molecular formula C44H71N7O16 B15568794 Mal-amide-peg8-val-cit-pab-OH

Mal-amide-peg8-val-cit-pab-OH

Cat. No.: B15568794
M. Wt: 954.1 g/mol
InChI Key: CVOMRLRMAHHQSI-ASVWIKLXSA-N
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Description

Mal-amide-peg8-val-cit-pab-OH is a useful research compound. Its molecular formula is C44H71N7O16 and its molecular weight is 954.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H71N7O16

Molecular Weight

954.1 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide

InChI

InChI=1S/C44H71N7O16/c1-33(2)41(43(58)49-36(4-3-13-47-44(45)59)42(57)48-35-7-5-34(32-52)6-8-35)50-38(54)12-16-60-18-20-62-22-24-64-26-28-66-30-31-67-29-27-65-25-23-63-21-19-61-17-14-46-37(53)11-15-51-39(55)9-10-40(51)56/h5-10,33,36,41,52H,3-4,11-32H2,1-2H3,(H,46,53)(H,48,57)(H,49,58)(H,50,54)(H3,45,47,59)/t36-,41-/m0/s1

InChI Key

CVOMRLRMAHHQSI-ASVWIKLXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Mal-amide-peg8-val-cit-pab-OH: A Core Component in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-amide-peg8-val-cit-pab-OH is a sophisticated, cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This heterobifunctional linker system is meticulously designed to connect a monoclonal antibody to a cytotoxic payload, ensuring stability in systemic circulation and facilitating targeted release of the drug within cancer cells. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its application in ADC development.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of drug release. This compound is a state-of-the-art linker that incorporates several key features to optimize ADC performance. It is comprised of a maleimide (B117702) group for antibody conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a protease-cleavable dipeptide (valine-citrulline), and a self-immolative p-aminobenzyl alcohol (PAB) spacer.

Chemical Structure and Components

The structure of this compound is a synergistic assembly of functional moieties, each with a distinct role in the ADC's function.

  • Maleimide: This functional group provides a reactive site for covalent attachment to the thiol groups of cysteine residues on the monoclonal antibody. This conjugation is typically achieved after the reduction of interchain disulfide bonds in the antibody's hinge region.

  • PEG8 Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic component that imparts several favorable properties to the ADC. It enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile by increasing the hydrodynamic volume, which in turn can decrease renal clearance.[1]

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a substrate for lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for the targeted release of the cytotoxic payload inside cancer cells.

  • p-Aminobenzyl Alcohol (PAB) Spacer: The PAB moiety acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, leading to the efficient and traceless release of the active drug.

  • Hydroxyl Group (-OH): This terminal group is the attachment point for the cytotoxic payload, typically through a carbamate (B1207046) linkage.

Mechanism of Action: Targeted Payload Release

The sophisticated design of this compound ensures a multi-step, highly controlled release of the cytotoxic drug, maximizing its effect on target cancer cells while minimizing systemic toxicity.

  • Circulation and Tumor Targeting: The ADC, once administered, circulates in the bloodstream. The stability of the linker is paramount during this phase to prevent premature drug release.

  • Internalization: Upon reaching the tumor site, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the entire ADC complex via endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-electronic cascade elimination of the PAB spacer, which in turn liberates the active cytotoxic payload in its unmodified form.

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

ADC Mechanism of Action ADC ADC in Circulation TumorCell Tumor Cell Binding & Internalization ADC->TumorCell Targeting Lysosome Lysosomal Trafficking TumorCell->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release PAB Self-Immolation & Payload Release Cleavage->Release Apoptosis Cell Death Release->Apoptosis

Caption: Intracellular trafficking and payload release of an ADC with a Val-Cit linker.

Quantitative Data

The physicochemical and pharmacokinetic properties of an ADC are critically influenced by its linker. Below is a summary of available data for ADCs utilizing PEGylated Val-Cit-PAB linkers.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Weight 954.1 g/mol [2]
CAS Number 2387738-43-2[2]
Solubility Soluble in Water, DMSO, DMF[2][3]
Table 2: Pharmacokinetic Parameters of ADCs with PEG Linkers
LinkerClearance (mL/day/kg)Reference
No PEG~15[1]
PEG2~10[1]
PEG4~7[1]
PEG8 ~5 [1]
PEG12~5[1]
PEG24~5[1]

Note: Data is derived from studies on ADCs with varying PEG linker lengths. The clearance rate for an ADC with a PEG8 linker approaches that of the parent antibody.

Table 3: Plasma Stability of Val-Cit Linker-Based ADCs
Plasma SourceStabilityCommentsReference
HumanHighGenerally stable with minimal premature cleavage.[4]
Rodent (Mouse)LowerSusceptible to cleavage by carboxylesterase 1C, leading to faster payload release.[4]

Experimental Protocols

Proposed Synthesis of this compound

Proposed Synthesis Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly A1 Fmoc-NH-PEG8-COOH A3 Mal-NH-PEG8-COOH A1->A3 A2 Maleic Anhydride A2->A3 C3 Coupling Reaction (e.g., HATU, EDC) A3->C3 B1 Fmoc-Val-OSu B3 Fmoc-Val-Cit-OH B1->B3 B2 L-Citrulline B2->B3 B5 Fmoc-Val-Cit-PAB-OH B3->B5 B4 p-Aminobenzyl alcohol B4->B5 C1 Fmoc Deprotection B5->C1 C2 NH2-Val-Cit-PAB-OH C1->C2 C2->C3 C4 This compound C3->C4

Caption: A plausible synthetic workflow for this compound.

Conjugation to a Monoclonal Antibody

This protocol describes the conjugation of the maleimide-functionalized linker to a monoclonal antibody via reduced cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • This compound-payload conjugate

  • Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately add the this compound-payload conjugate to the reduced mAb at a molar ratio of approximately 5-10 moles of linker-drug per mole of antibody.

    • Incubate the reaction at 4°C for 1-4 hours or at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-drug and other reaction components using size-exclusion chromatography (SEC).

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

ADC Conjugation Workflow mAb Monoclonal Antibody (mAb) Reduction Reduction with TCEP (Exposes Thiol Groups) mAb->Reduction Conjugation Conjugation Reaction (Thiol-Maleimide) Reduction->Conjugation LinkerDrug This compound -Payload Conjugate LinkerDrug->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

References

Mal-amide-peg8-val-cit-pab-OH structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Mal-amide-peg8-val-cit-pab-OH

Introduction

This compound is a sophisticated, cleavable linker widely employed in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component, ensuring the ADC remains stable in systemic circulation while enabling the efficient release of the payload within the target cancer cells. This guide provides a detailed overview of the structure, properties, mechanism of action, and application of this compound for researchers and drug development professionals.

This linker incorporates four key functional units: a maleimide (B117702) group for antibody conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a protease-cleavable dipeptide (Val-Cit), and a self-immolative p-aminobenzyl alcohol (PAB) spacer. This combination provides a robust system for targeted drug delivery, enhancing the therapeutic window of potent cytotoxic agents.

Structure and Physicochemical Properties

The molecule is a heterobifunctional linker designed for a sequential conjugation process, first to a cytotoxic payload and then to a monoclonal antibody.

Core Components
  • Maleimide (Mal): Provides a reactive group that forms a stable covalent thioether bond with sulfhydryl groups on cysteine residues of an antibody.

  • Amide-PEG8: An eight-unit polyethylene glycol chain connected via an amide bond. This hydrophilic spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting ADC.

  • Val-Cit: A valine-citrulline dipeptide sequence specifically designed to be a substrate for lysosomal proteases, primarily Cathepsin B, which are often upregulated in the tumor microenvironment.

  • p-aminobenzyl alcohol (PAB-OH): A self-immolative spacer connected to the dipeptide. The terminal hydroxyl (-OH) group is the attachment point for a drug payload, typically via a carbamate (B1207046) linkage. Upon cleavage of the Val-Cit peptide, the PAB moiety undergoes spontaneous 1,6-elimination to release the unmodified, active drug.

Physicochemical Data

The key properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C44H71N7O16
Molecular Weight 954.1 g/mol
CAS Number 2387738-43-2
Appearance White Solid
Purity Typically ≥95% - 98%
Solubility Soluble in Water, DMSO, DMF
Storage Conditions -20°C, protected from light

Mechanism of Action in Antibody-Drug Conjugates

The efficacy of an ADC constructed with this linker relies on a multi-step intracellular process that ensures targeted drug release.

  • Circulation & Targeting: The ADC circulates in the bloodstream, where the linker remains stable, minimizing premature drug release and off-target toxicity. The antibody component directs the ADC to a specific antigen expressed on the surface of tumor cells.

  • Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are crucial for the next step.

  • Enzymatic Cleavage: Lysosomal enzymes, particularly Cathepsin B, recognize and cleave the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide. While Cathepsin B is the primary enzyme, other cathepsins (S, L, F) can also contribute to this cleavage.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction within the PAB spacer. This electronic cascade results in the release of the unmodified cytotoxic drug, which can then exert its pharmacological effect, leading to apoptosis of the cancer cell.

ADC_MoA cluster_blood Systemic Circulation (Bloodstream) cluster_cell Target Tumor Cell ADC ADC in Circulation (Linker is Stable) Receptor Tumor-Specific Antigen ADC->Receptor 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome 3. Lysosomal Trafficking Drug Active Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Pharmacological Effect

Caption: Mechanism of action for an ADC utilizing a cleavable linker.

Experimental Protocols

The following sections outline generalized protocols for the conjugation of the linker to a payload and an antibody, followed by an in vitro assay to confirm enzymatic cleavage.

Protocol 1: Linker-Payload Conjugation

This protocol describes the activation of the PAB-OH group and its conjugation to a drug containing a suitable functional group (e.g., an amine), creating a carbamate bond.

Materials:

  • This compound

  • Cytotoxic payload with an amine or hydroxyl group

  • Activating agent (e.g., p-nitrophenyl chloroformate)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Tertiary base (e.g., Diisopropylethylamine, DIPEA)

  • Purification system (e.g., HPLC)

Methodology:

  • Activation of PAB-OH: Dissolve this compound in anhydrous DMF. Add p-nitrophenyl chloroformate and DIPEA. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed. This creates a highly reactive p-nitrophenyl (PNP) carbonate intermediate (e.g., Mal-amide-peg8-val-cit-pab-PNP).

  • Conjugation to Payload: In a separate vessel, dissolve the amine-containing cytotoxic payload in anhydrous DMF.

  • Slowly add the activated linker-PNP solution to the payload solution. Let the reaction proceed at room temperature for 4-16 hours.

  • Purification: Monitor the reaction by LC-MS. Upon completion, purify the resulting linker-payload conjugate using reverse-phase HPLC to obtain the final product with high purity.

  • Characterization: Confirm the identity and purity of the linker-payload conjugate by LC-MS and NMR.

Protocol 2: ADC Synthesis (Conjugation to Antibody)

This protocol details the conjugation of the purified linker-payload construct to a monoclonal antibody via maleimide-thiol chemistry.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP, DTT)

  • Purified linker-payload conjugate

  • Organic co-solvent (e.g., DMSO)

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography, SEC)

Methodology:

  • Antibody Reduction: Incubate the antibody with a controlled molar excess of a reducing agent like TCEP at 37°C for 1-2 hours. This selectively reduces interchain disulfide bonds to generate free sulfhydryl groups.

  • Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA) using a desalting column.

  • Conjugation: Dissolve the linker-payload conjugate in a small amount of co-solvent (e.g., DMSO). Add the desired molar excess of the linker-payload to the reduced antibody solution.

  • Incubate the reaction at room temperature or 4°C for 1-4 hours. The maleimide group will react with the free sulfhydryls on the antibody.

  • Quenching: Add a quenching agent, such as N-acetylcysteine, to react with any excess linker-payload conjugate.

  • Purification: Purify the resulting ADC from unconjugated antibody and small molecules using Size Exclusion Chromatography (SEC).

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and determine the level of aggregation by SEC.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (-SH) Reduction->Reduced_mAb Conjugation Conjugation (Thioether Bond) Reduced_mAb->Conjugation Linker_Payload Linker-Payload (Maleimide) Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (HIC, SEC) Final_ADC->Characterization

Caption: General workflow for the synthesis and characterization of an ADC.

Conclusion

This compound is a highly versatile and effective linker for the construction of ADCs. Its multi-component design addresses several critical requirements for successful targeted drug delivery: solubility and improved pharmacokinetics (PEG8), specific intracellular cleavage (Val-Cit), and efficient release of an unmodified payload (PAB). The well-understood mechanism of action and the established protocols for its use make it a valuable tool for researchers and developers in the field of oncology and targeted therapeutics. The careful characterization and optimization of conjugation and cleavage are paramount to achieving a final ADC product with the desired efficacy and safety profile.

An In-depth Technical Guide to the Mechanism of Action of Val-Cit PAB Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive examination of the valine-citrulline (Val-Cit) p-aminobenzyl carbamate (B1207046) (PABC) linker, a cornerstone technology in the design of modern antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, the critical factors governing its stability and cleavage, and the standard experimental protocols used for its characterization.

Introduction: The Role of the Val-Cit PAB Linker in ADCs

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic payload. The linker, which connects these two components, is a critical element that dictates the ADC's overall efficacy and safety profile.[1] An ideal linker must remain stable in systemic circulation to prevent the premature release of its toxic payload, which could lead to off-target toxicity.[2] Upon reaching the target tumor cell, it must then efficiently release the payload to exert its cytotoxic effect.[1][2]

The Val-Cit PAB linker is a protease-cleavable system designed to meet these requirements.[3] It consists of the dipeptide valine-citrulline, which is a substrate for lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzyl carbamate (PABC) spacer.[4] This design ensures stability in the bloodstream and specific payload release within the lysosomal compartment of cancer cells, where Cathepsin B is often upregulated.[][6]

Core Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The therapeutic action of an ADC equipped with a Val-Cit PAB linker is a multi-step process, beginning with systemic administration and culminating in the targeted destruction of a cancer cell.

  • Target Binding: The ADC circulates through the bloodstream until the antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[7]

  • Internalization: Following binding, the entire ADC-antigen complex is internalized by the cell, typically through a process called receptor-mediated endocytosis.[8][9]

  • Lysosomal Trafficking: The internalized vesicle, or endosome, containing the ADC traffics through the cell and fuses with a lysosome.[8]

  • Enzymatic Cleavage: Inside the acidic environment of the lysosome, the enzyme Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer of the linker.[] While Cathepsin B is considered the primary enzyme, other lysosomal cathepsins (K, L, and S) may also contribute to this cleavage.[6][10][11]

  • Self-Immolation and Payload Release: The cleavage by Cathepsin B initiates an electronic cascade within the PABC spacer. This spontaneous 1,6-elimination reaction results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm.[4][12]

  • Induction of Cytotoxicity: The released payload can now interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[][8]

dot

ADC_Mechanism_of_Action cluster_blood Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Target Antigen ADC->Antigen 1. Binds To Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalized Lysosome Lysosome Internalization->Lysosome 3. Traffics To 4. Cleavage Payload Active Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces Cleavage_Mechanism start Val-Cit-PABC-Payload (Attached to Antibody) cleavage Cathepsin B Cleavage in Lysosome start->cleavage Step 1 intermediate Unstable Intermediate (H2N-PABC-Payload) cleavage->intermediate Triggers elimination Spontaneous 1,6-Elimination intermediate->elimination Step 2 products Released Active Payload + CO2 + Byproduct elimination->products Plasma_Stability_Workflow start Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C timepoints Collect Aliquots at Multiple Time Points (0-168h) start->timepoints analysis Analyze Samples timepoints->analysis elisa Quantify via ELISA (Total Ab vs. Conjugated Drug) analysis->elisa lcms Quantify via LC-MS (Intact ADC, Free Payload) analysis->lcms result Determine Rate of Drug Deconjugation elisa->result lcms->result Cathepsin_Cleavage_Workflow prep Prepare Reagents: 1. ADC/Substrate 2. Cathepsin B Enzyme 3. Assay Buffer (pH 6.0) initiate Initiate Reaction: Mix ADC and Enzyme Incubate at 37°C prep->initiate measure Measure Cleavage at Various Time Points initiate->measure fluor Method A: Fluorometry (Measure Fluorescence Increase) measure->fluor lcms Method B: LC-MS (Quench and Quantify Payload) measure->lcms result Calculate Cleavage Rate and Extent fluor->result lcms->result

References

A Comprehensive Technical Guide to Mal-amide-peg8-val-cit-pab-OH: An Advanced Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mal-amide-peg8-val-cit-pab-OH, a key component in the development of next-generation antibody-drug conjugates (ADCs). This guide details its chemical properties, mechanism of action, and application in targeted cancer therapy, supported by experimental protocols and quantitative data.

CAS Number: 2387738-43-2

Core Concepts and Chemical Structure

This compound is a sophisticated, cleavable linker designed to connect a cytotoxic payload to a monoclonal antibody (mAb). Its multi-component structure is engineered for optimal stability in circulation and efficient, specific release of the payload within the target cancer cell.

The key components of the linker are:

  • Maleimide (B117702) Group: Enables covalent conjugation to the thiol groups of cysteine residues on the antibody via a Michael addition reaction. This provides a stable connection between the antibody and the linker.

  • PEG8 Spacer: A discrete polyethylene (B3416737) glycol (PEG) chain with eight repeating units. The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic profile.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for payload release.

  • p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Cit dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolative" process ensures the traceless release of the unmodified, active cytotoxic payload.

  • Hydroxyl Group (-OH): This terminal group allows for the attachment of a variety of cytotoxic payloads through a carbamate (B1207046) linkage.

Quantitative Data

The following tables summarize key quantitative data related to the performance of ADCs utilizing Val-Cit-PAB-based linkers. It is important to note that specific data for the this compound linker may vary depending on the antibody, payload, and experimental conditions.

Property Value Conditions Reference
Molecular Weight 954.07 g/mol N/A[1]
Purity >95%As supplied by commercial vendors[1]
Solubility Soluble in DMSO, DMF, and waterStandard laboratory conditions[1]

Table 1: Physicochemical Properties of this compound

ADC Construct Plasma Type Time (days) % Payload Release / Degradation Reference
Trastuzumab-vc-MMAERat7~75% reduction in bound drug[1]
Generic Val-Cit ADCMouse1Hydrolyzed within 1 hour (instability due to Ces1C)[2]
Sulfatase-cleavable linker ADCMouse7High stability (minimal degradation)[2]
Ab095–vc–MMAEHuman6Minimal release[3]
Ab095–vc–MMAECynomolgus Monkey6Minimal release[3]
Ab095–vc–MMAEMouse6~30% release[3]

Table 2: Plasma Stability of ADCs with Val-Cit Linkers

ADC Construct Cell Line IC50 (pmol/L) Reference
Trastuzumab-MMAE (β-galactosidase-cleavable linker)HER2+8.8[2]
Trastuzumab-MMAE (Val-Cit linker)HER2+14.3[2]
Ado-trastuzumab emtansine (Kadcyla)HER2+33[2]
Sulfatase-linker-ADCHER2+61 and 111[2]
Non-cleavable ADCHER2+609[2]
Val-Ala containing ADCHER2+92[2]

Table 3: In Vitro Cytotoxicity of ADCs

Experimental Protocols

General Protocol for Antibody-Drug Conjugation

This protocol describes a general method for conjugating a maleimide-containing linker, such as this compound, to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Mal-amide-peg8-val-cit-pab-(Payload)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a calculated molar excess of the reducing agent (TCEP or DTT). The amount of reducing agent will determine the number of interchain disulfide bonds that are reduced to free thiols.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column or TFF.

  • Drug-Linker Conjugation:

    • Immediately after reduction, add the Mal-amide-peg8-val-cit-pab-(Payload) dissolved in a co-solvent like DMSO to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching:

    • Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or TFF.

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, SEC, and mass spectrometry.

In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm the enzymatic cleavage of the Val-Cit linker.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Assay buffer: e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC and assay buffer.

    • Initiate the reaction by adding a pre-determined amount of Cathepsin B.

    • Incubate the reaction at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction by adding the quenching solution.

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC and a non-targeting isotype control ADC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the control ADC.

    • Treat the cells with the ADCs and incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Mechanism of Action of an ADC with Mal-amide-peg8-val-cit-pab-MMAE

The following diagram illustrates the mechanism of action of an ADC utilizing the Mal-amide-peg8-val-cit-pab linker to deliver the cytotoxic payload Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (Mal-amide-peg8-val-cit-pab-MMAE) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome ADC-Antigen Complex in Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome ADC in Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B MMAE_Released Released MMAE Lysosome->MMAE_Released 5. Payload Release CathepsinB->Lysosome 4. Val-Cit Cleavage & PAB Self-Immolation Tubulin Tubulin Dimers MMAE_Released->Tubulin 6. Tubulin Binding Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis Disruption leads to ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Linker_Synthesis Linker Synthesis (this compound) Payload_Attachment Payload Attachment to Linker Linker_Synthesis->Payload_Attachment Conjugation Antibody-Drug Conjugation Payload_Attachment->Conjugation Antibody_Production Antibody Production & Reduction Antibody_Production->Conjugation Purification ADC Purification (SEC/TFF) Conjugation->Purification DAR DAR Determination (UV-Vis, MS) Purification->DAR Purity Purity & Aggregation (SEC) Purification->Purity Cleavage_Assay In Vitro Cleavage Assay (Cathepsin B) DAR->Cleavage_Assay Purity->Cleavage_Assay Stability_Assay Plasma Stability Assay Cleavage_Assay->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (IC50) Stability_Assay->Cytotoxicity_Assay In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cytotoxicity_Assay->In_Vivo

References

Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates for Targeted Therapy

Antibody-Drug Conjugates (ADCs) are a class of highly potent biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2] ADCs consist of three main components: a monoclonal antibody (mAb) that binds to a specific target antigen on cancer cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the mAb to the payload.[3] The linker is a critical element, profoundly influencing the ADC's stability, pharmacokinetics, and the mechanism of payload release.[3][4]

Cleavable linkers are designed to be stable in the systemic circulation (bloodstream) and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[5][6] This targeted release mechanism is essential for maximizing the therapeutic window, delivering the payload directly to the tumor cells while minimizing off-target toxicity to healthy tissues.[6][7] The choice of a cleavable linker strategy depends on the target antigen, the payload, and the specific characteristics of the tumor.[1]

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are primarily categorized based on the mechanism that triggers their cleavage. The three main types are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[6][8][9]

Protease-Sensitive Linkers

These linkers are designed to be cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells.[6][] They typically incorporate a dipeptide sequence, like the widely used valine-citrulline (Val-Cit), which is recognized and hydrolyzed by lysosomal proteases.[8][][11]

Mechanism of Action:

  • The ADC binds to the target antigen on the surface of a cancer cell.

  • The ADC-antigen complex is internalized via endocytosis.[12]

  • The complex is trafficked to the lysosome.

  • Inside the lysosome, proteases like Cathepsin B recognize and cleave the dipeptide sequence in the linker.[11][13]

  • Cleavage initiates a self-immolation cascade of a spacer unit (like p-aminobenzyl carbamate, PABC), leading to the release of the unmodified, active payload into the cytoplasm to exert its cytotoxic effect.[]

Protease_Sensitive_Linker cluster_cell Cancer Cell cluster_lysosome Lysosome Lysosome ADC in Lysosome Payload Released Payload (e.g., MMAE) Lysosome->Payload 5. Payload Release CathepsinB Cathepsin B CathepsinB->Lysosome 4. Cleavage Cytoplasm Cytoplasm Payload->Cytoplasm 6. Cytotoxic Action Receptor Target Antigen Endosome Endosome Receptor->Endosome 2. Internalization Endosome->Lysosome 3. Trafficking ADC ADC in Circulation ADC->Receptor 1. Binding

Mechanism of a protease-sensitive (e.g., Val-Cit) ADC linker.

Quantitative Data for Protease-Sensitive Linkers

LinkerDipeptide SequenceCommon Payload(s)Approved ADC Example(s)Key Characteristics
vc-PABC Valine-CitrullineMMAE, MMAFAdcetris®, Polivy®, Padcev®[14][15]High stability in circulation, efficient cleavage by Cathepsin B.[8][11]
va-PABC Valine-AlanineMMAEComparable stability and activity to Val-Cit, can achieve higher DAR.[][14]
GGFG Gly-Gly-Phe-GlyDeruxtecan (DXd)Enhertu®Cleaved by Cathepsin L; offers high stability in the bloodstream.[16]
Phe-Lys Phenylalanine-LysineDoxorubicin(Preclinical)An early dipeptide linker design, good stability and selectivity.[11][17]
pH-Sensitive (Acid-Labile) Linkers

This class of linkers is engineered to be stable at the neutral pH of blood (≈7.4) but to cleave rapidly in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[][19] The most common acid-labile chemical group used in ADCs is the hydrazone bond.[5][][]

Mechanism of Action:

  • The ADC is internalized into the cell following antigen binding.

  • As the ADC traffics through the progressively acidic endosomal and lysosomal compartments, the lower pH protonates the linker.

  • This protonation triggers the hydrolysis of the acid-labile bond (e.g., hydrazone).[]

  • The cleavage releases the payload inside the cell.[]

pH_Sensitive_Linker cluster_cell Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) Lysosome ADC in Lysosome Payload Released Payload (e.g., Calicheamicin) Lysosome->Payload 5. Payload Release Low_pH H+ Low_pH->Lysosome 4. Hydrolysis Cytoplasm Cytoplasm Payload->Cytoplasm 6. Cytotoxic Action Receptor Target Antigen Endosome Endosome (pH 5.5-6.2) Receptor->Endosome 2. Internalization Endosome->Lysosome 3. Acidification ADC ADC in Circulation (pH 7.4) ADC->Receptor 1. Binding

Mechanism of a pH-sensitive (e.g., hydrazone) ADC linker.

Quantitative Data for pH-Sensitive Linkers

Linker TypeChemical GroupCommon Payload(s)Approved ADC Example(s)Key Characteristics
Hydrazone HydrazoneCalicheamicinMylotarg®, Besponsa®[5]Stable at pH 7.4, rapid hydrolysis at pH < 6.0.[21][] In vivo stability of the Besponsa® linker showed a low hydrolysis rate of 1.5–2% per day in circulation.[21][11]
cis-Aconityl AconitylDoxorubicin(Preclinical)Uses a carboxylic acid to accelerate amide hydrolysis at low pH.[22]
Carbonate CarbonateSN-38(Preclinical)Can be tuned for release kinetics; may require spacers for stability.[21][19]
Glutathione-Sensitive (Disulfide) Linkers

Disulfide linkers exploit the significant difference in reduction potential between the extracellular environment and the intracellular cytoplasm.[11] The concentration of glutathione (B108866) (GSH), a potent reducing agent, is much higher inside cells (1-10 mM) compared to the plasma (~5 µM).[][14]

Mechanism of Action:

  • The ADC is internalized into the cytoplasm.

  • The high intracellular concentration of glutathione reduces the disulfide bond within the linker.[][23]

  • This reductive cleavage breaks the linker and liberates the payload.

  • To enhance stability in circulation and prevent premature cleavage, steric hindrance can be introduced by adding methyl groups adjacent to the disulfide bond.[]

Glutathione_Sensitive_Linker cluster_cell Cancer Cell ADC_in_Cell Internalized ADC Payload Released Payload (e.g., DM4) ADC_in_Cell->Payload 3. Payload Release GSH High Glutathione (GSH) GSH->ADC_in_Cell 2. Reductive Cleavage Cytoplasm Cytoplasm (High GSH) Payload->Cytoplasm 4. Cytotoxic Action ADC ADC in Circulation (Low GSH) ADC->ADC_in_Cell 1. Binding & Internalization

Mechanism of a glutathione-sensitive (disulfide) ADC linker.

Quantitative Data for Glutathione-Sensitive Linkers

Linker TypeChemical GroupCommon Payload(s)Approved ADC Example(s)Key Characteristics
SPDB DisulfideDM4ELAHERE®Sterically hindered disulfide for enhanced plasma stability.[24]
SPP DisulfideDM1(Preclinical)A common disulfide linker used in early ADC development.[24]

Signaling Pathway of a Released Payload: Microtubule Inhibition

Many potent payloads released by cleavable linkers, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), function by disrupting microtubule dynamics, a critical process for cell division.[15]

Mechanism of Action (MMAE/DM1):

  • The payload is released into the cytoplasm.

  • It binds to tubulin, the protein subunit of microtubules.

  • This binding inhibits the polymerization of tubulin into microtubules.

  • The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.

  • Prolonged cell cycle arrest ultimately triggers apoptosis (programmed cell death).

Signaling_Pathway Payload Released Payload (e.g., MMAE, DM1) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubule Assembly Payload->Microtubules Inhibits Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Triggers Workflow_Plasma_Stability Start Start: ADC Sample Incubate Incubate ADC in Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points (0, 24, 48h...) Incubate->Sample Analysis Analyze DAR (e.g., HIC or LC-MS) Sample->Analysis Data Plot DAR vs. Time Analysis->Data End Determine Plasma Half-Life (t½) Data->End

References

A Technical Guide to the Cathepsin B-Mediated Cleavage of the Valine-Citrulline Dipeptide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Valine-Citrulline (Val-Cit) dipeptide has become a cornerstone in the design of cleavable linkers for antibody-drug conjugates (ADCs), a rapidly growing class of targeted cancer therapeutics.[1] The strategic advantage of the Val-Cit linker lies in its remarkable stability in systemic circulation and its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][] This targeted release of cytotoxic payloads within cancer cells minimizes off-target toxicity and enhances the therapeutic index.[][4] This technical guide provides a comprehensive overview of the core principles governing the Cathepsin B-mediated cleavage of the Val-Cit linker, including the underlying mechanism, kinetic considerations, and detailed experimental protocols for its characterization.

Introduction: The Role of Cathepsin B and the Val-Cit Linker in ADCs

Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells by harnessing the specificity of monoclonal antibodies for tumor-associated antigens.[4][] The linker connecting the antibody and the cytotoxic payload is a critical component that dictates the ADC's stability and the efficiency of drug release at the target site.[4] Protease-cleavable linkers, such as the Val-Cit dipeptide, are engineered to be stable in the bloodstream but are readily cleaved by enzymes like Cathepsin B that are highly active within the lysosomes of cancer cells.[4]

Cathepsin B: A Lysosomal Cysteine Protease

Cathepsin B is a cysteine protease predominantly found in lysosomes, the primary degradative organelles within cells.[4][6] Its enzymatic activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5).[4] Structurally, Cathepsin B's activity depends on a Cys-His catalytic dyad within its active site.[4] A distinctive feature of Cathepsin B is an "occluding loop" that allows it to function as both an endopeptidase and an exopeptidase.[4][7] Notably, Cathepsin B is frequently overexpressed in various tumor types, making it an attractive target for ADC linker cleavage.[1][8]

The Val-Cit-PABC Linker System

The most common configuration utilizing the Val-Cit dipeptide is the Val-Cit-PABC linker, a multi-component system designed for efficient and traceless drug release.[4] It comprises:

  • Valine (Val): Occupies the P2 position and interacts with the S2 subsite of the Cathepsin B active site.[4]

  • Citrulline (Cit): A non-proteinogenic amino acid at the P1 position that binds to the S1 subsite of the enzyme.[4]

  • p-aminobenzyl carbamate (B1207046) (PABC) spacer: A self-immolative unit that connects the dipeptide to the drug.[4] This spacer is crucial as direct attachment of bulky drug payloads can sterically hinder the enzyme's access to the cleavage site.[9][10]

The Mechanism of Cleavage and Payload Release

The release of the cytotoxic drug from a Val-Cit-PABC linker-based ADC is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.

Signaling Pathway for ADC Internalization and Payload Release

ADC ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB 4. Lysosomal Environment (Acidic pH) Payload Active Cytotoxic Payload CathepsinB->Payload 5. Cleavage of Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Induction of Apoptosis

Caption: ADC internalization and payload release pathway.

  • Receptor-Mediated Endocytosis: The ADC binds to its specific antigen on the surface of the cancer cell and is internalized into an endosome.[4]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.[11]

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[4] The hydrophobic valine residue is accommodated by the S2 subsite of Cathepsin B, while the S1 subsite binds to citrulline.[4]

  • Self-Immolation and Drug Release: The cleavage of the Cit-PABC bond triggers a rapid, spontaneous 1,6-elimination reaction of the p-aminobenzyl alcohol intermediate.[4] This "self-immolative" cascade results in the fragmentation of the spacer and the release of the unmodified, active cytotoxic payload.[4]

Quantitative Data on Dipeptide Linker Cleavage

While comprehensive kinetic parameters (Km, kcat) for the cleavage of intact ADCs are not extensively published, comparative studies using model substrates offer valuable insights into the efficiency of different dipeptide linkers.

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BNotesReference(s)
Val-Cit HighWidely used due to a good balance of stability and enzymatic lability.[]
Val-Ala Comparable to Val-CitCan achieve higher drug-to-antibody ratios (DARs) with reduced aggregation for lipophilic payloads.[][12]
Phe-Lys EffectiveAnother commonly used protease-cleavable linker.[]
GFLG EffectiveA tetrapeptide linker designed for rapid toxin release.[]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the Cathepsin B-mediated cleavage of Val-Cit linkers.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to quantify the rate of drug release from a Val-Cit linker-containing ADC in the presence of purified Cathepsin B.[4]

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[4]

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[4]

  • Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[4]

  • Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[4]

  • HPLC system with a reverse-phase column (e.g., C18)

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[4]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[4]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]

  • Quench Reaction: Immediately stop the enzymatic reaction by adding the quenching solution.[4]

  • Sample Preparation: Precipitate the remaining antibody and analyze the supernatant by HPLC to quantify the released payload.

Experimental Workflow for In Vitro ADC Cleavage Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate_Enzyme Activate Cathepsin B (with DTT) Mix Combine Activated Enzyme and ADC Solution Activate_Enzyme->Mix Prepare_ADC Prepare ADC Solution (in Assay Buffer) Prepare_ADC->Mix Incubate Incubate at 37°C Mix->Incubate Time_Points Take Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with Formic Acid) Time_Points->Quench HPLC Analyze Released Payload by HPLC Quench->HPLC

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Fluorogenic Substrate Cleavage Assay

This is a high-throughput method to screen for the susceptibility of different linker sequences to cleavage by Cathepsin B.[4]

Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by Cathepsin B.

Materials:

  • Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

  • Recombinant Human Cathepsin B

  • Assay Buffer: pH 5.0-6.0 with DTT[4]

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Brief Protocol:

  • Prepare a solution of the peptide-AMC substrate in the assay buffer.

  • Add the substrate solution to the wells of a 96-well microplate.

  • Activate the Cathepsin B with DTT as described in the HPLC-based assay.

  • Initiate the reaction by adding the activated Cathepsin B to the wells.

  • Incubate the plate in a fluorescence plate reader at 37°C.

  • Monitor the increase in fluorescence over time (e.g., λEx = 380 nm, λEm = 460 nm for AMC).

  • The rate of cleavage is determined from the slope of the fluorescence versus time plot.[4]

Linker Specificity and Considerations

While the Val-Cit linker was designed for cleavage by Cathepsin B, it is important to note that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute to its cleavage.[4][9] This redundancy can be advantageous in preventing resistance to ADCs due to the loss of a single protease.[4]

However, the Val-Cit linker is not entirely specific to lysosomal proteases and has shown susceptibility to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C.[4][13] This can impact preclinical evaluation in rodent models and potentially contribute to off-target toxicity.[4][14] To address this, linker modifications, such as the addition of a glutamic acid residue to create a Glu-Val-Cit linker, have been developed to reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[13][14]

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit dipeptide linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release from ADCs.[1][4] A thorough understanding of the cleavage mechanism, careful consideration of linker specificity, and robust in vitro characterization are essential for the successful design and development of next-generation ADCs with improved therapeutic outcomes. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.

References

An In-depth Technical Guide to the Discovery and Synthesis of Mal-amide-peg8-val-cit-pab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-amide-peg8-val-cit-pab-OH is a sophisticated, cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its components, mechanism of action, and a detailed, plausible synthesis protocol based on established bioconjugation chemistries. The document is intended to serve as a valuable resource for researchers and professionals in the field of targeted cancer therapy and ADC development.

Introduction: The Role of Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule chemotherapy agents. The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. Its properties significantly influence the stability, efficacy, and safety of the conjugate. This compound is an advanced linker designed to be stable in systemic circulation and to release the payload specifically within the target cancer cells.

This linker is comprised of several key functional units:

  • Maleimide (B117702): A reactive group for covalent attachment to thiol groups on the antibody, typically on cysteine residues.

  • PEG8: An eight-unit polyethylene (B3416737) glycol spacer that enhances solubility and improves the pharmacokinetic properties of the ADC.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.

  • p-aminobenzyl alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug payload.

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC utilizing the this compound linker is predicated on a multi-step intracellular process. This targeted delivery and release mechanism minimizes off-target toxicity and enhances the therapeutic index of the cytotoxic agent.

The process unfolds as follows:

  • Circulation: The ADC circulates in the bloodstream, with the linker ensuring the cytotoxic payload remains securely attached to the antibody.

  • Targeting and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including Cathepsin B.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) of the linker.[1]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction in the PAB spacer. This "self-immolative" cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its therapeutic effect.[2]

Below is a diagram illustrating this signaling pathway:

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) CancerCell Cancer Cell ADC->CancerCell 1. Binding to   Surface Antigen Endosome Endosome Lysosome Lysosome (contains Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Val-Cit Cleavage 5. PAB Self-Immolation CellDeath Cell Death Payload->CellDeath Induces

ADC Mechanism of Action

Synthesis of this compound

The overall synthetic strategy involves three main stages:

  • Synthesis of the core dipeptide linker, Val-Cit-PAB-OH.

  • Synthesis of the activated maleimide-PEG8 component.

  • Coupling of the maleimide-PEG8 unit to the Val-Cit-PAB-OH core.

Experimental Protocols

Protocol 3.1.1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol outlines the synthesis of the protected dipeptide-spacer conjugate.

  • Fmoc protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base to yield Fmoc-L-Citrulline.

  • Coupling of Fmoc-L-Citrulline with p-aminobenzyl alcohol (PAB-OH): Fmoc-L-Citrulline is activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with p-aminobenzyl alcohol to form Fmoc-Cit-PAB-OH.

  • Fmoc deprotection: The Fmoc protecting group is removed from Fmoc-Cit-PAB-OH using a mild base, typically piperidine (B6355638) in DMF, to yield H₂N-Cit-PAB-OH.

  • Dipeptide formation: The resulting amine is then coupled with Fmoc-protected valine that has been activated, for example, as an N-hydroxysuccinimide (OSu) ester (Fmoc-Val-OSu), to form Fmoc-Val-Cit-PAB-OH.

Protocol 3.1.2: Synthesis of Maleimide-PEG8-NHS Ester

This protocol describes the preparation of the activated maleimide-PEG8 linker.

  • Reaction of Maleic Anhydride (B1165640) with an amino-PEG8-acid: An amino-PEG8-carboxylic acid is reacted with maleic anhydride to form a maleamic acid.

  • Cyclization to Maleimide: The maleamic acid is then cyclized to the maleimide, typically by treatment with acetic anhydride and a base.

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of the maleimide-PEG8 is activated as an N-hydroxysuccinimide (NHS) ester by reaction with N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).

Protocol 3.1.3: Synthesis of this compound

This final stage involves the coupling of the two previously synthesized fragments.

  • Fmoc deprotection of Fmoc-Val-Cit-PAB-OH: The Fmoc protecting group is removed from Fmoc-Val-Cit-PAB-OH using piperidine in DMF to expose the free amine of the valine residue, yielding H₂N-Val-Cit-PAB-OH.

  • Coupling Reaction: The amine-containing Val-Cit-PAB-OH is then reacted with the Maleimide-PEG8-NHS ester in a suitable solvent such as DMF or DMSO. The NHS ester reacts with the primary amine of the valine to form a stable amide bond, yielding the final product, this compound.

  • Purification: The final compound is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis:

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_synthesis Synthesis Steps Val Fmoc-Val-OSu Step1 1. Synthesize Fmoc-Val-Cit-PAB-OH Val->Step1 Cit L-Citrulline Cit->Step1 PAB p-aminobenzyl alcohol PAB->Step1 MalPEG Amino-PEG8-COOH & Maleic Anhydride Step2 2. Synthesize Maleimide-PEG8-NHS Ester MalPEG->Step2 Reagents Coupling Agents (HATU, EDCI) Deprotection Agents (Piperidine) Step3 3. Deprotect Fmoc-Val-Cit-PAB-OH Step1->Step3 Step4 4. Couple Fragments Step2->Step4 Step3->Step4 Step5 5. Purify Final Product Step4->Step5 FinalProduct This compound Step5->FinalProduct

Synthetic Workflow

Quantitative Data

While comprehensive quantitative data for the complete synthesis of this compound is proprietary to the manufacturers, data for key steps in the synthesis of the related Mc-Val-Cit-PABOH linker have been published. An improved synthetic route for Mc-Val-Cit-PABOH, which avoids epimerization, has been reported with an overall yield of 50% over six steps.[1] The final coupling step to introduce the maleimide group has been reported to proceed with yields of up to 95%.

Synthesis StepReactantsProductReported YieldPurityReference
Synthesis of Mc-Val-Cit-PABOHL-Citrulline and other precursorsMc-Val-Cit-PABOH50% (overall)High diastereoselectivity[1]
Final Maleimide CouplingH₂N-Val-Cit-PABOH, Mc-OSuMc-Val-Cit-PABOHup to 95%Single diastereomer[1]

Conclusion

This compound represents a significant advancement in the field of ADC technology. Its modular design, incorporating a stable antibody conjugation moiety, a biocompatible spacer, a specific enzymatic cleavage site, and a self-immolative linker, provides a robust platform for the development of highly targeted and effective cancer therapeutics. The synthetic route, while complex, relies on well-established and reproducible chemical transformations. This technical guide provides a foundational understanding of this important molecule for researchers dedicated to the advancement of next-generation antibody-drug conjugates.

References

Hydrophilic ADC Linkers: A Technical Guide to Improving Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on their pharmacokinetic properties. A key determinant of an ADC's in vivo fate is the linker that connects the monoclonal antibody to the potent cytotoxic payload. Hydrophobic linkers and payloads can lead to challenges such as aggregation, rapid clearance, and off-target toxicity, thereby narrowing the therapeutic window. The incorporation of hydrophilic linkers has emerged as a pivotal strategy to overcome these limitations and enhance the clinical potential of ADCs.

This in-depth technical guide explores the core principles of hydrophilic ADC linkers, their impact on pharmacokinetics, and the experimental methodologies used for their characterization.

The Role of Hydrophilicity in ADC Pharmacokinetics

The hydrophobicity of many potent cytotoxic payloads can induce aggregation of ADCs, leading to their rapid clearance from circulation by the reticuloendothelial system.[1][2] This not only reduces the amount of ADC that reaches the tumor but can also lead to off-target toxicities.[] Hydrophilic linkers, by increasing the overall solubility and stability of the ADC, can mitigate these issues.[4][5]

The primary benefits of incorporating hydrophilic linkers into ADCs include:

  • Reduced Aggregation and Improved Solubility: Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), create a hydration shell around the ADC, which helps to prevent aggregation and improve solubility.[1][6] This is particularly crucial when working with high drug-to-antibody ratios (DARs).[4]

  • Enhanced Pharmacokinetics: By reducing aggregation and nonspecific uptake, hydrophilic linkers can prolong the circulation half-life of ADCs, leading to increased exposure and greater accumulation in tumor tissues.[1][7][8]

  • Improved Therapeutic Index: The enhanced pharmacokinetic profile and reduced off-target toxicity contribute to a wider therapeutic window, allowing for higher doses to be administered safely, potentially leading to improved efficacy.[9][10]

  • Enabling Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical stability, which can lead to enhanced potency.[1][4]

Types of Hydrophilic Linkers

A variety of hydrophilic moieties can be incorporated into ADC linkers to improve their properties. The most common strategies involve the use of polyethylene glycol (PEG) chains and hydrophilic peptide sequences.

Polyethylene Glycol (PEG) Linkers

PEG is a biocompatible and hydrophilic polymer that is widely used in drug delivery to improve the pharmacokinetic properties of therapeutic agents.[5] In the context of ADCs, PEG chains of varying lengths can be incorporated into the linker structure.[7][8] The length of the PEG linker is a critical parameter that can be optimized to balance improved pharmacokinetics with retained potency.[8]

Generally, longer PEG chains lead to a more pronounced improvement in the pharmacokinetic profile, including a longer half-life and increased area under the curve (AUC).[8] However, excessively long linkers may sometimes negatively impact the in vitro cytotoxicity of the ADC.[7]

Hydrophilic Peptide Linkers

Certain peptide sequences can also impart hydrophilicity to ADC linkers. These linkers are often designed to be cleavable by proteases that are upregulated in the tumor microenvironment or within lysosomes.[11] Examples of amino acids that can increase the hydrophilicity of peptide linkers include charged or polar residues.[12] The sequence of the peptide linker can be engineered to fine-tune its stability and cleavage characteristics.[12]

Data Presentation: Impact of Hydrophilic Linkers on Pharmacokinetics

The following tables summarize quantitative data from preclinical studies, demonstrating the impact of hydrophilic linkers on key pharmacokinetic parameters of ADCs. It is important to note that direct comparisons between different studies should be made with caution due to variations in the antibody, payload, linker chemistry, and animal models used.

Linker TypeAntibodyPayloadDARClearance (mL/day/kg)Half-life (t½) (days)AUC (µg·day/mL)Animal ModelReference
Hydrophobic (SMCC) Anti-EpCAMDM1~3.5Not ReportedNot ReportedNot ReportedNot Reported[9]
Hydrophilic (PEG4) Anti-EpCAMDM1~3.5Not ReportedNot ReportedNot ReportedNot Reported[9]
Hydrophilic (Sulfonate) Anti-EpCAMDM1~3.5Not ReportedNot ReportedNot ReportedNot Reported[9]
No PEG Non-binding IgGMMAE8~15Not ReportedNot ReportedRat[7]
PEG2 Non-binding IgGMMAE8~10Not ReportedNot ReportedRat[7]
PEG4 Non-binding IgGMMAE8~7Not ReportedNot ReportedRat[7]
PEG8 Non-binding IgGMMAE8~5Not ReportedNot ReportedRat[7]
PEG12 Non-binding IgGMMAE8~5Not ReportedNot ReportedRat[7]
PEG24 RS7 (anti-Trop-2)MMAE4Not Reported4.3240.3Mouse[10]
Val-Cit (Hydrophobic) RS7 (anti-Trop-2)MMAE4Not Reported2.9165.8Mouse[10]
Linker TypeAntibodyPayloadDARTumor Uptake (%ID/g at 168h)Liver Uptake (%ID/g at 168h)Animal ModelReference
Hydrophilic (Glutamate Spacer) (ZHER2:2891)2-ABDDM1Not Reported~15~5Mouse[5]
No Spacer (ZHER2:2891)2-ABDDM1Not Reported~15~10Mouse[5]

Mandatory Visualizations

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release (Linker Cleavage) Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

General mechanism of action for an Antibody-Drug Conjugate (ADC).

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Antibody + Linker-Payload) Purification Purification (e.g., SEC) Synthesis->Purification DAR_Analysis DAR Determination (HIC-HPLC, LC-MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) DAR_Analysis->Aggregation_Analysis Plasma_Stability Plasma Stability Assay Aggregation_Analysis->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay Plasma_Stability->Cytotoxicity PK_Study Pharmacokinetic (PK) Study (e.g., in mice) Cytotoxicity->PK_Study Efficacy_Study Efficacy Study (Tumor Xenograft Model) PK_Study->Efficacy_Study

Experimental workflow for the development and evaluation of ADCs with hydrophilic linkers.

bystander_effect cluster_tumor Tumor Microenvironment AntigenPositive Antigen-Positive Tumor Cell Payload Membrane-Permeable Payload AntigenPositive->Payload Payload Release AntigenNegative Antigen-Negative Tumor Cell Payload->AntigenNegative Diffusion (Bystander Effect)

The "bystander effect" of ADCs with membrane-permeable payloads.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of ADCs with hydrophilic linkers.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To determine the average number of drug-linker molecules conjugated to an antibody and to assess the distribution of different drug-loaded species.

Principle: HIC separates proteins based on their hydrophobicity. The addition of a hydrophobic drug-linker to an antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. ADCs with different numbers of conjugated drugs will have different retention times, allowing for their separation and quantification.[13][14]

Materials:

  • HIC HPLC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg) onto the column.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

  • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Peak Area of all species)

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in plasma.[15][16]

Principle: The ADC is incubated in plasma at 37°C, and at various time points, the amount of intact ADC, total antibody, and released payload are quantified. This provides an indication of the linker's stability in a biologically relevant matrix.

Materials:

  • ADC sample

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • LC-MS/MS system for payload quantification

  • ELISA or LC-MS for total and conjugated antibody quantification

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.

  • Immediately process the samples to stop any further degradation (e.g., by freezing at -80°C).

  • Quantify the concentration of the released payload in the plasma samples using a validated LC-MS/MS method.

  • Quantify the concentration of total antibody and conjugated antibody using an appropriate method (e.g., ELISA or immuno-capture LC-MS).

  • Calculate the percentage of drug released over time.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the ADC in a preclinical animal model.[17][18]

Principle: The ADC is administered to mice, and blood samples are collected at various time points to measure the concentration of the ADC and its components (total antibody, conjugated antibody, and free payload) over time. This data is used to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Materials:

  • Tumor-bearing or non-tumor-bearing mice

  • ADC sample formulated in a sterile vehicle (e.g., PBS)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • Analytical methods for quantifying ADC components in plasma (as described above)

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., 5-10 mg/kg).

  • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, 336 hours post-dose), collect blood samples from the mice.

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentrations of total antibody, conjugated antibody, and free payload in the plasma samples using validated analytical methods.

  • Plot the concentration-time data for each analyte and perform non-compartmental or compartmental analysis to determine the pharmacokinetic parameters.

  • (Optional) At terminal time points, collect tumors and other tissues to assess the biodistribution of the ADC.[5]

Conclusion

The incorporation of hydrophilic linkers represents a significant advancement in ADC technology, enabling the development of more stable, effective, and safer cancer therapeutics. By mitigating the challenges associated with hydrophobic payloads and linkers, hydrophilic linkers contribute to improved pharmacokinetic profiles, leading to a wider therapeutic window. The careful selection and optimization of the hydrophilic linker, in conjunction with rigorous in vitro and in vivo characterization, are crucial for the successful clinical translation of next-generation ADCs. This technical guide provides a foundational understanding of the principles and methodologies that are essential for researchers and drug developers working in this exciting and rapidly evolving field.

References

Understanding the Bystander Effect with Cleavable Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The advent of Antibody-Drug Conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload, ADCs are designed to deliver therapy directly to tumor cells while minimizing systemic toxicity.[1][2][3][4] A critical mechanism that enhances the therapeutic efficacy of certain ADCs is the "bystander effect," a phenomenon particularly relevant in the context of heterogeneous tumors.[5][6][7] This guide provides an in-depth technical examination of the bystander effect, focusing on the pivotal role of cleavable linkers, the properties of the cytotoxic payload, and the experimental methodologies used to evaluate this phenomenon.

The Core Mechanism: From Targeted Cell to Bystander

The bystander effect is the ability of an ADC to kill not only the antigen-positive (Ag+) cancer cells it directly targets but also adjacent antigen-negative (Ag-) cells.[5][8] This is crucial for effective treatment of solid tumors, which are often characterized by heterogeneous antigen expression.[6][] The effect is contingent on the ADC's design, specifically the use of a cleavable linker and a membrane-permeable payload.

The process unfolds in a series of steps:

  • Binding and Internalization : The ADC circulates in the bloodstream until its antibody component recognizes and binds to a specific antigen on the surface of a target cancer cell (Ag+).[5]

  • Endocytosis and Trafficking : The cell internalizes the ADC-antigen complex through endocytosis, trafficking it to the lysosome.[5][]

  • Linker Cleavage : Inside the lysosome, the cleavable linker is broken down by specific enzymes (e.g., Cathepsin B) or acidic conditions.[1][][10] This step is critical, as it releases the cytotoxic payload from the antibody.

  • Payload Diffusion : If the released payload is sufficiently non-polar and membrane-permeable, it can diffuse out of the targeted Ag+ cell and into the surrounding tumor microenvironment.[5][]

  • Bystander Killing : The diffused payload then enters neighboring cells, including Ag- cells that were not targeted by the ADC, and induces cytotoxicity, leading to their death.[5][11]

G cluster_0 Antigen-Positive (Ag+) Cell cluster_1 Antigen-Negative (Ag-) Cell ADC ADC Receptor Antigen Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome 3. Trafficking Payload_Released Released Payload Lysosome->Payload_Released 4. Payload Release Bystander_Cell Neighboring Cell Payload_Released->Bystander_Cell 5. Diffusion Apoptosis_Target Apoptosis Payload_Released->Apoptosis_Target 6. Cytotoxicity Apoptosis_Bystander Apoptosis Bystander_Cell->Apoptosis_Bystander 7. Cytotoxicity

Caption: Mechanism of ADC-mediated bystander killing.

The Role of Cleavable Linkers

The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect.[12] Linkers are broadly categorized as cleavable or non-cleavable.

  • Cleavable Linkers : These are designed to be stable in systemic circulation but are labile under specific conditions within the tumor microenvironment or inside cancer cells.[1][13][14] This controlled release is what enables the bystander effect. Common cleavage mechanisms include:

    • Protease-Sensitive Linkers : These often contain dipeptide sequences, like valine-citrulline (VC), which are efficiently cleaved by lysosomal proteases such as Cathepsin B that are often upregulated in tumor cells.[1][10][14]

    • pH-Sensitive Linkers : Linkers like hydrazones are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1][]

    • Glutathione-Sensitive Linkers : Disulfide-based linkers are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is more abundant inside cells than in the bloodstream.[1]

  • Non-Cleavable Linkers : These linkers, such as thioether-based SMCC, rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload.[14] The payload is released still attached to the linker and a single amino acid. This complex is often charged and membrane-impermeable, thus preventing its diffusion out of the target cell and precluding a bystander effect.[12][16]

Payload Properties: The Key to Diffusion

For the bystander effect to occur, the released cytotoxic agent must be able to cross cell membranes. Key properties include:

  • Permeability : The payload should be sufficiently lipophilic and non-polar to diffuse across the lipid bilayer of the cell membrane.[]

  • Potency : The payload must be highly potent (effective at sub-nanomolar concentrations) so that the amount that diffuses to neighboring cells is sufficient to induce cell death.[17]

  • Charge : Neutral or uncharged molecules generally exhibit better membrane permeability. Payloads released from non-cleavable linkers often retain a charged amino acid residue, which significantly limits their ability to exit the cell.[12][16]

Quantitative Analysis of the Bystander Effect

The efficacy of the bystander effect can be quantified by comparing the cytotoxic activity of an ADC in monoculture versus co-culture settings. The half-maximal inhibitory concentration (IC50) is a key metric.

ADC ComponentCell Line (Antigen Status)Culture ConditionApprox. IC50 (nM)Bystander EffectReference
T-vc-MMAE N87 (HER2-positive)Monoculture~0.1-[18]
T-vc-MMAE GFP-MCF7 (HER2-negative)Monoculture~350-[18]
T-vc-MMAE GFP-MCF7 (HER2-negative)Co-culture with N87 cellsSignificantly LoweredYes[18]
T-DM1 MCF7 (HER2-negative)Co-culture with SKBR3 cellsNo significant effectNo[19]
DS-8201a MCF7 (HER2-negative)Co-culture with SKBR3 cellsCytotoxicity ObservedYes[19]

Table 1: Comparative cytotoxicity data illustrating the bystander effect. T-vc-MMAE and DS-8201a (cleavable linkers) show a potent killing effect on antigen-negative cells when co-cultured with antigen-positive cells, an effect not observed with the non-cleavable T-DM1.

Experimental Protocols for Assessing the Bystander Effect

Several robust in vitro and in vivo assays are used to detect and quantify the bystander effect.

This assay is a primary method for evaluating the bystander effect by culturing Ag+ and Ag- cells together.[16]

Methodology:

  • Cell Line Selection : Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR3 or NCI-N87) and an antigen-negative (Ag-) cell line (e.g., HER2-negative MCF7).[16][19] To distinguish between the two populations, the Ag- cell line is often engineered to express a fluorescent protein like GFP.[16][18]

  • Co-Culture Seeding : Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[16] Include monocultures of each cell line as controls.

  • ADC Treatment : After allowing cells to adhere (typically 24 hours), treat the co-cultures and monocultures with serial dilutions of the test ADC and relevant controls (e.g., an isotype control ADC, an ADC with a non-cleavable linker).[16][19]

  • Incubation : Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).[20]

  • Viability Analysis : Quantify the viability of the Ag- (GFP-positive) cell population using methods such as flow cytometry, high-content imaging, or a fluorescence plate reader.[8][20] A significant reduction in the viability of Ag- cells in the co-culture compared to the Ag- monoculture control indicates a bystander effect.[19]

G start Start step1 1. Co-seed Antigen-Positive (Ag+) and Fluorescent Antigen-Negative (Ag-) Cells start->step1 step2 2. Add Serial Dilutions of ADC and Controls step1->step2 step3 3. Incubate for 72-120 hours step2->step3 step4 4. Quantify Viability of Ag- Cells (e.g., Flow Cytometry, Imaging) step3->step4 end End: Determine Bystander Killing step4->end

Caption: Experimental workflow for the in vitro co-culture assay.

This assay helps determine if the cytotoxic effect is mediated by a secreted, stable payload.[19][21]

Methodology:

  • Prepare Conditioned Medium : Culture Ag+ cells (e.g., SKBR3) and treat them with the test ADC for a set period (e.g., 72-96 hours).[19] The cell culture supernatant, now "conditioned" with any released payload, is collected.

  • Treat Bystander Cells : Seed Ag- cells (e.g., MCF7) in a separate plate. After they adhere, replace their normal culture medium with the conditioned medium collected in step 1.[19]

  • Incubation and Analysis : Incubate the Ag- cells for 72-96 hours and assess their viability.[19] A reduction in viability indicates that a stable, cytotoxic payload was released from the Ag+ cells into the medium.

G cluster_0 Plate 1: Ag+ Cells cluster_1 Plate 2: Ag- Cells step1 1. Culture Ag+ Cells step2 2. Treat with ADC for 72-96h step1->step2 step3 3. Collect Supernatant (Conditioned Medium) step2->step3 step5 5. Replace with Conditioned Medium step3->step5 Transfer Medium step4 4. Culture Ag- Cells step4->step5 step6 6. Incubate and Measure Viability step5->step6

Caption: Workflow for the conditioned medium transfer assay.

To confirm the bystander effect in a more complex biological system, co-inoculation xenograft models are used.[8]

Methodology:

  • Model Establishment : Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice.[16] The Ag- cells are often engineered to express a reporter gene like luciferase for non-invasive in vivo imaging.[8][16]

  • Treatment : Once tumors are established, treat the mice with the ADC, a vehicle control, or a non-binding control ADC.

  • Monitoring : Monitor tumor growth using calipers and, for the Ag- population, bioluminescence imaging.

  • Analysis : A significant reduction in the bioluminescence signal and overall tumor volume in the ADC-treated group compared to controls provides evidence of in vivo bystander killing.[8]

Signaling Pathways of Payload-Induced Cytotoxicity

The ultimate goal of the payload is to induce apoptosis. The specific signaling pathway activated depends on the payload's mechanism of action.

  • Tubulin Inhibitors (e.g., MMAE, DM1) : These agents disrupt microtubule dynamics, which are essential for forming the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent activation of the intrinsic apoptotic pathway, involving the activation of a cascade of caspases.[17]

  • Topoisomerase I Inhibitors (e.g., DXd, SN-38) : These payloads cause DNA damage by trapping topoisomerase I-DNA cleavage complexes. The resulting DNA strand breaks trigger a DNA damage response, leading to cell cycle arrest and apoptosis.[17][22]

G Payload Diffused Payload (e.g., MMAE, DXd) Target_Tubulin Microtubule Disruption Payload->Target_Tubulin Target_DNA DNA Damage Payload->Target_DNA G2M_Arrest Cell Cycle Arrest (G2/M Phase) Target_Tubulin->G2M_Arrest Target_DNA->G2M_Arrest Intrinsic_Pathway Intrinsic Pathway Activation (Bax/Bak) G2M_Arrest->Intrinsic_Pathway Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Intrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Navigating the Safety and Toxicity Landscape of Mal-amide-peg8-val-cit-pab-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The innovative field of Antibody-Drug Conjugates (ADCs) relies on the sophisticated interplay of its three core components: a monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker, Mal-amide-peg8-val-cit-pab-OH, represents a significant advancement in ADC technology, designed for enhanced stability and targeted payload delivery. This technical guide provides a comprehensive overview of the safety and toxicity profile of this linker, drawing upon data from its constituent parts to offer a robust understanding for researchers and drug developers.

Executive Summary

Component-Based Safety and Toxicity Analysis

The safety profile of this compound is best understood by examining its individual functional units.

Maleimide (B117702) Group

The maleimide moiety is a reactive group essential for the covalent attachment of the linker to cysteine residues on the monoclonal antibody.[4] Due to its reactive nature, it is advisable to handle the linker with appropriate personal protective equipment (PPE) to avoid potential irritation.

PEG8 Spacer

The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC.[] This generally leads to improved solubility, reduced aggregation, and a longer circulation half-life.[2][] PEGylation is a well-established strategy to improve the safety and pharmacokinetic profile of biopharmaceuticals.[2][] While specific toxicity data for PEG8 is limited, a safety data sheet for a similar compound, m-PEG3-aldehyde, suggests the potential for skin, eye, and respiratory irritation.[6] Therefore, handling with care in a well-ventilated area is recommended.[6]

Val-Cit-PAB Cleavable Linker

The Val-Cit dipeptide is a critical component for the targeted release of the cytotoxic drug.[1][] This linker is designed to be stable in the bloodstream, preventing premature release of the payload and associated systemic toxicity.[1] Upon internalization of the ADC into the target cancer cell, the Val-Cit linker is cleaved by lysosomal proteases, particularly cathepsin B, which are often overexpressed in the tumor microenvironment.[1][][7] This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active drug.[7]

The stability of the Val-Cit linker is a key determinant of the ADC's safety profile. While it demonstrates high stability in human plasma, studies have shown it can be susceptible to premature cleavage by certain mouse carboxylesterases.[8] This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, to improve stability in preclinical mouse models.[8]

Quantitative Data Summary

Direct quantitative toxicity data such as LD50 or IC50 values for the this compound linker itself are not publicly available. The toxicity of an ADC utilizing this linker is predominantly determined by the cytotoxic payload it carries. However, the following table summarizes the known characteristics of the linker's components that contribute to its overall safety profile.

ComponentFunctionPotential Hazards / Safety Considerations
Maleimide Covalent conjugation to antibodyPotential for skin, eye, and respiratory irritation due to its reactive nature.
PEG8 Spacer Enhances hydrophilicity and improves pharmacokineticsGenerally considered safe and biocompatible. May cause mild irritation.
Val-Cit-PAB Cathepsin-cleavable linker for targeted drug releaseHigh stability in human plasma minimizes systemic toxicity. Susceptible to premature cleavage in mouse plasma, which is a consideration for preclinical model selection.

Experimental Protocols

The assessment of the safety and efficacy of an ADC with a this compound linker involves several key experiments:

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature drug release in plasma.

Methodology:

  • The ADC is incubated in human and mouse plasma at 37°C for various time points.

  • At each time point, samples are collected and subjected to analysis by methods such as ELISA (to measure ADC concentration) and LC-MS/MS (to quantify the amount of released free drug).

  • The half-life of the ADC and the percentage of released drug over time are calculated to assess linker stability.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and specificity of the ADC against target and non-target cell lines.

Methodology:

  • Cancer cell lines with varying levels of target antigen expression are cultured.

  • Cells are treated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).

  • Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).

  • The IC50 (half-maximal inhibitory concentration) is calculated for each cell line to determine the ADC's potency and selectivity.

In Vivo Efficacy and Toxicity Studies

Objective: To assess the anti-tumor activity and safety profile of the ADC in a living organism.

Methodology:

  • Tumor xenograft models are established in immunocompromised mice by implanting human cancer cells.

  • Once tumors reach a specified size, mice are treated with the ADC at various dose levels.

  • Tumor growth is monitored over time to evaluate efficacy.

  • Animal body weight, clinical signs of toxicity, and hematological and clinical chemistry parameters are monitored to assess safety.

  • At the end of the study, major organs are collected for histopathological analysis.

Visualizing Key Processes

To further elucidate the mechanisms and workflows associated with this compound, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay Cytotoxicity_Assay Cytotoxicity Assay Xenograft_Model Xenograft Model Establishment Cytotoxicity_Assay->Xenograft_Model ADC_Administration ADC Administration Xenograft_Model->ADC_Administration Efficacy_Assessment Efficacy Assessment (Tumor Growth) ADC_Administration->Efficacy_Assessment Toxicity_Monitoring Toxicity Monitoring (Body Weight, Clinical Signs) ADC_Administration->Toxicity_Monitoring Histopathology Histopathology Toxicity_Monitoring->Histopathology ADC_Synthesis ADC Synthesis & Characterization ADC_Synthesis->Plasma_Stability ADC_Synthesis->Cytotoxicity_Assay

General experimental workflow for ADC evaluation.

signaling_pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_Circulating ADC Circulating (Linker Stable) Receptor Target Antigen ADC_Circulating->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death 5. Cytotoxicity Cathepsin Cathepsin B Cathepsin->Lysosome

References

Val-Cit-PAB Linkers in Antibody-Drug Conjugates: A Technical Guide to the Core Intellectual Property and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PAB (Valine-Citrulline-para-aminobenzylcarbamate) linker is a cornerstone in the field of antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells. Its sophisticated design ensures stability in systemic circulation and specific cleavage within the tumor microenvironment, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This guide provides an in-depth analysis of the core technology, intellectual property landscape, and key experimental methodologies associated with Val-Cit-PAB linkers.

Core Concepts: Structure and Mechanism of Action

The Val-Cit-PAB linker is a tripartite system, with each component playing a crucial role in the ADC's function.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[1][] The specificity of this cleavage is pH-dependent, with optimal activity in the acidic environment of the lysosome, thus preventing premature drug release in the bloodstream where the pH is neutral.[1]

  • p-Aminobenzylcarbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer.[1] Following the enzymatic cleavage of the amide bond between citrulline and PAB, a cascade of electronic rearrangements leads to the release of the unmodified cytotoxic payload.[3] This "self-immolation" is critical for ensuring that the active drug is liberated in its most potent form.[1]

  • Maleimide Group (MC): Often, a maleimidocaproyl (MC) group is attached to the valine residue. This group serves as a reactive handle for conjugation to the antibody, typically through the sulfhydryl groups of cysteine residues.

The overall mechanism of action is a sequential process that begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome.

ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB contains Cleavage Linker Cleavage CathepsinB->Cleavage initiates SelfImmolation Self-Immolation of PAB Cleavage->SelfImmolation Payload Active Cytotoxic Payload SelfImmolation->Payload releases Apoptosis Cell Death (Apoptosis) Payload->Apoptosis induces

Fig. 1: Mechanism of action of a Val-Cit-PAB-linked ADC.

Intellectual Property Landscape

The intellectual property surrounding Val-Cit-PAB linkers is extensive, with Seattle Genetics (now Seagen Inc.) being a key innovator and patent holder in this space.[4][5] Their patents cover the composition of matter of the linker-drug conjugates, methods of use for treating cancer, and the ADCs themselves.

Patent Number Assignee Filing Date Core Claim Summary
US 7,659,241Seattle Genetics, Inc.2004-11-05Covers cleavable linkers, including Val-Cit, conjugated to auristatin payloads like MMAE.[6]
US 7,750,116Seattle Genetics, Inc.2007-02-20Pertains to antibody-drug conjugate metabolites, including those with the Val-Cit-PAB linker.[7]
US 11,103,593Seattle Genetics, Inc.2017-05-12Describes pegylated drug-linkers, including Val-Cit, for improved pharmacokinetics of ligand-drug conjugates.[8]
WO 2017/0666682016-10-14Discloses compositions with a cytotoxic/vascular disrupting agent payload attached to a linker, which can be a Cathepsin B cleavable linker like Val-Cit.[9]
CN 1108353162019-08-23Relates to linkers, linker-containing antibody-drug conjugates, and their uses, including Val-Cit dipeptide linkers.[10]
WO 2018/2180042018-05-16Provides antibody-drug conjugates with branched linkers that can incorporate polypeptides like Val-Cit.[11]

Quantitative Data on Linker Performance

The performance of a Val-Cit-PAB linker is evaluated based on its stability in circulation and its susceptibility to cleavage in the target environment.

Plasma Stability

An ideal linker should remain intact in the bloodstream to prevent premature release of the cytotoxic payload and associated off-target toxicity.

Linker Type Plasma Source Stability Metric Result Reference
Val-CitHuman% Intact ADC after 28 daysNo significant degradation[1][12]
Val-CitMouse% MMAF lost after 14 days>95%[12]
Glu-Val-CitMouse% MMAF lost after 14 daysAlmost no cleavage[12]
Val-CitHumanHalf-life> 7 days[11]
Sulfatase-cleavableMouseStability> 7 days[13]
Val-AlaMouseStabilityHydrolyzed within 1 hour[13]
Val-CitMouseStabilityHydrolyzed within 1 hour[13]

Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c).[14][15]

Enzymatic Cleavage

The rate of cleavage by Cathepsin B is a critical determinant of the ADC's efficacy.

Linker Enzyme Metric Value Reference
Val-Cit ADCCathepsin BHalf-life4.6 hours[1]
Ser-Val-Cit ADCCathepsin BHalf-life5.4 hours[1]
Glu-Val-Cit ADCCathepsin BHalf-life2.8 hours[1]
Sulfatase-cleavableSulfataseHalf-life24 minutes[13]
In Vitro Cytotoxicity

The potency of ADCs utilizing the Val-Cit-PAB linker is typically assessed in cancer cell lines expressing the target antigen.

ADC Cell Line Target Antigen IC50 Reference
Trastuzumab-Val-Cit-MMAEN87, BT474, HCC1954Her213-50 ng/mL[16]
Trastuzumab-Val-Cit-MMAEMDA-MB-361-DYT2 (moderate Her2)Her225-80 ng/mL (high DAR)[16]
Trastuzumab-Val-Cit-MMAEMDA-MB-361-DYT2 (moderate Her2)Her21500-60,000 ng/mL (low DAR)[16]
ADC with β-galactosidase-cleavable linker8.8 pmol/L[13]
ADC with Val-Cit linker14.3 pmol/L[13]
Kadcyla® (T-DM1)33 pmol/L[13]
Val-Cit linker ADC (NE-treated)MCF-7Order of magnitude greater than MMAE[17]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs with Val-Cit-PAB linkers.

Synthesis of a Val-Cit-PAB Linker

A general method for the synthesis of a maleimido-caproyl-Val-Cit-PAB linker is as follows:

cluster_0 Step 1: PAB Functionalization cluster_1 Step 2: Dipeptide Formation cluster_2 Step 3: Maleimide Conjugation Fmoc_Cit Fmoc-L-Citrulline Fmoc_Cit_PABOH Fmoc-Cit-PAB-OH Fmoc_Cit->Fmoc_Cit_PABOH PABOH para-aminobenzyl alcohol PABOH->Fmoc_Cit_PABOH Cit_PABOH Cit-PAB-OH (after Fmoc deprotection) Fmoc_Cit_PABOH->Cit_PABOH Fmoc deprotection Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PAB-OH Fmoc_Val_OSu->Fmoc_Val_Cit_PABOH Cit_PABOH->Fmoc_Val_Cit_PABOH Val_Cit_PABOH Val-Cit-PAB-OH (after Fmoc deprotection) Fmoc_Val_Cit_PABOH->Val_Cit_PABOH Fmoc deprotection MC_OSu Maleimidocaproic acid N-hydroxysuccinimide ester MC_Val_Cit_PABOH MC-Val-Cit-PAB-OH MC_OSu->MC_Val_Cit_PABOH Val_Cit_PABOH->MC_Val_Cit_PABOH

Fig. 2: Synthetic workflow for a MC-Val-Cit-PAB linker.

Methodology:

  • Fmoc protection and PABOH reaction: L-citrulline is first protected with an Fmoc group, then reacted with para-amino benzyl (B1604629) alcohol (PABOH), followed by Fmoc deprotection.[9]

  • Dipeptide formation: The resulting product is reacted with Fmoc-Val-OSu to form the dipeptide, followed by Fmoc deprotection.[9]

  • Maleimide conjugation: The deprotected dipeptide is reacted with activated maleimidocaproic acid (MC-OSu) to yield the final Val-Cit cleavable linker.[9]

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

Objective: To determine the kinetics of drug release from a Val-Cit-PAB-linked ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit-PAB linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC-MS system

Protocol:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure its activation.

  • Reaction Initiation: Add the ADC to the pre-warmed assay buffer, then initiate the reaction by adding the activated Cathepsin B.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate and half-life of the linker.

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Activate_Enzyme Activate Cathepsin B Initiate_Reaction Initiate Cleavage Reaction Activate_Enzyme->Initiate_Reaction Prepare_ADC Prepare ADC solution Prepare_ADC->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points Take Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_MS Analyze by HPLC-MS Quench->HPLC_MS Data_Analysis Determine Cleavage Rate and Half-life HPLC_MS->Data_Analysis

Fig. 3: Experimental workflow for an in vitro ADC cleavage assay.
In Vitro Cytotoxicity Assay

This assay measures the ability of the ADC to kill cancer cells and is a key indicator of its potency.

Objective: To determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) of a Val-Cit-PAB-linked ADC on a target cancer cell line.

Materials:

  • Target cancer cell line

  • ADC with Val-Cit-PAB linker

  • Isotype control ADC

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or other cell viability reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC. Treat the cells with the ADCs for a specified period (e.g., 72-96 hours).

  • Cell Viability Assessment: Add a cell viability reagent (e.g., MTT) to each well and incubate.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Seed_Cells Seed Target Cells in 96-well Plate Adherence Allow Cells to Adhere Seed_Cells->Adherence Prepare_ADCs Prepare Serial Dilutions of ADC and Control Adherence->Prepare_ADCs Treat_Cells Treat Cells with ADCs Adherence->Treat_Cells Prepare_ADCs->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Add_Viability_Reagent Add Cell Viability Reagent Incubate->Add_Viability_Reagent Measure Measure Absorbance/ Fluorescence Add_Viability_Reagent->Measure Calculate_Viability Calculate % Cell Viability Measure->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Fig. 4: Experimental workflow for an in vitro cytotoxicity assay.

Conclusion

The Val-Cit-PAB linker represents a highly successful and widely adopted technology in the field of antibody-drug conjugates. Its clever design, which balances stability in circulation with specific enzymatic cleavage in the tumor microenvironment, has paved the way for the development of effective and targeted cancer therapies. A thorough understanding of its mechanism of action, the associated intellectual property, and the key experimental protocols for its evaluation is crucial for researchers and drug developers working to advance the next generation of ADCs. The ongoing research into modifications of the Val-Cit linker to further improve its properties, such as stability in different preclinical species, highlights the continued importance and evolution of this critical component in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for Mal-amide-peg8-val-cit-pab-OH in Antibody-Drug Conjugate (ADC) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC.[1][] This document provides detailed application notes and protocols for the use of Mal-amide-peg8-val-cit-pab-OH, a cleavable linker, in the development of ADCs.

The this compound linker is a sophisticated molecule designed for controlled drug release within the target cancer cell. It comprises several key functional units:

  • Maleimide (B117702) (Mal): A reactive group that specifically and covalently attaches to free thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.[3][4][]

  • Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity of the linker-payload, which can improve the pharmacokinetic properties of the resulting ADC and potentially reduce aggregation.[6][7][8]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[9][10][11] This enzymatic cleavage ensures that the cytotoxic payload is released primarily inside the target cell, minimizing off-target toxicity.[12][13]

  • p-aminobenzyloxycarbonyl (pab-OH or PABC): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, spontaneously decomposes to release the unmodified cytotoxic payload.[10][14]

This application note will detail the mechanism of action, provide comprehensive experimental protocols for conjugation and characterization, and present data in a clear and accessible format to guide researchers in the successful application of this advanced linker technology.

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound linker is a multi-step process designed for targeted payload delivery and release.

ADC Mechanism of Action Mechanism of Action for a Val-Cit Linker-Based ADC cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Target Cancer Cell ADC 1. ADC Circulates (Stable Linker) Binding 2. ADC Binds to Tumor Antigen ADC->Binding Internalization 3. Internalization via Receptor-Mediated Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release 6. PABC Self-Immolation & Payload Release Cleavage->Release Apoptosis 7. Payload Induces Cell Apoptosis Release->Apoptosis

Mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Protocols

Preparation of the Drug-Linker Conjugate

Prior to conjugation with the antibody, the cytotoxic payload must be attached to the this compound linker. This typically involves the activation of the hydroxyl group on the PABC moiety, followed by reaction with an amine-containing payload. A common method is to first convert the PABC-OH to a p-nitrophenyl (PNP) carbonate, which is then reactive towards amines.

Protocol 1: Synthesis of Mal-amide-peg8-val-cit-pab-Payload

  • Activation of the Linker: Dissolve this compound in a suitable anhydrous organic solvent (e.g., Dichloromethane or Dimethylformamide).

  • Add p-nitrophenyl chloroformate and a non-nucleophilic base (e.g., pyridine (B92270) or diisopropylethylamine) to the solution.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, purify the activated linker (Mal-amide-peg8-val-cit-pab-PNP) by flash column chromatography.

  • Conjugation to Payload: Dissolve the activated linker and the amine-containing cytotoxic payload in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

  • Stir the reaction at room temperature until completion, monitoring by HPLC.

  • Purify the final drug-linker conjugate by preparative reverse-phase HPLC.

  • Lyophilize the purified product to obtain a solid and characterize by Mass Spectrometry and NMR.

Antibody-Drug Conjugation

The conjugation of the drug-linker to the antibody is achieved through the reaction of the maleimide group with free thiols on the antibody. These thiols are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.

ADC Conjugation Workflow Workflow for Cysteine-Based ADC Conjugation mAb Monoclonal Antibody (mAb) with Intact Disulfides Reduction 1. Antibody Reduction (e.g., with DTT or TCEP) mAb->Reduction Reduced_mAb Reduced mAb with Free Thiols Reduction->Reduced_mAb Conjugation 2. Conjugation Reaction (Maleimide-Thiol Michael Addition) Reduced_mAb->Conjugation Drug_Linker Mal-amide-peg8-val-cit-pab-Payload Drug_Linker->Conjugation ADC_Crude Crude ADC Mixture Conjugation->ADC_Crude Purification 3. Purification (e.g., Size Exclusion or Protein A Chromatography) ADC_Crude->Purification ADC_Purified Purified ADC Purification->ADC_Purified Characterization 4. Characterization (DAR, Purity, Stability) ADC_Purified->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Workflow for ADC Conjugation.

Protocol 2: Cysteine-Based Antibody Conjugation

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, containing EDTA).

    • Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced and thus the final Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4).[15]

  • Conjugation Reaction:

    • Dissolve the Mal-amide-peg8-val-cit-pab-Payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.

    • Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.[]

    • Gently mix and incubate the reaction at 4°C or room temperature for 1-4 hours. The reaction should be performed in the dark if any components are light-sensitive.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

    • Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or protein A affinity chromatography.

    • Concentrate the purified ADC and exchange it into the final formulation buffer.

ParameterTypical RangeNotes
Antibody Concentration 5 - 20 mg/mLHigher concentrations can promote aggregation.
Reducing Agent (TCEP) 2 - 10 molar equivalentsVaries depending on the desired level of reduction.
Reduction Temperature 37°C
Reduction Time 30 - 60 minutes
Drug-Linker Molar Excess 4 - 10 molar equivalentsOptimization is required to achieve the target DAR.[]
Conjugation Temperature 4°C - 25°CLower temperatures can help to minimize aggregation.
Conjugation Time 1 - 4 hours
Conjugation pH 6.5 - 7.5Optimal for maleimide-thiol reaction.[3]

Table 1: Typical Reaction Conditions for Cysteine-Based ADC Conjugation.

Characterization of the ADC

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the Drug-to-Antibody Ratio (DAR), purity, and stability.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[17] Several methods can be used for DAR determination.

Protocol 3: DAR Determination by UV/Vis Spectroscopy

This method is a rapid and straightforward way to determine the average DAR.[18][19]

  • Principle: The concentrations of the antibody and the payload are determined by measuring the absorbance of the ADC solution at two different wavelengths, typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.[17]

  • Procedure:

    • Measure the absorbance of the purified ADC solution at 280 nm (A280) and the maximum absorbance wavelength of the drug (Aλmax).

    • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective molar extinction coefficients (ε).

    • The DAR is then calculated as the molar ratio of the drug to the antibody.

Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[20][21][22]

  • Principle: The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody. HIC separates these species, with unconjugated antibody eluting first, followed by ADCs with increasing DARs.

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute the ADC species using a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).

    • Integrate the peak areas corresponding to each drug-loaded species.

    • The weighted average DAR is calculated from the relative peak areas.[20]

DAR SpeciesExpected Elution Order
DAR 0 (Unconjugated)First
DAR 2Second
DAR 4Third
DAR 6Fourth
DAR 8Last

Table 2: Expected Elution Profile of a Cysteine-Linked ADC in HIC.

Purity and Aggregation Analysis

Protocol 5: Size Exclusion Chromatography (SEC)

SEC is used to determine the purity of the ADC and to quantify the level of aggregation.

  • Procedure:

    • Inject the purified ADC onto an SEC column.

    • Elute with a suitable mobile phase (e.g., PBS).

    • Monitor the eluent at 280 nm.

    • The major peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

Stability Assessment

The stability of the ADC in circulation is critical to its therapeutic window.[23]

Protocol 6: In Vitro Plasma Stability Assay

  • Procedure:

    • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

    • At each time point, analyze the samples by HIC or another suitable method to determine the average DAR.

    • A decrease in the average DAR over time indicates deconjugation of the payload.

Time PointExpected Average DARNotes
0 hoursTarget DAR (e.g., 3.8)
24 hours>95% of initial DARVal-Cit linkers generally show good plasma stability.[9]
72 hours>90% of initial DAR
7 days>80% of initial DARSome deconjugation may occur over extended periods.

Table 3: Example of Expected In Vitro Plasma Stability Data for a Val-Cit Linker-Based ADC.

Conclusion

The this compound linker is a versatile and effective tool for the development of advanced Antibody-Drug Conjugates. Its cleavable design, incorporating a cathepsin B-sensitive dipeptide and a self-immolative spacer, allows for controlled and targeted release of the cytotoxic payload within cancer cells. The inclusion of a PEG8 spacer can further enhance the properties of the resulting ADC. By following the detailed protocols for conjugation and characterization outlined in this document, researchers can effectively utilize this linker to generate potent and specific ADCs for preclinical and clinical development. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to ensuring the quality and performance of the ADC.

References

Application Notes and Protocols for Antibody Conjugation with Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-based linkers are extensively utilized in bioconjugation to covalently attach molecules such as drugs, fluorophores, or other macromolecules to antibodies and other proteins.[] This method is central to the development of antibody-drug conjugates (ADCs), imaging agents, and various targeted therapies.[] The maleimide (B117702) group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins.[][2] The reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), thus preserving the biological activity of the antibody.[] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[] This application note provides a detailed protocol for the conjugation of antibodies using maleimide linkers, including optional steps for antibody reduction, purification of the conjugate, and characterization.

Chemical Pathway of Maleimide-Thiol Conjugation

The conjugation process involves the nucleophilic attack of a thiol group from a cysteine residue on the antibody onto the double bond of the maleimide ring of the linker. This results in the formation of a stable thioether linkage.

G cluster_reactants Reactants cluster_product Product Antibody_SH Antibody with available Sulfhydryl Group (-SH) Conjugate Stable Antibody-Linker Conjugate (Thioether Bond) Antibody_SH->Conjugate Michael Addition (pH 6.5 - 7.5) Maleimide_Linker Maleimide Linker Maleimide_Linker->Conjugate

Caption: Chemical reaction pathway of maleimide-thiol conjugation.

Experimental Workflow

The overall workflow for antibody conjugation with a maleimide linker involves a series of steps from antibody preparation to the final characterization of the conjugate.

G start Start: Antibody Solution prep 1. Antibody Preparation (Buffer Exchange, Concentration Adjustment) start->prep reduction 2. Optional: Reduction of Disulfide Bonds (e.g., with TCEP) prep->reduction conjugation 3. Conjugation Reaction (Addition of Maleimide Linker) prep->conjugation If no reduction is needed reduction->conjugation If disulfide reduction is performed purification 4. Purification of Conjugate (e.g., Size Exclusion Chromatography) conjugation->purification characterization 5. Characterization (e.g., Degree of Labeling) purification->characterization end End: Purified Antibody Conjugate characterization->end

Caption: Experimental workflow for antibody conjugation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody conjugation protocol.

ParameterRecommended Range/ValueNotes
Antibody Preparation
Antibody Concentration1-10 mg/mL[3][4]Higher concentrations can drive the reaction forward.[4]
Reaction BufferPBS, Tris, or HEPESpH should be maintained between 7.0 and 7.5.[2][3]
Optional Disulfide Bond Reduction
Reducing AgentTCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)TCEP is often preferred as it does not need to be removed before conjugation.[3][5]
Molar Excess of TCEP10-100x over antibody[2][3]
Incubation Time (TCEP)20-30 minutes at room temperature[3][6]
Incubation Time (DTT)30 minutes at 37°C[7]Excess DTT must be removed prior to conjugation.[3]
Conjugation Reaction
Maleimide Linker Stock Solution10 mM in anhydrous DMSO or DMF[3][6]Prepare fresh.[2]
Molar Excess of Maleimide Linker10-20x over antibody[3][6]This is a starting point and may require optimization.[5]
Reaction TemperatureRoom temperature or 2-8°C[3]
Reaction Time2 hours at room temperature or overnight at 2-8°C[3][6]
Purification
MethodGel filtration (e.g., Sephadex G-25), dialysis, HPLC, or ultrafiltration[3][6]The choice of method depends on the scale of the reaction and the properties of the conjugate.[6]
Storage
Short-term (up to 1 week)2-8°C, protected from light[2][3]
Long-term (up to 1 year)-20°C with 50% glycerol (B35011) and stabilizers (e.g., 5-10 mg/mL BSA and 0.01-0.03% sodium azide)[2][3]

Experimental Protocols

Materials and Reagents
  • Antibody of interest

  • Maleimide-activated linker (e.g., drug, fluorophore)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purification supplies: Size exclusion chromatography column (e.g., Sephadex G-25), dialysis cassettes (10K MWCO), or ultrafiltration vials.[6]

  • (Optional) Bovine Serum Albumin (BSA) and Sodium Azide for long-term storage.[2]

Protocol

1. Antibody Preparation

  • Prepare the antibody in a suitable reaction buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[3][4]

  • Ensure the buffer is free of any thiol-containing compounds, unless they are being used for disulfide bond reduction.[2]

  • It is recommended to degas the buffer by applying a vacuum or by bubbling an inert gas like nitrogen or argon through it to prevent re-oxidation of thiols.[3]

2. Optional: Reduction of Disulfide Bonds

This step is necessary if the antibody does not have a sufficient number of free sulfhydryl groups for conjugation.

  • To the antibody solution, add a 10-100-fold molar excess of TCEP.[2][3]

  • Incubate the mixture for 20-30 minutes at room temperature.[3][6]

  • If using DTT, it must be removed after reduction and before the addition of the maleimide linker, for example, by using a desalting column.[3]

3. Preparation of Maleimide Linker Stock Solution

  • Allow the vial of the maleimide linker to warm to room temperature.

  • Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO or DMF.[3][6]

  • Vortex briefly to ensure the linker is fully dissolved.[6]

4. Conjugation Reaction

  • While gently stirring or vortexing the antibody solution, add the maleimide linker stock solution to achieve a 10-20-fold molar excess of the linker over the antibody.[3][6]

  • Protect the reaction mixture from light.

  • Incubate for 2 hours at room temperature or overnight at 2-8°C.[3][6]

5. Purification of the Antibody Conjugate

  • Remove the excess, unreacted maleimide linker from the conjugated antibody using a suitable purification method such as size exclusion chromatography, dialysis, or ultrafiltration.[3][6]

  • For small-scale reactions, ultrafiltration vials can be used to prevent excessive dilution of the product.[6]

6. Characterization: Determination of the Degree of Labeling (DOL)

The DOL is the average number of linker molecules conjugated to each antibody molecule.

  • Dilute the purified antibody-linker conjugate to a concentration suitable for spectrophotometric analysis (e.g., ~0.1 mg/mL).[3]

  • Measure the absorbance of the solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule (e.g., a fluorescent dye).[3]

  • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.[3] The specific formula will depend on the extinction coefficients of the antibody and the conjugated molecule.

7. Storage of the Conjugated Antibody

  • For immediate use, the purified conjugate can be stored at 2-8°C, protected from light, for up to one week.[2][3]

  • For long-term storage, add stabilizers such as 5-10 mg/mL BSA and 0.01-0.03% sodium azide.[2] For storage at -20°C, glycerol can be added to a final concentration of 50%.[2][3]

Troubleshooting

  • Low Conjugation Efficiency:

    • Verify Antibody Reduction: If disulfide bonds were reduced, confirm the presence of free thiols using Ellman's reagent.[4]

    • Check pH: Ensure the reaction pH is within the optimal range of 6.5-7.5.[4]

    • Optimize Molar Ratios: Increase the molar excess of the maleimide linker.[4]

  • Antibody Aggregation:

    • High Drug-to-Antibody Ratio (DAR): A high degree of conjugation can increase hydrophobicity and lead to aggregation.[4] Consider reducing the molar excess of the linker.

    • Improper Buffer Conditions: Ensure the buffer composition is suitable for maintaining antibody stability.[4]

References

Application Notes and Protocols for Mal-amide-peg8-val-cit-pab-OH in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Mal-amide-peg8-val-cit-pab-OH, a key component in the construction of Antibody-Drug Conjugates (ADCs) for targeted payload delivery to cancer cells. This advanced linker system combines several key features to ensure stability in circulation and efficient, selective release of cytotoxic agents within the tumor microenvironment.

Introduction to this compound

The this compound linker is a multi-functional molecule designed for the development of highly effective and targeted cancer therapies. It is comprised of four key components, each with a specific role in the delivery and release of a cytotoxic payload.[1][2]

  • Maleimide (Mal): This functional group provides a reactive handle for site-specific conjugation to antibodies. It readily forms a stable covalent bond with free thiol groups, such as those on cysteine residues of a monoclonal antibody (mAb).[3][4]

  • Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer enhances the solubility and improves the pharmacokinetic properties of the resulting ADC.[5][6] This hydrophilic spacer can help to reduce aggregation, which is often associated with hydrophobic payloads, and can prolong the circulation half-life of the ADC.[7]

  • Valine-Citrulline (val-cit): This dipeptide sequence serves as a specific cleavage site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[8][9][10] This enzymatic cleavage is a critical step for the selective release of the payload within the target cancer cell.

  • p-Aminobenzyl Alcohol (pab-OH): This "self-immolative" spacer connects the dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the val-cit (B3106666) linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the payload in its active form.[11]

The combination of these elements results in a linker that is stable in systemic circulation, minimizing off-target toxicity, and is efficiently cleaved upon internalization into cancer cells to deliver the cytotoxic payload directly to its site of action.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a multi-step process that ensures targeted drug delivery and release.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC in Circulation (Stable) Receptor Tumor Antigen (e.g., HER2) ADC_circ->Receptor Targeting Internalization Receptor-Mediated Endocytosis Receptor->Internalization Binding Lysosome Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release Payload Release (Self-Immolation) Cleavage->Release Apoptosis Payload Induces Apoptosis Release->Apoptosis

Caption: Mechanism of action for an ADC utilizing the this compound linker.

Data Presentation

The following tables summarize representative quantitative data for ADCs utilizing a val-cit-pab-MMAE (monomethyl auristatin E) drug linker, a common payload for this system. The inclusion of a PEG8 spacer is known to improve pharmacokinetic parameters.

Table 1: In Vitro Cytotoxicity of vc-MMAE ADCs in Various Cancer Cell Lines

Cell LineCancer TypeTarget AntigenADCIC50 (ng/mL)Reference
NCI-N87Gastric CancerHER2Hertuzumab-vcMMAE95.3
SK-BR-3Breast CancerHER2Trastuzumab-vcMMAE~3.27 nM[12]
DoHH2Non-Hodgkin LymphomaCD22HB22.7-vcMMAE20-284
Granta 519Mantle Cell LymphomaCD22HB22.7-vcMMAE20-284[13]
KPL-4Breast CancerHER2Anti-HER2-vcMMAE~0.1 nM[3]
BT-474Breast CancerHER2H32-VCMMAE0.02 - 0.1 nM[11]

Table 2: In Vivo Efficacy of vc-MMAE ADCs in Xenograft Models

ADCCancer ModelDosingOutcomeReference
HB22.7-vcMMAEDoHH2 XenograftSingle dose, 7.5 mg/kgComplete, durable tumor remission[13]
HB22.7-vcMMAEGranta 519 XenograftSingle dose, 7.5 mg/kgComplete remission in 9/10 mice[13]
Hertuzumab-vcMMAENCI-N87 XenograftSingle dose, 5 or 10 mg/kgSustained tumor inhibition[14]

Table 3: Representative Pharmacokinetic Parameters of vc-MMAE ADCs

ADCAnalyteCmax (ng/mL)t½ (days)Clearance (L/day)Reference
Brentuximab VedotinAntibody-conjugated MMAE~3,500~4-61.56[15]
Polatuzumab VedotinAntibody-conjugated MMAE803 (± 233)~120.9[15]
vc-MMAE ADCs (pooled)Unconjugated MMAE3.15–7.013.0 - 5.0-[16]

Note: The pharmacokinetic parameters of ADCs can be significantly influenced by the antibody, target antigen, and the presence of a PEG spacer. The inclusion of a PEG8 linker generally leads to a longer half-life and reduced clearance compared to non-PEGylated counterparts.[17]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the characterization and evaluation of ADCs constructed with the this compound linker.

Protocol for ADC Conjugation

This protocol describes the general steps for conjugating the this compound linker to a monoclonal antibody.

ADC_Conjugation_Workflow cluster_workflow ADC Conjugation Workflow mAb_Prep 1. Antibody Preparation (Buffer Exchange) Reduction 2. Antibody Reduction (e.g., with TCEP) mAb_Prep->Reduction Conjugation 4. Conjugation Reaction (mAb-SH + Mal-Linker) Reduction->Conjugation Linker_Prep 3. Linker-Payload Preparation (Dissolve in DMSO) Linker_Prep->Conjugation Purification 5. Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization 6. Characterization (DAR, Purity, etc.) Purification->Characterization

Caption: General workflow for the conjugation of a maleimide-containing linker to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Mal-amide-peg8-val-cit-pab-Payload

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation: Exchange the antibody into a suitable conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5).

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by adding a 5-10 molar excess of TCEP. Incubate at 37°C for 1-2 hours.

  • Linker-Payload Preparation: Dissolve the Mal-amide-peg8-val-cit-pab-Payload in DMSO to a stock concentration of 10-20 mM.

  • Conjugation: Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the antibody. Incubate at room temperature for 1-2 hours with gentle mixing.

  • Purification: Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol for Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR and the distribution of drug-loaded species in an ADC.

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the different ADC species.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.

Materials:

  • Cancer cell line of interest (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol for In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • ADC

  • Vehicle control (e.g., saline)

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the ADC (e.g., intravenously) at the desired dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is concluded when the tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control group.

Protocol for Cathepsin B Cleavage Assay

This assay determines the susceptibility of the val-cit linker to cleavage by Cathepsin B.

Materials:

  • ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of 10-50 µM) and Cathepsin B (at a final concentration of 100-200 nM) in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload over time.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

Conclusion

The this compound linker represents a sophisticated and highly effective tool for the development of next-generation Antibody-Drug Conjugates. Its modular design allows for stable drug conjugation, improved pharmacokinetic properties, and highly specific, enzyme-mediated payload release within the target cancer cells. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this advanced linker technology in the pursuit of more effective and safer cancer therapies.

References

Application Notes and Protocols for Val-Cit Linkers in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Val-Cit Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[][2] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][3] The linker is a critical element that dictates the stability of the ADC in circulation and the efficiency of drug release at the target site.[][4]

Valine-citrulline (Val-Cit) linkers are a widely used class of enzymatically cleavable linkers in oncology research and clinically approved ADCs.[4][5][] These dipeptide linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific enzymes, such as cathepsin B, which are often overexpressed in the lysosomal compartments of cancer cells.[4][7][] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload, making Val-Cit linkers a cornerstone of modern ADC design.[]

Mechanism of Action of Val-Cit Linkers

The efficacy of Val-Cit linkers lies in their ability to facilitate the targeted release of cytotoxic payloads within cancer cells. This process involves a series of well-orchestrated steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable Val-Cit linker prevents premature release of the cytotoxic drug.[] The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[9]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, typically into an endosome.[10]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle rich in degradative enzymes and with an acidic environment.[][10]

  • Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by proteases, most notably cathepsin B.[7][] This cleavage occurs at the peptide bond between citrulline and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[7][11]

  • Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction within the PABC spacer.[9][12] This self-immolative cascade results in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[9][11]

  • Induction of Cell Death: The released cytotoxic agent, such as monomethyl auristatin E (MMAE), can then bind to its intracellular target (e.g., tubulin), leading to cell cycle arrest and apoptosis.[][14]

ADC_Mechanism cluster_bloodstream Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Acidic pH, High Cathepsin B) ADC Antibody-Drug Conjugate (ADC) (Stable Linker) ADC_Internalized Internalized ADC ADC->ADC_Internalized 1. Targeting & Receptor-Mediated Endocytosis ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 2. Lysosomal Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Linker ADC_Lysosome->Cleavage 3. Enzymatic Recognition Payload_Release Payload Release (Self-Immolation of PABC) Cleavage->Payload_Release 4. Linker Cleavage Cytoplasm Cytoplasm Payload_Release->Cytoplasm 5. Payload Diffusion Target Intracellular Target (e.g., Tubulin) Cytoplasm->Target 6. Target Binding Apoptosis Cell Cycle Arrest & Apoptosis Target->Apoptosis 7. Induction of Cell Death

Mechanism of action of an ADC with a Val-Cit linker.

Applications of Val-Cit Linkers in Approved ADCs

The Val-Cit linker, often in combination with the cytotoxic payload MMAE, has been successfully incorporated into several FDA-approved ADCs for the treatment of various cancers.[]

ADC Name (Brand Name) Target Antigen Cytotoxic Payload Indications
Brentuximab vedotin (Adcetris®)CD30MMAEHodgkin lymphoma, anaplastic large cell lymphoma[][]
Enfortumab vedotin (Padcev®)Nectin-4MMAEUrothelial carcinoma[][15]
Tisotumab vedotin (Tivdak®)Tissue FactorMMAECervical cancer[]
Polatuzumab vedotin (Polivy®)CD79bMMAEDiffuse large B-cell lymphoma[15]
Disitamab vedotin (Aidixi®)HER2MMAEGastric cancer, urothelial carcinoma[]

Signaling Pathway of MMAE-Induced Cell Death

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that disrupts the microtubule dynamics within cancer cells.[3][14]

  • Tubulin Binding: Once released into the cytoplasm, MMAE binds to tubulin, the protein subunit of microtubules.[14][16]

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3][14]

  • Disruption of Microtubule Network: The inhibition of tubulin polymerization leads to the disruption of the cellular microtubule network.[14]

  • Cell Cycle Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[14][17]

  • Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[14]

MMAE_Pathway MMAE Released MMAE in Cytoplasm Tubulin Tubulin MMAE->Tubulin Binds to Microtubules Microtubules MMAE->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers Synthesis_Workflow start Start spps 1. Solid-Phase Peptide Synthesis (Fmoc-Val-Cit-PAB) start->spps purify1 2. HPLC Purification spps->purify1 payload_conjugation 3. MMAE Conjugation (Val-Cit-PAB-MMAE) purify1->payload_conjugation purify2 4. HPLC Purification payload_conjugation->purify2 spacer_activation 5. Spacer Addition & NHS Activation (SuO-Glu-Val-Cit-PAB-MMAE) purify2->spacer_activation purify3 6. Final HPLC Purification spacer_activation->purify3 end End purify3->end

References

Application Notes and Protocols for the In Vitro Cleavage of Mal-amide-peg8-val-cit-pab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-amide-peg8-val-cit-pab-OH linker is a key component in the design of Antibody-Drug Conjugates (ADCs). Its structure incorporates a maleimide (B117702) group for conjugation to antibodies, a hydrophilic PEG8 spacer to improve solubility, and a Cathepsin B-cleavable valine-citrulline (val-cit) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer.[1][2] The selective cleavage of the val-cit (B3106666) linker by Cathepsin B, an enzyme often upregulated in the tumor microenvironment, is a critical mechanism for the targeted release of cytotoxic payloads.[3] This application note provides a detailed experimental protocol for the in vitro enzymatic cleavage of this compound, enabling researchers to assess the stability and cleavage kinetics of this linker system.

Principle of the Assay

The in vitro cleavage assay utilizes recombinant human Cathepsin B to enzymatically cleave the amide bond between the citrulline and p-aminobenzyl moieties of the linker. The progress of the reaction can be monitored by quantifying the disappearance of the parent molecule and the appearance of its cleavage products over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Cleavage Mechanism

The enzymatic cleavage of the val-cit-PAB linker by Cathepsin B is a targeted process that leads to the release of the hydroxyl-PAB moiety. This is followed by a self-immolative step, which in a complete ADC would release the conjugated payload.

Enzymatic Cleavage of this compound Enzymatic Cleavage of this compound cluster_0 In Vitro Cleavage Reaction Parent_Linker This compound Cleavage_Event Cleavage Parent_Linker->Cleavage_Event Substrate Cathepsin_B Cathepsin B (activated) Cathepsin_B->Cleavage_Event Enzyme Cleavage_Products Cleavage Products: - Mal-amide-peg8-val-cit - p-aminobenzyl alcohol Cleavage_Event->Cleavage_Products

Caption: Enzymatic cleavage of the linker by Cathepsin B.

Experimental Protocol

This protocol outlines the materials, reagents, and steps for conducting the in vitro cleavage assay.

Materials and Reagents
ReagentSupplierRecommended Concentration/Purity
This compoundVarious≥95%
Recombinant Human Cathepsin BR&D Systems, SigmaHigh purity, lyophilized
MES (2-(N-morpholino)ethanesulfonic acid)Sigma-Aldrich≥99%
Dithiothreitol (DTT)Sigma-Aldrich≥99%
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, ≥99.9%
Acetonitrile (ACN)Fisher ScientificHPLC or LC-MS grade
Formic Acid (FA)Fisher ScientificLC-MS grade
Ultrapure WaterMillipore18.2 MΩ·cm
Solution Preparation
  • Assay Buffer (50 mM MES, pH 5.5): Dissolve MES in ultrapure water to a final concentration of 50 mM. Adjust the pH to 5.5 with 1 M NaOH or 1 M HCl. Filter sterilize the buffer.

  • Activation Buffer (50 mM MES, 5 mM DTT, pH 5.5): Prepare fresh on the day of the experiment by adding DTT to the Assay Buffer to a final concentration of 5 mM.

  • Cathepsin B Stock Solution (1 mg/mL): Reconstitute lyophilized Cathepsin B in Activation Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.[4][5][6][7] Store at -20°C.

  • Quenching Solution (10% Formic Acid in Acetonitrile): Prepare by mixing 10 mL of formic acid with 90 mL of acetonitrile.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Experimental_Workflow Experimental Workflow for In Vitro Cleavage Assay Prep_Solutions 1. Prepare Solutions (Buffers, Enzyme, Substrate) Activate_Enzyme 2. Activate Cathepsin B (Incubate in Activation Buffer) Prep_Solutions->Activate_Enzyme Setup_Reaction 3. Set up Reaction Mixture (Substrate + Buffer) Activate_Enzyme->Setup_Reaction Initiate_Reaction 4. Initiate Reaction (Add Activated Cathepsin B) Setup_Reaction->Initiate_Reaction Incubate 5. Incubate at 37°C (Time course: 0, 1, 2, 4, 8, 24h) Initiate_Reaction->Incubate Quench_Aliquots 6. Quench Aliquots (Add Quenching Solution) Incubate->Quench_Aliquots Analyze 7. Analyze by LC-MS/MS Quench_Aliquots->Analyze Data_Analysis 8. Data Analysis (Quantify parent and products) Analyze->Data_Analysis

Caption: Step-by-step experimental workflow.

Assay Procedure
  • Enzyme Activation: Thaw a fresh aliquot of the Cathepsin B stock solution and dilute it to a working concentration of 100 µg/mL in Activation Buffer. Incubate at 37°C for 15 minutes to ensure full activation.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the this compound stock solution to the Assay Buffer to achieve a final substrate concentration of 100 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B working solution to the reaction mixture to a final enzyme concentration of 10 µg/mL. The final reaction volume should be at least 100 µL.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of the Quenching Solution. Vortex briefly and store the samples at -20°C until analysis.

  • Controls: Prepare a negative control reaction containing the substrate in Assay Buffer without the enzyme to assess the stability of the linker under the assay conditions.

Data Analysis and Presentation

LC-MS/MS Analysis

The quenched samples can be analyzed by reverse-phase LC-MS/MS to separate and quantify the parent linker and its cleavage products.

ParameterRecommended Conditions
HPLC Column C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time frame (e.g., 10-15 minutes) to ensure separation.[8][9]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 45°C[8]
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of the parent compound and predicted cleavage products. Monitor for the precursor and characteristic product ions.
Data Interpretation

The percentage of the parent linker remaining at each time point can be calculated relative to the t=0 time point. The rate of cleavage can be determined by plotting the percentage of remaining parent linker against time and fitting the data to an appropriate kinetic model.

Summary of Quantitative Data
ParameterValue
Substrate Concentration100 µM
Cathepsin B Concentration10 µg/mL
Assay Buffer50 mM MES, pH 5.5
Activation Buffer50 mM MES, 5 mM DTT, pH 5.5
Incubation Temperature37°C
Time Points0, 1, 2, 4, 8, 24 hours
Quenching Solution10% Formic Acid in ACN

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of the enzymatic cleavage of this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the cleavage kinetics of this linker, which is essential for the preclinical development and characterization of novel ADCs.

References

Application Note: Conjugation of MMAE to an Antibody using Mal-amide-peg8-val-cit-pab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker, which connects the antibody and the cytotoxic drug, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This application note provides a detailed protocol for the conjugation of Monomethyl Auristatin E (MMAE), a potent antimitotic agent, to a monoclonal antibody using a maleimide-functionalized cleavable linker, Mal-amide-peg8-val-cit-pab-OH.

The maleimide (B117702) group on the linker reacts with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The linker itself comprises several key components: a PEG8 spacer to enhance solubility, a valine-citrulline (Val-Cit) dipeptide that is a substrate for the lysosomal enzyme Cathepsin B, and a self-immolative para-aminobenzylcarbamate (PABC) spacer.[1] This design ensures that the ADC remains stable in circulation and releases the active MMAE payload only after internalization into the target cancer cell and subsequent cleavage by lysosomal proteases.[2][3]

This document outlines the necessary materials, a step-by-step experimental workflow, and methods for the characterization of the resulting ADC, with a focus on determining the drug-to-antibody ratio (DAR).

Materials and Reagents

ReagentSupplierCatalog No.
Monoclonal Antibody (e.g., Trastuzumab)In-house or CommercialN/A
Mal-amide-peg8-val-cit-pab-MMAEMedchemExpressHY-136333
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific77720
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
N-Acetylcysteine (NAC)Sigma-AldrichA7250
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Sephadex G-25 Desalting ColumnsCytiva28-9180-07
Amicon Ultra Centrifugal Filter UnitsMilliporeSigmaUFC903024
Hydrophobic Interaction Chromatography (HIC) ColumnTosoh Bioscience0018247
Reversed-Phase HPLC (RP-HPLC) ColumnAgilent880975-902

Experimental Protocols

Antibody Reduction

This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate reactive thiol groups for conjugation. The goal is to achieve an average Drug-to-Antibody Ratio (DAR) of approximately 4.

  • Antibody Preparation: Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4, containing 1 mM EDTA).

  • TCEP Addition: Prepare a fresh stock solution of TCEP in the conjugation buffer. Add a 5-10 molar excess of TCEP to the antibody solution.[4]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[5]

  • Removal of Excess TCEP: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or by buffer exchange with a centrifugal concentrator.[4] The buffer should be exchanged into a conjugation buffer at pH 7.2-7.5.

Conjugation of MMAE to the Antibody

This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced antibody.

  • Drug-Linker Preparation: Dissolve the Mal-amide-peg8-val-cit-pab-MMAE in a minimal amount of a co-solvent like DMSO.[4]

  • Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved drug-linker to the reduced antibody solution.[4] The final concentration of the co-solvent should not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[5]

  • Quenching: Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine (NAC) relative to the drug-linker and incubate for an additional 20 minutes.[6]

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug-linker, quenching agent, and any potential aggregates.

  • Buffer Exchange: Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or centrifugal concentrators. Exchange the buffer to a formulation buffer (e.g., PBS, pH 7.4).

  • Aggregate Removal: If significant aggregation is observed (which can be assessed by Size Exclusion Chromatography), further purification using preparative SEC may be necessary.[7]

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[8] Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.

  • HIC Analysis:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

    • Column: TSKgel Butyl-NPR.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Detection: UV at 280 nm.

  • Data Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) due to the increased hydrophobicity of the conjugated MMAE.[7] The average DAR is calculated from the peak areas of the different species.[8]

Purity and Aggregation Analysis

Size Exclusion Chromatography (SEC) is used to determine the purity and extent of aggregation of the final ADC product.

  • SEC Analysis:

    • Mobile Phase: PBS, pH 7.4.

    • Column: Suitable SEC column for monoclonal antibodies.

    • Detection: UV at 280 nm.

  • Data Analysis: The percentage of monomer, aggregate, and fragment is calculated from the peak areas.[7]

Data Presentation

ParameterTypical ValueMethod of Analysis
Average DAR3.5 - 4.5HIC
DAR DistributionHeterogeneous mixture (DAR 0, 2, 4, 6, 8)HIC
Purity (Monomer Content)> 95%SEC
Aggregation< 5%SEC
Unconjugated Drug-Linker< 1%RP-HPLC
Conjugation Efficiency> 90%HIC

Visualizations

G cluster_0 Extracellular Space cluster_1 Target Cell cluster_2 Lysosome ADC Antibody-Drug Conjugate (ADC) CathepsinB Cathepsin B ADC->CathepsinB Internalization & Trafficking Cleavage Val-Cit Cleavage CathepsinB->Cleavage PABC_release PABC Self-Immolation Cleavage->PABC_release MMAE_release Active MMAE Released PABC_release->MMAE_release Tubulin_inhibition Tubulin Polymerization Inhibition MMAE_release->Tubulin_inhibition Apoptosis Apoptosis Tubulin_inhibition->Apoptosis

Caption: Mechanism of action of a Val-Cit-PABC-MMAE ADC.

G cluster_workflow Experimental Workflow start Start: Monoclonal Antibody reduction 1. Antibody Reduction (TCEP) start->reduction conjugation 2. Conjugation (Mal-linker-MMAE) reduction->conjugation purification 3. Purification (Desalting/SEC) conjugation->purification characterization 4. Characterization (HIC, SEC) purification->characterization end End: Purified ADC characterization->end

Caption: Workflow for ADC conjugation and characterization.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of an antibody-drug conjugate using a cleavable Val-Cit-PABC linker and MMAE payload. The resulting ADC can be used for in vitro and in vivo studies to evaluate its therapeutic potential. Accurate characterization of the ADC, particularly the drug-to-antibody ratio, is crucial for ensuring product consistency and for understanding its structure-activity relationship. The stability of the maleimide-thiol linkage is a key consideration, and strategies to enhance stability, such as promoting hydrolysis of the succinimide (B58015) ring, have been reported and may be considered for next-generation ADCs.[9]

References

Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Mal-amide-peg8-val-cit-pab-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that directly influences their therapeutic efficacy, safety, and pharmacokinetics.[1][2][3] An accurate and robust determination of the DAR is therefore essential throughout the development and manufacturing of ADCs. This document provides detailed application notes and protocols for determining the DAR of ADCs conjugated with the cleavable linker, Mal-amide-peg8-val-cit-pab-OH. The primary analytical techniques covered are Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Introduction to this compound Linker

The this compound is an enzymatically cleavable ADC linker system with distinct components, each serving a crucial function in the efficacy and targeted delivery of the cytotoxic payload.[4][5]

  • Maleimide (Mal): This functional group is responsible for the covalent attachment of the linker to the antibody. It specifically reacts with free thiol groups on cysteine residues of the monoclonal antibody (mAb).[4][6]

  • Polyethylene (B3416737) Glycol (PEG8): The eight-unit polyethylene glycol spacer is hydrophilic and enhances the aqueous solubility of the ADC.[4][7]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is the site of enzymatic cleavage.[8][9] It is designed to be stable in the bloodstream but is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[8][]

  • p-Aminobenzylcarbamate (PAB): This unit acts as a self-immolative spacer.[8] Following the cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active cytotoxic drug.[8]

  • Hydroxyl Group (-OH): This terminal group allows for the attachment of the cytotoxic payload.

The targeted release mechanism of the Val-Cit-PAB linker is a cornerstone of its design, aiming to minimize off-target toxicity and maximize the therapeutic window of the ADC.[8][9]

Principles of DAR Determination

The conjugation of the hydrophobic drug-linker to the antibody increases the overall hydrophobicity of the protein. This principle is exploited by several analytical techniques to separate ADC species with different numbers of conjugated drugs.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a leading method for characterizing the drug-load distribution and calculating the average DAR for cysteine-linked ADCs.[1][11] The separation is based on the hydrophobicity of the ADC species, where species with a higher DAR are more hydrophobic and thus have a longer retention time on the HIC column.[12][13] HIC analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[1][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC offers an orthogonal method for DAR determination.[11] For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, separating the light and heavy chains.[11] The number of conjugated drugs on each chain can then be determined, and the overall DAR is calculated.

  • Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the intact or reduced ADC.[2][] By comparing the mass of the conjugated antibody to the unconjugated antibody, the number of attached drug-linkers can be determined with high accuracy.[15] Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques are employed.[]

Experimental Protocols

DAR Determination by HIC-HPLC

This protocol outlines the general procedure for determining the DAR of an ADC using HIC-HPLC.

Materials and Reagents:

  • ADC sample with this compound linker

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[16]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[16]

  • HPLC or UHPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl)[1]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-5 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter if necessary.[1]

  • HPLC Method:

    • Set the column temperature (e.g., 25°C).[1]

    • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.[1]

    • Inject 5-10 µL of the prepared ADC sample.[1]

    • Run a linear gradient from high salt (100% Mobile Phase A) to low salt (100% Mobile Phase B) to elute the ADC species. A typical gradient is run over 30-40 minutes.[15][16]

    • Monitor the absorbance at 280 nm.[1][16]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[1][15]

    • Calculate the percentage of each species by dividing its peak area by the total peak area of all species.[15]

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100 []

Data Presentation:

DAR SpeciesRetention Time (min)Peak Area% of Total Area
DAR010.2150,00015%
DAR215.8350,00035%
DAR420.5400,00040%
DAR624.180,0008%
DAR827.320,0002%
Average DAR 3.5

Note: The data in this table is for illustrative purposes only.

DAR Determination by Reduced RP-HPLC

This protocol describes the determination of DAR after reduction of the ADC.

Materials and Reagents:

  • ADC sample with this compound linker

  • Dithiothreitol (DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC or UHPLC system with a UV detector

  • RP column (e.g., PLRP-S, YMC-Triart Bio C4)[1]

Procedure:

  • Sample Preparation (Reduction):

    • Dilute the ADC to ~1 mg/mL in a suitable buffer.[1]

    • Add DTT to a final concentration of 10 mM.[1]

    • Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.[1]

    • Cool the sample to room temperature before injection.[1]

  • HPLC Method:

    • Set the column temperature (e.g., 75-80°C) to improve peak shape.[1]

    • Equilibrate the column with the starting gradient conditions.

    • Inject the reduced sample.

    • Run a gradient of increasing organic solvent (Mobile Phase B).

    • Monitor the absorbance at 280 nm.[1]

  • Data Analysis:

    • Integrate the peaks corresponding to the unconjugated and conjugated light chains (LC) and heavy chains (HC).

    • Calculate the average DAR using the following formula, assuming conjugation occurs on both light and heavy chains: Average DAR = [(Σ Peak Area of conjugated LC species × number of drugs) + (Σ Peak Area of conjugated HC species × number of drugs)] / (Σ Peak Area of all LC and HC species)

Data Presentation:

ChainConjugation StateRetention Time (min)Peak Area
Light ChainUnconjugated (LC)12.5200,000
Light Chain1 Drug (LC-D1)14.2180,000
Heavy ChainUnconjugated (HC)22.8150,000
Heavy Chain1 Drug (HC-D1)25.1160,000
Heavy Chain2 Drugs (HC-D2)27.4140,000
Average DAR ~3.6

Note: The data in this table is for illustrative purposes only.

DAR Determination by Mass Spectrometry (Intact Mass Analysis)

This protocol provides a general workflow for DAR determination using LC-MS.

Materials and Reagents:

  • ADC sample with this compound linker

  • LC-MS system (e.g., Q-TOF, Orbitrap)[2][]

  • Appropriate columns and mobile phases for desalting and separation (e.g., SEC or RP)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a suitable buffer.

    • For deglycosylated analysis, treat the ADC with PNGase F.[18]

  • LC-MS Method:

    • Perform online desalting of the ADC sample.

    • Introduce the sample into the mass spectrometer via electrospray ionization (ESI).

    • Acquire the mass spectrum of the intact ADC under native or denaturing conditions.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Identify the mass of the unconjugated antibody (DAR0).

    • The mass difference between the DARn species and the DAR0 species corresponds to the mass of 'n' drug-linker molecules.

    • Calculate the relative abundance of each DAR species from the deconvoluted spectrum.

    • Calculate the average DAR based on the relative abundances.

Data Presentation:

DAR SpeciesMeasured Mass (Da)Relative Abundance (%)
DAR0148,05012
DAR2150,55038
DAR4153,05042
DAR6155,5507
DAR8158,0501
Average DAR 3.5

Note: The data in this table is for illustrative purposes only. The mass of the drug-linker is assumed to be 1250 Da for this example.

Visualizations

Experimental Workflow for DAR Determination

DAR_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_output Output ADC ADC Sample (this compound linker) HIC HIC-HPLC ADC->HIC RP_HPLC Reduced RP-HPLC ADC->RP_HPLC Reduction (DTT) MS Mass Spectrometry ADC->MS Integration Peak Integration / Deconvolution HIC->Integration RP_HPLC->Integration MS->Integration Calculation Average DAR Calculation Integration->Calculation Report DAR Value and Distribution Report Calculation->Report

Caption: Workflow for DAR determination using orthogonal methods.

Mechanism of Intracellular Drug Release

Drug_Release_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC binds to Antigen on Tumor Cell Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation Drug_Release Active Drug Release Self_Immolation->Drug_Release

Caption: Intracellular pathway of ADC processing and drug release.

Conclusion

The determination of the drug-to-antibody ratio is a critical step in the development of antibody-drug conjugates. The use of orthogonal methods such as HIC-HPLC, RP-HPLC, and Mass Spectrometry provides a comprehensive characterization of the ADC's drug load distribution.[1] The protocols and data presentation formats outlined in this document offer a robust framework for researchers and scientists to accurately and reproducibly determine the DAR of ADCs utilizing the this compound linker, ensuring the quality and consistency of these promising biotherapeutics.

References

Application Notes and Protocols for Bioconjugation Services Utilizing Mal-amide-peg8-val-cit-pab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the cleavable linker, Mal-amide-peg8-val-cit-pab-OH, in the development of antibody-drug conjugates (ADCs). This linker system is designed for high stability in circulation and targeted release of a cytotoxic payload within tumor cells.

Introduction to this compound Linker

The this compound is a sophisticated, cleavable linker used in the construction of ADCs.[1][2][3] Its multi-component structure is engineered to provide a stable connection between a monoclonal antibody (mAb) and a cytotoxic drug, ensuring the payload remains inert until it reaches the target cancer cell.[]

The key components of the linker are:

  • Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody, forming a stable thioether bond.[]

  • Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and favorably impact the pharmacokinetic profile.[6][7][8]

  • Valine-Citrulline (val-cit): A dipeptide sequence that serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[]

  • p-Aminobenzyl Alcohol (pab-OH): A self-immolative spacer that, upon cleavage of the val-cit (B3106666) dipeptide, releases the conjugated payload in its active form.[1][2]

Mechanism of Action

The therapeutic action of an ADC equipped with a this compound linker is a multi-step process that begins with the specific binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and subsequent cell death initiated by the released payload.

ADC_Mechanism_of_Action Mechanism of Action of a Val-Cit Linker-Based ADC ADC ADC binds to target antigen Endocytosis Receptor-mediated endocytosis ADC->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH, Cathepsin B) Endosome->Lysosome Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release Self-immolation of PAB spacer & Payload Release Cleavage->Release Payload Active Payload induces apoptosis Release->Payload

Caption: Intracellular trafficking and payload release of an ADC.

Experimental Protocols

The following protocols provide a framework for the conjugation of a cytotoxic payload to a monoclonal antibody using the this compound linker, and subsequent characterization and in vitro evaluation of the resulting ADC.

Antibody Reduction and Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in an IgG1 antibody to generate free thiol groups for conjugation with the maleimide linker.

Conjugation_Workflow Antibody-Drug Conjugate Synthesis Workflow Antibody Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP or DTT) Antibody->Reduction Reduced_mAb Reduced mAb with free thiols (-SH) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Linker_Payload Mal-amide-peg8-val-cit-pab-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization

Caption: General workflow for ADC synthesis and purification.

Materials:

  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Mal-amide-peg8-val-cit-pab-Payload (pre-conjugated with the desired cytotoxic drug)

  • Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., Sephadex G-25 for buffer exchange)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 10 mg/mL in a suitable buffer.

  • Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 30-60 minutes.[9] The precise time and TCEP concentration may need to be optimized to achieve the desired number of free thiols per antibody.

  • Buffer Exchange: Remove excess TCEP by performing a buffer exchange into degassed conjugation buffer using a desalting column (e.g., Sephadex G-25).[9]

  • Conjugation: Immediately add the Mal-amide-peg8-val-cit-pab-Payload to the reduced antibody at a slight molar excess (e.g., 1.2 equivalents of linker-payload per free thiol). The reaction is typically performed at 4°C for 1-2 hours or at room temperature for 30 minutes.

  • Quenching: Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine and incubating for 20 minutes.

  • Purification: Purify the ADC from unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration.[10]

ADC Characterization

3.2.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the average DAR and the distribution of different drug-loaded species.[11] The conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for separation of species with different DARs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% Isopropanol

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.

  • Monitor the absorbance at 280 nm.

  • The average DAR is calculated from the peak areas of the different drug-loaded species.

3.2.2. Purity and Aggregation Analysis by SEC-HPLC

Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the presence of aggregates.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the purified ADC sample.

  • Elute the sample under isocratic conditions.

  • Monitor the absorbance at 280 nm.

  • The percentage of monomer, aggregate, and fragment is calculated from the peak areas.

In Vitro Efficacy and Stability Assays

3.3.1. Cathepsin B Cleavage Assay

This assay confirms that the val-cit linker is susceptible to cleavage by Cathepsin B, leading to the release of the payload.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 10 mM MES, pH 6.0, with DTT)

  • LC-MS system

Procedure:

  • Incubate the ADC (e.g., 1 µM) with Cathepsin B (e.g., 20 nM) in the assay buffer at 37°C.[12]

  • Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Stop the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analyze the samples by LC-MS to quantify the amount of released payload.[12]

3.3.2. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Purified ADC, unconjugated antibody, and free payload

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate for 72-96 hours.

  • Measure cell viability using a suitable reagent.

  • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Data Presentation

While specific quantitative data for ADCs constructed with this compound is proprietary and not publicly available in comprehensive tables, the following examples illustrate how experimental data should be structured for clear comparison. The values presented are for illustrative purposes only.

Table 1: ADC Conjugation and Characterization Summary

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Monomer Purity>98%SEC-HPLC
Aggregate Content<2%SEC-HPLC
Residual Free Payload<0.1%RP-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Stability of ADC in Human Plasma

Time Point (days)% Intact ADC RemainingMethod
0100LC-MS
198LC-MS
395LC-MS
792LC-MS

Table 3: In Vitro Cytotoxicity of ADC

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line AHigh0.5
Cell Line BLow50
Cell Line CNegative>1000

Conclusion

The this compound linker provides a robust platform for the development of highly effective and stable antibody-drug conjugates. The inclusion of a PEG8 spacer can enhance the physicochemical properties of the ADC, while the val-cit cleavable linker ensures targeted payload release within the tumor microenvironment. The protocols and data presentation guidelines provided herein offer a comprehensive framework for the successful development and characterization of ADCs utilizing this advanced linker technology.

References

Application Notes and Protocols for Mal-amide-peg8-val-cit-pab-OH: A Versatile ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Mal-amide-peg8-val-cit-pab-OH, a key linker for the development of Antibody-Drug Conjugates (ADCs). It includes detailed information on its mechanism of action, supplier and purchasing options, and step-by-step protocols for its application in ADC research and development.

Introduction to this compound

This compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure is engineered for stability in circulation and specific cleavage within the tumor cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.

Key Features:

  • Maleimide (B117702) (Mal) group: Enables covalent conjugation to thiol groups on antibodies, typically from reduced interchain disulfides or engineered cysteine residues.

  • Polyethylene glycol (PEG8) spacer: A hydrophilic eight-unit PEG chain that enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity.

  • Valine-Citrulline (val-cit) dipeptide: A substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This ensures targeted cleavage of the linker within the cancer cell.

  • p-aminobenzyl alcohol (pab) self-immolative spacer: Upon cleavage of the val-cit (B3106666) linker, this spacer undergoes spontaneous 1,6-elimination to release the conjugated payload in its active form.

  • Hydroxyl (-OH) group: The terminal hydroxyl group is the attachment point for the cytotoxic payload.

Supplier and Purchasing Options

Several reputable suppliers offer this compound for research and development purposes. The following table summarizes key purchasing information from prominent vendors.

SupplierCatalog NumberPurityAvailable QuantitiesStorage
MedchemExpressHY-152919>98%10 mg, 50 mg, 100 mg-20°C
BroadPharmBP-40405>98%100 mg, 250 mg, 500 mg-20°C
PurePEGNot specified>95%Custom-20°C
ResBioAgroNot specifiedResearch GradePer request-20°C

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Mechanism of Action of an ADC with this compound Linker

The therapeutic action of an ADC utilizing this linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC ADC in Circulation (Stable) Binding Binding to Tumor Antigen ADC->Binding Targeting TumorCell Tumor Cell (Antigen-Positive) Endocytosis Internalization (Endocytosis) Binding->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release Payload Release (Self-immolation) Cleavage->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Mechanism of action of an ADC with a cleavable linker.

Experimental Protocols

Protocol for Antibody-Drug Conjugation

This protocol outlines the steps for conjugating this compound (pre-activated with a payload) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Mal-amide-peg8-val-cit-pab-Payload conjugate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffers and quenching solutions

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation:

    • Dissolve the Mal-amide-peg8-val-cit-pab-Payload in DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution at a molar ratio calculated to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25).

  • Characterization:

    • Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).

ADC_Conjugation_Workflow Start Start: Monoclonal Antibody Reduction Antibody Reduction (with TCEP) Start->Reduction Conjugation Conjugation with Mal-Linker-Payload Reduction->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification Characterization Characterization (DAR, Purity) Purification->Characterization End End: Purified ADC Characterization->End

Workflow for ADC conjugation and characterization.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Treat the cells with serial dilutions of the ADC and control antibody. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization:

    • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Representative Cytotoxicity Data (Illustrative):

Cell LineAntigen ExpressionADC IC50 (nM)Control mAb IC50 (nM)
SK-BR-3High HER20.5 - 5> 1000
MDA-MB-468Low/Negative HER2> 500> 1000

Disclaimer: The data presented in this table is illustrative and based on typical results for ADCs with similar linkers and payloads. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Plasma Stability Assay

This protocol assesses the stability of the ADC in plasma by measuring the change in DAR over time.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator

  • LC-MS system

  • Immunoaffinity capture reagents (e.g., Protein A beads)

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture:

    • At each time point, capture the ADC from the plasma using immunoaffinity beads.

  • Analysis:

    • Analyze the captured ADC by LC-MS to determine the average DAR.

  • Data Analysis:

    • Plot the average DAR as a function of time to assess the stability of the ADC.

Representative Plasma Stability Data (Illustrative):

Time (hours)Average DAR% Payload Remaining
03.8100
243.797.4
483.694.7
963.489.5
1683.181.6

Disclaimer: The data presented in this table is illustrative and based on typical results for ADCs with similar linkers. Actual results may vary.

Bystander Effect Assay

This co-culture assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cell lines (one labeled with a fluorescent marker, e.g., GFP)

  • Co-culture medium

  • ADC

  • Flow cytometer or high-content imaging system

Procedure:

  • Co-culture Seeding:

    • Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in various ratios.

  • ADC Treatment:

    • Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.

  • Incubation:

    • Incubate the co-culture for 72-96 hours.

  • Analysis:

    • Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or imaging.

  • Data Analysis:

    • Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells to determine the extent of the bystander effect.

Bystander_Effect cluster_tumor Heterogeneous Tumor Ag_pos Antigen-Positive Cell Payload Released Payload Ag_pos->Payload Releases Ag_neg Antigen-Negative Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg Induces ADC ADC ADC->Ag_pos Binds & Internalizes Payload->Ag_neg Diffuses to Apoptosis_pos Apoptosis Payload->Apoptosis_pos Induces

The bystander effect in a heterogeneous tumor.

Conclusion

This compound is a highly versatile and effective linker for the development of advanced ADCs. Its well-defined structure and predictable cleavage mechanism, combined with the beneficial properties of the PEG8 spacer, make it an attractive choice for researchers in the field of targeted cancer therapy. The protocols and information provided in this document are intended to serve as a valuable resource for the successful application of this linker in ADC development projects.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mal-amide-peg8-val-cit-pab-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low conjugation efficiency with Mal-amide-peg8-val-cit-pab-OH linkers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conjugation efficiency?

A1: Low conjugation efficiency with maleimide-based linkers typically stems from three primary areas: the integrity of the maleimide (B117702) group, the availability of free thiols on the antibody, or suboptimal reaction conditions. A systematic approach is required to pinpoint the exact cause.[1]

Q2: What is the function of each component in the this compound linker?

A2: This is a sophisticated linker designed for targeted drug delivery.

  • Mal-amide (Maleimide): This is the thiol-reactive group that covalently attaches the linker to cysteine residues on the antibody.[2]

  • PEG8: The polyethylene (B3416737) glycol spacer enhances the solubility and stability of the resulting ADC.[3][4][5]

  • Val-Cit (Valine-Citrulline): This dipeptide is a specific substrate for Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. This ensures the payload is released inside the target cell.[6][7][8]

  • PAB-OH (p-aminobenzyl alcohol): This is a self-immolative spacer that, after Val-Cit cleavage, fragments to release the conjugated drug in its active form.[6][7]

Q3: At what pH should I perform the conjugation reaction?

A3: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[2][9][10]

  • Below pH 6.5: The reaction rate slows significantly as the thiol group becomes protonated, reducing its nucleophilicity.[2]

  • Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, which deactivates it. Furthermore, selectivity for thiols is lost as maleimides begin to react with amines (e.g., lysine (B10760008) residues).[2][9][10]

Q4: How can I confirm that my antibody's disulfide bonds are properly reduced?

A4: The reduction of interchain disulfide bonds to generate free thiols can be confirmed using methods like SDS-PAGE analysis under non-reducing conditions or by quantifying the free thiols using Ellman's test.[11] Partial reduction is often visualized on a gel by the appearance of heavy and light chain fragments.[12]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving low conjugation efficiency.

Problem Area 1: Maleimide Linker Integrity

The maleimide ring is highly susceptible to hydrolysis in aqueous environments, especially at neutral or alkaline pH. This is a primary cause of failed conjugations.[1][13]

SymptomPossible CauseRecommended Solution
Low or no conjugation Maleimide Hydrolysis: The linker was exposed to aqueous buffer for too long before conjugation, or the pH was too high (>7.5).[1][10]1. Prepare Fresh: Always dissolve the this compound linker in an anhydrous solvent like DMSO or DMF immediately before use.[1][10] 2. Add Last: Add the dissolved linker to the reaction mixture at the very last moment. 3. Control pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range.[2]
Inconsistent results Improper Storage: The lyophilized linker has absorbed moisture, or the linker solution in organic solvent was stored improperly.1. Dry Storage: Store the lyophilized linker desiccated at the recommended temperature. 2. Solvent Storage: If storing in DMSO/DMF, use anhydrous grade solvent and store in small aliquots at -20°C or below, protected from moisture.[14]
Problem Area 2: Antibody Thiol Availability

For conjugation to occur, the interchain disulfide bonds of the antibody must be reduced to yield free sulfhydryl (-SH) groups. These thiols can be re-oxidized to form disulfide bonds, rendering them unavailable for reaction.[10][15]

SymptomPossible CauseRecommended Solution
Low Drug-to-Antibody Ratio (DAR) Incomplete Reduction: The concentration of the reducing agent (TCEP or DTT) was too low, or the incubation time was too short.[11]1. Optimize Reduction: Titrate the concentration of the reducing agent. A 10-100 fold molar excess of DTT or a 2-10 fold molar excess of TCEP over disulfide bonds is a common starting point.[1][11] 2. Verify Reduction: Confirm the presence of free thiols with Ellman's test before proceeding.
Low or no conjugation Thiol Re-oxidation: Free thiols on the reduced antibody re-formed disulfide bonds before the maleimide linker was added.1. Use Degassed Buffers: Prepare all buffers with de-gassed water to minimize oxygen content.[14][15] 2. Add Chelator: Include 1-5 mM EDTA in the reaction buffer to chelate metal ions that can catalyze oxidation.[1] 3. Proceed Immediately: Initiate the conjugation reaction as soon as possible after the reduction step.
Low conjugation efficiency Removal of Reducing Agent: If using DTT, residual amounts can inactivate the maleimide linker. TCEP does not need to be removed.[1][16]1. Remove DTT: If DTT is used for reduction, it must be removed using a desalting column or buffer exchange before adding the maleimide linker.[1] 2. Use TCEP: Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative as it does not react with maleimides and typically does not require removal.[1][17]
Problem Area 3: Reaction Conditions & Molar Ratio

The kinetics and success of the conjugation are highly dependent on the reaction parameters.

SymptomPossible CauseRecommended Solution
Low DAR / Incomplete Reaction Suboptimal Molar Ratio: The molar excess of the maleimide linker is too low to drive the reaction to completion.1. Increase Molar Excess: Use a 10-20 fold molar excess of the maleimide linker to the antibody as a starting point and optimize from there.[1][2][14] For some proteins, a lower ratio (e.g., 5:1) may be optimal.[18][19]
Slow or Incomplete Reaction Incorrect Temperature/Time: Reaction time is too short or temperature is too low.1. Adjust Incubation: Typical reactions run for 1-2 hours at room temperature (20-25°C) or overnight at 4°C.[1][2] Longer times may be needed for sensitive proteins at lower temperatures.
Precipitation / Aggregation Hydrophobicity: The linker and payload are hydrophobic, causing the ADC to aggregate, especially at higher DARs.[3][20]1. Use PEGylated Linker: The PEG8 component of this linker is designed to mitigate this issue.[3][4] 2. Optimize DAR: Aim for a lower average DAR if aggregation persists. 3. Screen Buffers: Test different buffer components or excipients that may improve solubility.

Visual Guides & Workflows

Troubleshooting Logic for Low Conjugation Efficiency

G cluster_causes Investigate Potential Causes cluster_solutions1 Solutions for Maleimide cluster_solutions2 Solutions for Thiols cluster_solutions3 Solutions for Reaction start Low Conjugation Efficiency Observed cause1 Maleimide Integrity start->cause1 cause2 Thiol Availability start->cause2 cause3 Reaction Conditions start->cause3 sol1a Use Freshly Prepared Linker cause1->sol1a sol1b Check Storage Conditions cause1->sol1b sol1c Verify pH (6.5-7.5) cause1->sol1c sol2a Optimize Reducing Agent Concentration cause2->sol2a sol2b Use Degassed Buffers with EDTA cause2->sol2b sol2c Remove DTT Post- Reduction (if used) cause2->sol2c sol3a Increase Molar Ratio of Linker cause3->sol3a sol3b Adjust Incubation Time/Temperature cause3->sol3b end_node Re-run Conjugation & Analyze DAR sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol3b->end_node G cluster_reactants Reactants antibody Reduced Antibody (contains free -SH) reaction_step Michael Addition (pH 6.5 - 7.5) antibody->reaction_step linker Mal-PEG8-Val-Cit-PAB-Drug linker->reaction_step product Stable Thioether Bond (Antibody-S-Linker-Drug) reaction_step->product Forms Covalent Bond G adc ADC Internalized into Lysosome cleavage Val-Cit Bond Cleaved adc->cleavage Exposed to cathepsin Cathepsin B (Enzyme) cathepsin->cleavage Catalyzes spacer PAB Spacer Self-Immolates cleavage->spacer drug Active Drug Released spacer->drug

References

Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ADC aggregation, particularly when working with hydrophobic linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with hydrophobic linkers?

Aggregation of ADCs is often driven by the increased overall hydrophobicity of the conjugate.[1][2] Key contributing factors include:

  • Hydrophobic Payloads and Linkers: The cytotoxic payload and the linker used to attach it to the antibody can be highly hydrophobic.[1][3] This increased surface hydrophobicity promotes self-association of ADC molecules to minimize their exposure to the aqueous environment.[4][5]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity, leading to a greater propensity for aggregation.[4]

  • Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents to solubilize hydrophobic payloads, can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting aggregation.[1][4][5]

  • Suboptimal Formulation: An inappropriate buffer system, particularly a pH near the antibody's isoelectric point, can reduce ADC solubility and lead to aggregation.[1][5]

  • Storage and Handling: Physical stresses such as elevated temperatures, shaking, and light exposure can accelerate ADC degradation and aggregation.[4]

Q2: What are the consequences of ADC aggregation?

ADC aggregation can have significant negative impacts on the therapeutic product, including:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation.[3]

  • Increased Immunogenicity: Aggregated proteins are more likely to elicit an immune response, which can lead to adverse effects and reduced treatment efficacy.[5][]

  • Off-Target Toxicity: Aggregates can be taken up by non-target cells, such as immune cells expressing Fcγ receptors, leading to toxicity in healthy tissues.[4][7]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and reduced shelf-life of the final drug product.[4][5]

Q3: How can I prevent ADC aggregation during the development process?

Preventing aggregation requires a multi-faceted approach that addresses the root causes. Key strategies include:

  • Linker and Payload Optimization: Modify the linker to be more hydrophilic.[4][]

  • Protein Engineering: Modify the antibody to be more resistant to aggregation.

  • Formulation Development: Optimize the buffer conditions to stabilize the ADC.[1][]

  • Process Optimization: Control the conditions during conjugation and subsequent handling.[4][5]

Troubleshooting Guide: ADC Aggregation

If you are observing aggregation in your ADC experiments, use the following guide to identify potential causes and implement corrective actions.

Observation Potential Cause Recommended Action
High Molecular Weight (HMW) species observed by Size Exclusion Chromatography (SEC) immediately after conjugation. Increased hydrophobicity from the drug-linker is causing self-association.[4][5][8] Conjugation conditions are stressing the antibody.[1]- Reduce the DAR. - Incorporate hydrophilic moieties (e.g., PEG) into the linker.[4][][9] - Optimize conjugation conditions (pH, temperature, co-solvent concentration). - Consider immobilizing the antibody on a solid support during conjugation.[4][5]
Aggregation appears during buffer exchange or purification. The ADC is unstable in the purification or final formulation buffer (colloidal instability).[1]- Ensure the final formulation buffer has an optimal pH and ionic strength.[1] - Add stabilizing excipients (e.g., surfactants, sugars, amino acids) to the formulation buffer before introducing the ADC.[1][]
Increased aggregation upon storage or stress (e.g., thermal stress). The formulation is not providing adequate long-term stability.[4][]- Perform a formulation screen to identify optimal stabilizers. - Evaluate the effect of different excipients on thermal and physical stability. - Control storage conditions (temperature, light exposure).[4]

Key Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

SEC is a fundamental technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

  • System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (your formulation buffer) at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[1]

  • Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.[1]

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and high molecular weight (HMW) species. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Formulation Screening with Stabilizing Excipients

This protocol outlines a basic approach to screen for excipients that can prevent ADC aggregation.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of various excipients, such as surfactants (e.g., Polysorbate 20, Polysorbate 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[1][]

  • Formulation Preparation: Prepare a matrix of formulations by adding different excipients at various concentrations to your ADC in its initial buffer. Ensure the final ADC concentration is consistent across all formulations.

  • Stress Conditions: Incubate the formulations under accelerated stress conditions (e.g., 40°C for a set period) and at the intended storage temperature (e.g., 4°C).

  • Analysis: At various time points, analyze the samples for aggregation using SEC (as described in Protocol 1).

  • Evaluation: Compare the percentage of monomer remaining in each formulation to identify the most effective stabilizers.

Data Presentation

Table 1: Comparison of Strategies to Mitigate ADC Aggregation

Strategy Mechanism of Action Advantages Considerations
Hydrophilic Linkers (e.g., PEG, sulfonate groups) Increases the overall hydrophilicity of the ADC, reducing hydrophobic interactions.[4][][9][10]Highly effective at reducing aggregation, can improve pharmacokinetics.[]May alter drug release kinetics; linker chemistry can be complex.
Protein Engineering (e.g., "gatekeeper" residues) Introduces charged or polar residues on the antibody surface to disrupt hydrophobic patches and prevent self-association.[4][11]Can be a permanent solution for aggregation-prone antibodies.Requires antibody re-engineering and extensive characterization.
Formulation with Excipients (e.g., Arginine, Polysorbates) Stabilizers can interact with hydrophobic regions, prevent surface-induced aggregation, and increase the stability of the native protein structure.[1][]Readily implementable, can be tailored to specific ADCs.Requires extensive screening, may not be sufficient for highly hydrophobic ADCs.
Solid-Phase Conjugation Immobilizing the antibody prevents intermolecular interactions during the conjugation process.[4][5]Highly effective at preventing aggregation at its source.[5]May require process development and specialized equipment.

Visualizations

ADC_Aggregation_Pathway cluster_0 Causes cluster_1 Mechanism cluster_2 Aggregation cluster_3 Consequences Hydrophobic_Linker Hydrophobic Linker/Payload Increased_Hydrophobicity Increased ADC Surface Hydrophobicity Hydrophobic_Linker->Increased_Hydrophobicity High_DAR High DAR High_DAR->Increased_Hydrophobicity Stress Process Stress (pH, Temp, Solvents) Conformational_Change Conformational Changes Stress->Conformational_Change Self_Association Self-Association Increased_Hydrophobicity->Self_Association Conformational_Change->Self_Association Aggregate_Formation Aggregate Formation Self_Association->Aggregate_Formation Reduced_Efficacy Reduced Efficacy Aggregate_Formation->Reduced_Efficacy Immunogenicity Increased Immunogenicity Aggregate_Formation->Immunogenicity Toxicity Off-Target Toxicity Aggregate_Formation->Toxicity Mitigation_Strategies cluster_0 Mitigation Approaches cluster_1 Specific Solutions ADC_Aggregation ADC Aggregation Problem Linker_Mod Linker Modification ADC_Aggregation->Linker_Mod Protein_Eng Protein Engineering ADC_Aggregation->Protein_Eng Formulation_Opt Formulation Optimization ADC_Aggregation->Formulation_Opt Process_Opt Process Optimization ADC_Aggregation->Process_Opt Hydrophilic_Linkers Incorporate PEG, Sulfonates, etc. Linker_Mod->Hydrophilic_Linkers Gatekeeper_Residues Introduce 'Gatekeeper' Residues Protein_Eng->Gatekeeper_Residues Excipients Add Stabilizing Excipients (e.g., Arginine, Surfactants) Formulation_Opt->Excipients Solid_Phase Immobilize Antibody During Conjugation Process_Opt->Solid_Phase Stable_ADC Stable, Monomeric ADC Hydrophilic_Linkers->Stable_ADC Gatekeeper_Residues->Stable_ADC Excipients->Stable_ADC Solid_Phase->Stable_ADC

References

Technical Support Center: Addressing Premature Cleavage of Val-Cit Linkers in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature cleavage of valine-citrulline (Val-Cit) linkers in mouse plasma during preclinical studies of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

The Val-Cit linker is designed to be stable in systemic circulation and selectively cleaved intracellularly by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1][] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues.[1] This cleavage initiates a self-immolative cascade of the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic payload within the cancer cell.[1]

Q2: What causes the premature cleavage of Val-Cit linkers specifically in mouse plasma?

Val-Cit linkers, while generally stable in human and cynomolgus monkey plasma, are unstable in mouse plasma.[3][4][5] This instability is due to their susceptibility to hydrolysis by a mouse-specific extracellular carboxylesterase called Ces1c.[6][7][8][9][10] This enzyme is highly abundant in mouse serum and can prematurely cleave the linker, leading to the off-target release of the cytotoxic payload into circulation.[6][8]

Q3: What are the consequences of premature Val-Cit linker cleavage in mouse models?

Premature payload release in mouse models can lead to several significant issues:

  • Reduced Therapeutic Efficacy: Off-target drug release diminishes the amount of payload delivered to the tumor, potentially reducing the ADC's anti-tumor activity.[1]

  • Increased Off-Target Toxicity: The free cytotoxic drug circulating in the plasma can cause toxicity to healthy tissues.[1][11]

  • Misleading Pharmacokinetic (PK) Data: The rapid loss of the payload from the ADC can complicate the interpretation of preclinical PK studies.[10]

  • Failure in Preclinical Testing: The instability of the Val-Cit linker in mice can lead to the unwarranted failure of promising ADC candidates during preclinical evaluation.[3][10]

Q4: How can the stability of Val-Cit linkers in mouse plasma be improved?

Several strategies have been developed to enhance the stability of Val-Cit linkers in mouse plasma:

  • Linker Modification: Introducing a hydrophilic group at the P3 position of the peptide linker can significantly increase resistance to Ces1c cleavage. A prime example is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker, which shows dramatically improved stability in mouse plasma while retaining sensitivity to Cathepsin B.[3][8][11][12]

  • Careful Selection of Conjugation Site: The stability of the Val-Cit linker can be influenced by the site of its attachment to the antibody. More solvent-exposed conjugation sites tend to exhibit lower stability.[3][10]

  • Alternative Linker Designs: Employing linker technologies that are not susceptible to Ces1c, such as "exolinkers" that reposition the cleavable peptide, can enhance stability.[11][13]

Troubleshooting Guide

Issue: High levels of free payload and reduced ADC efficacy are observed in a mouse xenograft model.

This is a common problem indicative of premature linker cleavage. The following troubleshooting workflow can help diagnose and address the issue.

Troubleshooting workflow for premature linker cleavage.

Data on Linker Stability

The stability of different peptide linkers varies significantly between human and mouse plasma. The following tables summarize key stability data.

Table 1: In Vitro Stability of Different Linkers in Mouse and Human Plasma

Linker TypeModificationStability in Mouse Plasma (% Intact ADC after 168h)Stability in Human Plasma (% Intact ADC after 168h)Reference
Val-Cit (VCit)Standard Dipeptide~20%>95%[3][14]
Glu-Val-Cit (EVCit)Addition of Glutamic Acid at P3>95%>95%[3][14]

Table 2: In Vivo Half-life of ADCs with Different Linkers in Mice

Linker TypeADC Half-life in MiceReference
Val-Cit (VCit)~2 days[8]
Glu-Val-Cit (EVCit)~12 days[8]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC's linker in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by LC-MS to determine the percentage of intact ADC and the concentration of released payload over time.

G cluster_1 In Vitro Plasma Stability Assay Workflow start Start prep Prepare ADC (1 mg/mL in plasma) incubate Incubate at 37°C timepoint Collect aliquots at time points (0-168h) quench Quench reaction (dilute in cold PBS) analyze Analyze by LC-MS end End: Determine % intact ADC

Workflow for the in vitro plasma stability assay.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm that the linker is cleavable by the intended lysosomal protease.

Materials:

  • ADC construct

  • Recombinant human Cathepsin B

  • Cathepsin B inhibitor (for specificity control)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

  • Add active Cathepsin B to the reaction mixture. For a negative control, add a Cathepsin B inhibitor or use an inactive enzyme preparation.

  • Incubate the samples at 37°C.

  • At various time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS to measure the rate of payload release.

Mechanism of Val-Cit Linker Cleavage

The following diagram illustrates the two competing cleavage pathways for a Val-Cit linker in the context of a mouse model.

G

Competing cleavage pathways for Val-Cit linkers.

References

Technical Support Center: Improving the Stability of Mal-amide-peg8-val-cit-pab-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-amide-peg8-val-cit-pab-OH and related antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability of their conjugates during synthesis, purification, storage, and in vitro/in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary instability issues observed with maleimide-containing conjugates like this compound?

A1: The primary instability of maleimide-based conjugates stems from the maleimide-thiol linkage. The two main degradation pathways are:

  • Retro-Michael Reaction: This is a common issue where the thiol-maleimide bond reverses, leading to deconjugation of the drug-linker from the antibody. This can occur in the presence of other thiol-containing molecules like glutathione (B108866) or albumin in biological fluids, leading to off-target toxicity and reduced efficacy.[1][2][3][4][5]

  • Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring formed after the maleimide-thiol reaction is susceptible to hydrolysis.[6][7][8] While this can be a degradation pathway, controlled hydrolysis can also be a strategy to stabilize the conjugate. Once the ring is opened, the resulting product is no longer susceptible to the retro-Michael reaction.[9][10][11][12][13]

Q2: How does the PEG8 linker influence the stability and properties of the conjugate?

A2: The polyethylene (B3416737) glycol (PEG) linker, in this case with 8 ethylene (B1197577) glycol units, plays a significant role in the overall properties of the ADC:

  • Hydrophilicity: PEG linkers are hydrophilic and can help to counteract the hydrophobicity of the cytotoxic payload, which can reduce aggregation and improve solubility.[14][15][16]

  • Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEG linkers can prolong its plasma half-life by reducing renal clearance.[15][17][18]

  • Stability: The flexible nature of the PEG chain can create a protective hydrophilic shield around the conjugate, which can reduce non-specific interactions with other proteins and potentially decrease aggregation.[15] The length of the PEG linker is a critical parameter; while longer linkers can enhance pharmacokinetic properties, shorter linkers may favor stability.[14][17]

Q3: What is the role of the Val-Cit-PAB component in the linker?

A3: The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) portion is a crucial element for the controlled release of the cytotoxic drug:

  • Enzymatic Cleavage: The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[19][20][21]

  • Stability in Circulation: This linker is relatively stable in the bloodstream, where cathepsin B activity is low, preventing premature drug release.[19][20][21]

  • Self-Immolative Spacer: The PAB (p-aminobenzylcarbamate) group acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB moiety spontaneously decomposes to release the unmodified, active cytotoxic payload.[20]

Troubleshooting Guide

Problem 1: Observing significant deconjugation or loss of payload during in vitro plasma stability assays.

This is likely due to the retro-Michael reaction, where the maleimide-thiol linkage is reversed in the presence of thiols in the plasma.

Solution Workflow:

cluster_0 Troubleshooting Deconjugation A High Deconjugation Observed B Investigate Retro-Michael Reaction A->B C Option 1: Induce Hydrolysis B->C D Option 2: Modify Maleimide B->D E Option 3: Formulation Optimization B->E F Incubate at slightly alkaline pH (e.g., 8.5-9.0) post-conjugation C->F G Use N-aryl maleimides for faster hydrolysis D->G H Incorporate self-hydrolyzing maleimides (e.g., with a basic amino group) D->H I Lyophilize the conjugate E->I J Optimize buffer and excipients E->J K Monitor stability by HIC or RP-HPLC F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for ADC deconjugation.

Detailed Methodologies:
  • Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring to the more stable ring-opened form. This can be achieved by incubating the conjugate in a buffer at a slightly alkaline pH (e.g., pH 8.5-9.0) for a few hours in the absence of thiols.[10][11][12] The progress of hydrolysis can be monitored by mass spectrometry.

  • N-Aryl Maleimides: Consider using N-aryl maleimides instead of traditional N-alkyl maleimides. N-aryl maleimides have been shown to accelerate the hydrolysis of the thiosuccinimide ring, leading to more stable conjugates.[22][23]

  • Self-Hydrolyzing Maleimides: Incorporate maleimides with a basic amino group, such as those derived from diaminopropionic acid (DPR). These "self-hydrolyzing" maleimides undergo rapid hydrolysis at neutral pH, preventing the retro-Michael reaction.[13]

  • Formulation Optimization: Lyophilization is a common strategy to improve the long-term storage stability of ADCs.[24] Optimizing the formulation by carefully selecting buffers, pH, and excipients can also enhance stability.[25]

Comparative Stability Data:
Maleimide TypeDeconjugation in Serum (7 days @ 37°C)Reference
N-alkyl maleimide35-67%[22][23]
N-aryl maleimide< 20%[22][23]
Problem 2: ADC aggregation is observed during storage or after a freeze-thaw cycle.

Aggregation can be caused by the increased hydrophobicity of the conjugate due to the payload, a high drug-to-antibody ratio (DAR), or inappropriate formulation conditions.

Solution Workflow:

cluster_1 Troubleshooting Aggregation A Aggregation Observed B Assess DAR and Hydrophobicity A->B C Option 1: Optimize DAR B->C D Option 2: Formulation Adjustment B->D E Option 3: Modify Linker B->E F Aim for DAR of 2-4 C->F G Add stabilizing excipients (e.g., surfactants, sugars) D->G H Optimize pH and buffer concentration D->H I Consider longer PEG linkers for increased hydrophilicity E->I J Monitor aggregation by SEC or DLS F->J G->J H->J I->J

Caption: Troubleshooting workflow for ADC aggregation.

Detailed Methodologies:
  • Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Aim for a DAR in the range of 2 to 4, as this is often a good balance between efficacy and stability.[]

  • Formulation Adjustment:

    • Excipients: Include stabilizing excipients in the formulation. Surfactants like polysorbate 20 or 80 can prevent surface-induced aggregation, while sugars like sucrose (B13894) or trehalose (B1683222) can act as cryoprotectants during lyophilization and storage.

    • pH and Buffer: The choice of buffer and pH is critical. A pH that maintains the native structure of the antibody is essential.

  • Linker Modification: If aggregation persists, consider using a more hydrophilic linker, for instance, by increasing the length of the PEG chain.[14][16]

Effect of DAR on Aggregation:
DARAggregation PropensityReference
Low (e.g., 2)Lower[27]
High (e.g., 8)Higher[27]
Problem 3: Inconsistent or incomplete payload release in cell-based assays.

This could be due to issues with the enzymatic cleavage of the Val-Cit linker or inefficient self-immolation of the PAB spacer.

Signaling Pathway of Payload Release:

cluster_2 Payload Release Pathway A ADC binds to target cell B Internalization via endocytosis A->B C Trafficking to lysosome B->C D Cathepsin B cleaves Val-Cit linker C->D E Self-immolation of PAB spacer D->E F Release of active payload E->F

Caption: Intracellular payload release mechanism.

Troubleshooting Steps:
  • Confirm Target Expression: Ensure that the target antigen is expressed at sufficient levels on the surface of the cell line being used.

  • Verify ADC Internalization: Use a labeled antibody (e.g., fluorescent) to confirm that the ADC is being internalized by the cells.

  • Assess Lysosomal Function: Ensure that the lysosomal machinery, including cathepsin B activity, is functional in the cell line. You can use a commercially available cathepsin B activity assay.

  • Control Experiments: Include a control ADC with a non-cleavable linker to confirm that the observed cytotoxicity is dependent on the cleavage of the Val-Cit-PAB linker.

  • Linker Integrity: Analyze the ADC by mass spectrometry to ensure that the Val-Cit-PAB linker is intact prior to the cell-based assay.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of deconjugation in plasma.

Materials:

  • ADC solution

  • Freshly prepared human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G agarose (B213101) beads

  • Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the mixture.

  • Isolate the ADC from the plasma proteins using Protein A or Protein G agarose beads.

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by HIC-HPLC or RP-HPLC to determine the average DAR and the presence of unconjugated antibody.

  • Calculate the percentage of drug-linker loss over time.

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample

  • SEC-HPLC system with a suitable column for protein separation

  • Mobile phase (e.g., PBS)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample onto the column.

  • Monitor the elution profile using UV detection at 280 nm.

  • The monomeric ADC will elute as the main peak. Aggregates will elute as earlier peaks (higher molecular weight).

  • Integrate the peak areas to calculate the percentage of monomer and aggregates.

This technical support center provides a foundational guide to understanding and improving the stability of this compound conjugates. For further assistance, please consult the cited literature or contact our technical support team.

References

Technical Support Center: Scaling Up ADC Production with Mal-amide-peg8-val-cit-pab-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling up of Antibody-Drug Conjugate (ADC) production utilizing the Mal-amide-peg8-val-cit-pab-OH linker-payload system.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of each component in the this compound linker?

A1: Each component of this linker plays a crucial role in the stability, solubility, and efficacy of the resulting ADC:

  • Maleimide (B117702) (Mal): This functional group enables covalent conjugation to free thiol (sulfhydryl) groups on the antibody, typically on cysteine residues, forming a stable thioether bond.[][2]

  • Amide-peg8: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and solubility of the ADC.[3][4][5] This can help to mitigate aggregation issues that often arise from hydrophobic payloads and linkers.[6][7] The PEG chain also provides spatial separation between the antibody and the cytotoxic drug.[]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is a substrate for enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment or within lysosomes.[][9][] This enzymatic cleavage allows for specific release of the payload at the target site.[11]

  • p-aminobenzyl alcohol (PAB): This is a self-immolative spacer that, after the cleavage of the Val-Cit linker, spontaneously releases the active payload.[9][11]

  • Hydroxyl (OH): This terminal group is the attachment point for the cytotoxic payload.

Q2: What are the main challenges encountered when scaling up the production of ADCs with this linker?

A2: Scaling up ADC production presents several key challenges:

  • Aggregation: The increased hydrophobicity from the linker and payload can lead to ADC aggregation, which can impact stability, efficacy, and safety.[5][6][12]

  • Linker-Payload Stability: The maleimide-thiol linkage can be unstable and undergo a retro-Michael reaction, leading to premature release of the drug.[13][14][15]

  • Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the ADC's therapeutic window. Variability can arise from incomplete reactions or side reactions.[16][17][18]

  • Purification: Removing unreacted antibody, free linker-payload, and aggregates from the final ADC product can be challenging at a larger scale.[16][19]

  • Reproducibility: Ensuring batch-to-batch consistency in terms of DAR, aggregation levels, and purity is a significant hurdle in large-scale manufacturing.[12]

Q3: How does the PEG8 spacer specifically contribute to mitigating scale-up challenges?

A3: The PEG8 spacer offers several advantages for large-scale production:

  • Improved Solubility: It increases the water solubility of the often-hydrophobic linker-payload, which can improve reaction efficiency in aqueous buffers and reduce the need for organic co-solvents that might denature the antibody.[3][4]

  • Reduced Aggregation: By increasing the hydrophilicity of the ADC, the PEG spacer helps to prevent the intermolecular hydrophobic interactions that cause aggregation.[5][7]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG can lead to a longer plasma half-life and improved pharmacokinetic profile of the ADC.[3]

However, it's important to note that very long PEG chains can sometimes introduce steric hindrance, potentially lowering conjugation efficiency.[20]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Low Conjugation Efficiency / Inconsistent DAR Incomplete reduction of antibody disulfide bonds. Inefficient reaction between maleimide and thiol groups. Steric hindrance from the PEG linker. Instability of the linker-payload.Optimize Antibody Reduction: Ensure complete reduction of interchain disulfides using an appropriate concentration of reducing agents like TCEP or DTT. Monitor reduction efficiency by SDS-PAGE or mass spectrometry. Optimize Reaction Conditions: Adjust the pH to a range of 6.5-7.5 for optimal maleimide-thiol reaction.[16] Increase the molar excess of the linker-payload to drive the reaction to completion, but avoid large excesses that complicate purification.[16] Evaluate Linker Length: If steric hindrance is suspected, consider a shorter PEG linker, though this may impact solubility.[20] Assess Linker-Payload Integrity: Use LC-MS to confirm the stability of the linker-payload under conjugation conditions.
High Levels of Aggregation Increased hydrophobicity of the ADC. Unfavorable buffer conditions (pH, salt concentration).[6] Use of organic co-solvents to solubilize the linker-payload.[4]Formulation Optimization: Screen different buffer systems, pH levels, and excipients to find conditions that minimize aggregation. Control of Co-solvents: Minimize the amount of organic co-solvent used. If necessary, add it slowly to the antibody solution with gentle mixing. Immobilization Techniques: Consider solid-phase conjugation where the antibody is immobilized on a resin, which can physically prevent aggregation during the reaction.[6] Purification Strategy: Employ size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates.[6]
Premature Drug Release / Linker Instability Retro-Michael reaction of the thiol-maleimide linkage.[13][14]Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote hydrolysis of the succinimide (B58015) ring. This ring-opened form is more stable and resistant to the retro-Michael reaction.[16] Monitor this conversion by LC-MS. Alternative Maleimide Chemistries: Explore the use of engineered maleimides that are designed for faster hydrolysis and enhanced stability.[13]
Difficulties in Purification Presence of multiple species (unconjugated antibody, different DARs, free linker-payload, aggregates). Similar physicochemical properties between the desired ADC and impurities.Multi-modal Chromatography: A combination of chromatography steps may be necessary. For example, affinity chromatography to capture the antibody-containing species, followed by SEC to remove aggregates and HIC to separate different DAR species. Tangential Flow Filtration (TFF): Use TFF for buffer exchange and removal of small molecule impurities like unreacted linker-payload.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.

  • Materials:

    • ADC sample

    • HIC column (e.g., Butyl-NPR)

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

    • HPLC system with a UV detector

  • Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

    • The different peaks correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The more hydrophobic, higher DAR species will elute later.

    • Calculate the average DAR by integrating the peak areas for each species and using a weighted average formula.

Protocol 2: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
  • Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

  • Materials:

    • ADC sample

    • SEC column (e.g., TSKgel G3000SWxl)

    • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

    • HPLC system with a UV detector

  • Method:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject the ADC sample.

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

Visualizations

ADC_Conjugation_Pathway Antibody Antibody with Interchain Disulfides Reduced_Ab Reduced Antibody with Free Thiols (-SH) Antibody->Reduced_Ab Reduction (e.g., TCEP) Crude_ADC Crude ADC Mixture (DAR 0, 2, 4, etc. + Impurities) Reduced_Ab->Crude_ADC Conjugation (pH 6.5-7.5) Linker_Payload Mal-amide-peg8-val-cit-pab-Payload Linker_Payload->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., TFF, SEC, HIC) Stabilized_ADC Stabilized ADC (Hydrolyzed Succinimide Ring) Purified_ADC->Stabilized_ADC Hydrolysis (pH 8.5-9.0)

Caption: Workflow for ADC conjugation, purification, and stabilization.

Troubleshooting_Tree Start ADC Production Issue Low_Yield Low Yield or Inconsistent DAR? Start->Low_Yield Aggregation High Aggregation? Low_Yield->Aggregation No Check_Reduction Verify Antibody Reduction (SDS-PAGE, MS) Low_Yield->Check_Reduction Yes Instability Premature Payload Release? Aggregation->Instability No Check_Buffer Analyze Buffer Conditions (pH, Salt, Co-solvents) Aggregation->Check_Buffer Yes Check_Hydrolysis Confirm Maleimide Instability (LC-MS) Instability->Check_Hydrolysis Yes Optimize_Reaction Optimize Conjugation (pH, Molar Ratio) Check_Reduction->Optimize_Reaction Optimize_Purification Refine Purification Strategy (SEC, HIC) Check_Buffer->Optimize_Purification Implement_Stabilization Implement Post-Conjugation Hydrolysis Step Check_Hydrolysis->Implement_Stabilization

Caption: Decision tree for troubleshooting common ADC production issues.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Enzymatic Cleavage of Val-Cit Linker Target Intracellular Target (e.g., Microtubules) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

References

Technical Support Center: Val-Cit-PAB Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Valine-Citrulline-PABC (Val-Cit-PAB) linker technologies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of Val-Cit-PAB linkers in antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to linker-drug instability.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of drug release for a Val-Cit-PAB linker?

A1: The Val-Cit-PAB linker is a cathepsin B-cleavable linker designed for targeted drug delivery.[] The dipeptide Val-Cit motif is specifically engineered to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][2] Following the binding of the ADC to its target antigen on a cancer cell and subsequent internalization, the ADC is trafficked to the lysosome.[3] Inside the lysosome, cathepsin B cleaves the peptide bond between valine and citrulline.[] This initial cleavage triggers a self-immolative cascade through the PAB (p-aminobenzyl carbamate) spacer, leading to the efficient release of the active cytotoxic payload inside the target cell.[4]

Q2: What is the "bystander effect" and how does the Val-Cit-PAB linker facilitate it?

A2: The bystander effect is the ability of a cytotoxic payload, released from a targeted ADC, to kill neighboring, antigen-negative tumor cells.[5][6] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen.[6] The Val-Cit-PAB linker contributes to this effect by releasing the payload inside the target cell. If the released payload is membrane-permeable (like MMAE), it can diffuse out of the target cell and into adjacent cells, inducing apoptosis in them.[7][8] The efficacy of the bystander effect is therefore highly dependent on the physicochemical properties of the released drug.[7]

Q3: Why does my Val-Cit-PAB ADC show instability in mouse plasma but appears stable in human plasma?

A3: This is a well-documented and critical issue for preclinical ADC development. The instability of Val-Cit linkers in mouse plasma is primarily due to the activity of a specific rodent carboxylesterase, Ces1c.[9][10][11] This enzyme is present in mouse plasma and can prematurely cleave the Val-Cit dipeptide, leading to systemic release of the payload before the ADC reaches the tumor.[12][13] This premature release can cause off-target toxicity and reduce the ADC's efficacy in mouse models.[5] The homologous enzyme in humans has a more sterically hindered active site, which makes it significantly less likely to cleave the Val-Cit linker, accounting for the linker's greater stability in human plasma.[5]

Q4: Can the hydrophobicity of the Val-Cit-PAB linker and its payload affect my ADC?

A4: Yes. The Val-Cit-PAB linker, particularly when combined with hydrophobic payloads like monomethyl auristatin E (MMAE), can increase the overall hydrophobicity of the ADC.[2][14] This can lead to significant challenges, especially at higher drug-to-antibody ratios (DARs), including a greater propensity for the ADC to aggregate.[5][15] ADC aggregation can negatively impact manufacturing, formulation, long-term stability, and pharmacokinetics.[15]

Troubleshooting Guide

This guide addresses specific experimental issues related to Val-Cit-PAB linker instability.

Issue 1: Premature Drug Release and/or High Off-Target Toxicity Observed in Preclinical Mouse Models.

  • Possible Cause: Your Val-Cit linker is likely being cleaved by mouse carboxylesterase 1c (Ces1c).[5][15] This leads to systemic, off-target release of the cytotoxic payload, which can cause toxicity and reduce the amount of active ADC reaching the tumor.[13]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. Significant payload release in mouse plasma compared to human plasma points to Ces1c-mediated cleavage.

    • Utilize Ces1c Knockout Models: If available, performing in vivo studies in Ces1c knockout mice can confirm if the premature release and toxicity are mitigated, definitively identifying the root cause.[16]

    • Modify the Linker: The most effective solution is to engineer the linker for greater stability. Introducing a glutamic acid residue at the P3 position to create a Glu-Val-Cit (EVCit) linker has been shown to dramatically reduce susceptibility to Ces1c cleavage while maintaining sensitivity to cathepsin B.[5][10]

    • Evaluate Alternative Linkers: Consider linker technologies known for high stability in mouse plasma, such as triglycyl peptide linkers or exolinker designs.[5]

Issue 2: Evidence of Neutropenia in in vitro Human Cell-Based Assays or in vivo Studies.

  • Possible Cause: The Val-Cit linker can be susceptible to cleavage by human neutrophil elastase (NE), an enzyme secreted by neutrophils.[2][5] This off-target cleavage can release the payload in the vicinity of neutrophils, leading to myelosuppression and neutropenia, a common dose-limiting toxicity for some ADCs.[2][17]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.[5]

    • Linker Modification: Design linkers that are resistant to NE cleavage. For example, modifying the dipeptide sequence can confer resistance.[18]

    • Consider Alternative Payloads: If linker modification is not feasible, evaluate payloads with a wider therapeutic window to mitigate the toxic effects of low-level premature release.

Issue 3: High Levels of Aggregation Observed During Formulation or Storage.

  • Possible Cause: The hydrophobicity of the Val-Cit-PAB-payload complex is likely driving aggregation, especially at high DARs.[5][15]

  • Troubleshooting Steps:

    • Optimize Formulation: Systematically screen different buffer conditions. Adjusting pH and ionic strength, and adding excipients like polysorbates, sugars (e.g., trehalose), or amino acids (e.g., arginine) can help stabilize the ADC and reduce non-specific hydrophobic interactions.[15]

    • Control the Drug-to-Antibody Ratio (DAR): A lower average DAR (typically 2 to 4) is often associated with better stability and a reduced tendency to aggregate.[15]

    • Improve Linker Hydrophilicity: Incorporate hydrophilic moieties into the linker design, such as polyethylene (B3416737) glycol (PEG) spacers, to counteract the hydrophobicity of the payload.[2]

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma This table summarizes data on the stability of various linker technologies, highlighting the improvements made to address the instability of the standard Val-Cit linker in rodent plasma.

Linker SequenceADC ConstructIncubation Time (days)Remaining Conjugated Drug (%)Reference
Val-Cit C16-C6-VC-PABC-Aur0101 (Site A)4.5~25%[9]
Linker 5-VC-PABC C16-Linker 5-VC-PABC-Aur0101 (Site F)4.5~40%[9]
Linker 7-VC-PABC C16-Linker 7-VC-PABC-Aur0101 (Site F)4.5~80%[9]
Glu-Val-Cit Trastuzumab-EVCit-MMAE7>95%[10]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of an ADC and quantify payload release over time in plasma from different species (e.g., human, mouse, rat).[19]

  • Materials:

    • ADC construct

    • Human, mouse, and rat plasma (citrate-anticoagulated)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator set to 37°C

    • Cold acetonitrile (B52724) for protein precipitation

    • LC-MS system for analysis

  • Methodology:

    • Pre-warm plasma from each species to 37°C.

    • Dilute the ADC stock solution into the pre-warmed plasma to a final concentration (e.g., 0.1-1 mg/mL).

    • Incubate the samples at 37°C.[19]

    • At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma/ADC mixture.[5]

    • Immediately stop the reaction by adding 2-3 volumes of cold acetonitrile to the aliquot to precipitate plasma proteins.

    • Vortex and centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the released payload.

    • Analyze the supernatant by a validated LC-MS method to quantify the concentration of the released payload.[19]

    • Plot the percentage of released payload versus time to determine the stability profile and cleavage kinetics of the ADC in each species' plasma.

Protocol 2: Cathepsin B Cleavage Assay

  • Objective: To confirm that the Val-Cit-PAB linker is susceptible to its intended cleavage enzyme, cathepsin B, and to determine the kinetics of this cleavage.[20]

  • Materials:

    • ADC construct

    • Recombinant human Cathepsin B

    • Cathepsin B inhibitor (e.g., CA-074) for negative control

    • Assay Buffer: 100 mM sodium acetate, pH 5.0-6.0, containing ~5 mM dithiothreitol (B142953) (DTT) to ensure the enzyme's cysteine residue is in a reduced, active state.[20]

    • Incubator or plate reader set to 37°C

    • LC-MS system for analysis

  • Methodology:

    • Prepare the ADC construct in the assay buffer to a final concentration of approximately 10 µM.

    • Activate the recombinant Cathepsin B according to the manufacturer's instructions. A typical final concentration in the assay is 10-50 nM.[20]

    • Set up the reactions in microcentrifuge tubes or a 96-well plate:

      • Test Reaction: ADC + activated Cathepsin B.

      • Negative Control: ADC + activated Cathepsin B + Cathepsin B inhibitor.

      • No Enzyme Control: ADC in assay buffer alone.

    • Initiate the reaction by adding the activated enzyme to the ADC solution.

    • Incubate all samples at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of each reaction.

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Process the samples as described in the plasma stability assay (centrifugation) and analyze the supernatant by LC-MS to quantify the released payload.

    • Compare the payload release in the test reaction to the control reactions to confirm specific, enzyme-driven cleavage.

Visualizations

Linker_Cleavage_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Intact) ADC_Stable Val-Cit Linker Stable ADC->ADC_Stable Desired State Internalization Internalization via Endocytosis ADC->Internalization Target Binding Lysosome Lysosome (pH ~5.0) High Cathepsin B Internalization->Lysosome Cleavage Cathepsin B cleaves Val-Cit bond Lysosome->Cleavage Release Self-immolation of PAB Payload Release Cleavage->Release Payload Active Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Intended intracellular cleavage pathway of a Val-Cit-PAB linker.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Start Start: ADC Sample Dilute Dilute ADC in Plasma (Human, Mouse, Rat) Start->Dilute Incubate Incubate at 37°C Dilute->Incubate Timepoints Sample at Time Points (0, 6, 24, 48... hrs) Incubate->Timepoints Quench Quench & Precipitate (Cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Quantify Released Payload by LC-MS Supernatant->LCMS End End: Stability Profile LCMS->End

Caption: Experimental workflow for an in vitro plasma stability assay.

Troubleshooting_Tree Start Issue: Unexpected In Vivo Toxicity or Poor Efficacy IsMouseModel Preclinical model is a rodent (mouse/rat)? Start->IsMouseModel HumanAssay Toxicity seen in human cell assays (e.g., Neutropenia)? IsMouseModel->HumanAssay No CauseCes1c Cause: Likely Ces1c Cleavage IsMouseModel->CauseCes1c Yes CauseNE Cause: Likely Neutrophil Elastase (NE) Cleavage HumanAssay->CauseNE Yes OtherCause Investigate other causes: - Target-related toxicity - Formulation issues HumanAssay->OtherCause No SolutionCes1c Solution: - Redesign linker (e.g., Glu-Val-Cit) - Use Ces1c KO mice for study CauseCes1c->SolutionCes1c SolutionNE Solution: - Redesign linker for NE resistance - Evaluate alternative payloads CauseNE->SolutionNE

Caption: Troubleshooting decision tree for Val-Cit-PAB instability.

References

Technical Support Center: Val-Cit-PAB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target toxicity of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for a Val-Cit-PAB linker?

A1: The Val-Cit-PAB linker is a cathepsin B-cleavable linker system designed for targeted drug delivery.[] The mechanism involves:

  • Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on a cancer cell's surface, triggering receptor-mediated endocytosis.[2]

  • Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, the enzyme cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide.[][2]

  • Self-Immolation and Payload Release: Cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction of the PAB spacer. This "self-immolation" releases the unmodified, active cytotoxic payload inside the target cell.[2]

Q2: What are the primary drivers of off-target toxicity for Val-Cit-PAB ADCs?

A2: Off-target toxicity is a significant challenge and can be categorized as on-target, off-tumor toxicity (ADC binds to the target antigen on healthy cells) and off-target, payload-driven toxicity. The main mechanisms for the latter include:

  • Premature Payload Release: The linker can be unstable in circulation, leading to the systemic release of the cytotoxic payload before the ADC reaches the tumor.[3]

  • Target-Independent ADC Uptake: Healthy cells, particularly immune cells with Fc receptors, can take up the entire ADC, leading to the release of the payload in non-target cells.[4]

  • The Bystander Effect: While beneficial for killing adjacent antigen-negative tumor cells, the diffusion of a membrane-permeable payload out of the target cell can also kill nearby healthy cells, exacerbating off-target toxicities.[4][5]

Q3: Why does my Val-Cit-PAB ADC show high toxicity in mouse models but appears stable in human plasma?

A3: This common discrepancy is often due to the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which can prematurely cleave the Val-Cit linker.[6][7] Humans possess a homologous enzyme, but its active site is more sterically hindered, making it less effective at cleaving the linker.[7] This highlights the challenge of using murine models for preclinical evaluation of ADCs with this linker.

Q4: How does the hydrophobicity of the linker and payload impact the ADC's performance and toxicity?

A4: The hydrophobic nature of the Val-Cit-PAB linker, especially when paired with a hydrophobic payload like MMAE, can lead to several issues. Increased hydrophobicity is often proportional to the drug-to-antibody ratio (DAR).[4] This can result in:

  • Aggregation: Higher DAR ADCs are more prone to aggregation, which can lead to faster clearance from circulation and reduced efficacy.[8]

  • Increased Off-Target Uptake: Hydrophobic ADCs may be more readily taken up non-specifically by healthy cells, contributing to off-target toxicity.[4]

  • Narrower Therapeutic Window: Studies have shown that ADCs with higher DARs have a narrower therapeutic index.[4]

Q5: What is the "bystander effect" and is it always desirable?

A5: The bystander effect is the ability of a payload, once released from an ADC within a target cell, to diffuse across the cell membrane and kill neighboring cells, including those that may not express the target antigen.[5][9] This can be advantageous in treating heterogeneous tumors. However, this effect can also contribute to off-target toxicity if the payload diffuses into and kills healthy cells adjacent to the tumor or in other tissues where the ADC may be non-specifically taken up.[4] The membrane permeability of the released payload is a key determinant of the extent of the bystander effect.[5]

Troubleshooting Guides

Issue 1: Premature Payload Release and High Off-Target Toxicity in Preclinical Mouse Models
  • Possible Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[7][10]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly faster payload release in mouse plasma suggests Ces1c susceptibility.

    • Utilize Ces1c Knockout Mice: If available, performing in vivo studies in Ces1c knockout mice can confirm if premature payload release is mitigated.[6]

    • Linker Modification:

      • Introduce a Hydrophilic Group: Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to cathepsin B.[11]

      • Explore Alternative Linkers: Consider linker chemistries not susceptible to Ces1c, such as triglycyl peptide linkers or exolinker designs.[7]

Issue 2: Evidence of Neutropenia in In Vitro Human Cell-Based Assays or In Vivo Studies
  • Possible Cause: Premature payload release mediated by human neutrophil elastase (NE), which can cleave the Val-Cit linker and lead to toxic effects on neutrophils.[7][8]

  • Troubleshooting Steps:

    • Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release.[7]

    • Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For example, a glutamic acid-glycine-citrulline (EGCit) tripeptide linker has demonstrated resistance to NE-mediated degradation.

    • Consider Alternative Payloads: If linker modification is not feasible, evaluate a different payload with a wider therapeutic window to mitigate the toxic effects of premature release.

Issue 3: ADC Aggregation and Poor Pharmacokinetics
  • Possible Cause: High hydrophobicity of the linker-payload combination, often exacerbated by a high drug-to-antibody ratio (DAR).[7][8]

  • Troubleshooting Steps:

    • Optimize DAR: Evaluate ADCs with lower DARs (e.g., 2 or 4). Studies have shown that lower DAR ADCs exhibit slower clearance and better tolerability.[4]

    • Introduce Hydrophilic Moieties: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mitigate the hydrophobicity of the payload.

    • Alternative Payloads: Consider using a more hydrophilic payload. For instance, MMAF is more hydrophilic than MMAE due to a charged C-terminal phenylalanine, which can reduce aggregation and the bystander effect.

    • Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs, which can have improved stability and pharmacokinetic properties compared to randomly conjugated ADCs.[3]

Quantitative Data Summary

Table 1: Comparison of In Vitro Plasma Stability of Different Linkers

Linker TypeSpeciesTime Point% Payload ReleasedReference
Val-Cit (VCit)Mouse14 days>95%
Ser-Val-Cit (SVCit)Mouse14 days~70%
Glu-Val-Cit (EVCit)Mouse14 daysAlmost none
Val-Cit (VCit)Human28 daysNo significant degradation
Glu-Val-Cit (EVCit)Human28 daysNo significant degradation
Sulfatase-cleavableMouse7 daysHighly stable[6]
Val-AlaMouse1 hourHydrolyzed[6]

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Tolerability

ADCDARObservationReference
anti-CD30-vc-MMAE8Faster systemic clearance, lower tolerability, narrower therapeutic index compared to DAR 2 and 4.[4]
Maytansinoid-ADC105-fold higher clearance, decreased in vivo efficacy and tolerability compared to DAR < 6.[4]
Novel Disulfide-ADC-Higher MTD (10 mg/kg) compared to a Val-Cit-ADC (2.5 mg/kg).[6]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a Val-Cit-PAB ADC in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by LC-MS to quantify the amount of conjugated payload remaining at each time point.

Protocol 2: Bystander Cytotoxicity Assay

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Target+) cancer cell line (e.g., HER2-positive)

  • Antigen-negative (Target-) cancer cell line (e.g., HER2-negative)

  • Fluorescent labels to distinguish cell lines (e.g., GFP for Target+ and RFP for Target-)

  • ADC construct

  • Control ADC (with a non-cleavable linker or irrelevant antibody)

  • Cell culture reagents and plates

  • High-content imaging system

Methodology:

  • Seed a co-culture of Target+ (GFP-labeled) and Target- (RFP-labeled) cells at a defined ratio (e.g., 1:1, 1:5, 1:10) in a 96-well plate.

  • Allow cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC and control ADC.

  • Incubate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Stain the cells with a viability dye (e.g., DAPI for dead cells).

  • Image the plate using a high-content imaging system.

  • Quantify the number of viable and dead cells for both the GFP-positive and RFP-positive populations.

  • Calculate the IC50 values for both cell populations to determine the extent of the bystander effect.

Protocol 3: Cathepsin B-Mediated Cleavage Assay

Objective: To confirm that the Val-Cit-PAB linker is cleaved by cathepsin B.

Materials:

  • ADC construct

  • Rat or human liver lysosomal fractions (as a source of cathepsin B)

  • Cathepsin B inhibitor (e.g., CA-074) for specificity control

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.

  • Add the lysosomal fraction to the reaction mixture.

  • For a negative control, pre-incubate the lysosomal fraction with a cathepsin B inhibitor before adding it to a separate reaction.

  • Incubate the samples at 37°C.

  • At various time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS to monitor the cleavage of the linker and the release of the payload.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Val-Cit-PAB ADC TumorCell Tumor Cell (Antigen+) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cathepsin B Cleavage & Self-Immolation Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Fig 1. Intended mechanism of action for a Val-Cit-PAB ADC.

Off_Target_Toxicity cluster_circulation Systemic Circulation cluster_tissue Healthy Tissue ADC Val-Cit-PAB ADC Ces1c Mouse Ces1c / Human Neutrophil Elastase ADC->Ces1c 1a. Enzymatic Cleavage HealthyCell Healthy Cell ADC->HealthyCell 2. Target-Independent Uptake (e.g., FcR) FreePayload Prematurely Released Payload FreePayload->HealthyCell 1b. Non-specific Uptake BystanderCell Neighboring Healthy Cell FreePayload->BystanderCell 3. Bystander Effect Ces1c->FreePayload Toxicity Off-Target Toxicity HealthyCell->Toxicity BystanderCell->Toxicity

Fig 2. Key mechanisms of off-target toxicity for Val-Cit-PAB ADCs.

Troubleshooting_Workflow Start High Off-Target Toxicity Observed CheckMouse Toxicity specific to mouse models? Start->CheckMouse CheckNeutropenia Is neutropenia a key toxicity? CheckMouse->CheckNeutropenia No Sol_Ces1c Likely Ces1c cleavage. - Modify linker (e.g., EVCit) - Use Ces1c KO mice - Switch linker chemistry CheckMouse->Sol_Ces1c Yes CheckAggregation Is ADC aggregation or poor PK observed? CheckNeutropenia->CheckAggregation No Sol_NE Likely Neutrophil Elastase cleavage. - Modify linker (e.g., EGCit) - Assess NE sensitivity in vitro CheckNeutropenia->Sol_NE Yes Sol_Hydrophobicity Likely hydrophobicity issue. - Optimize (lower) DAR - Add hydrophilic spacers (PEG) - Use site-specific conjugation CheckAggregation->Sol_Hydrophobicity Yes Other Investigate other mechanisms: - On-target, off-tumor toxicity - Bystander effect - Fc-mediated uptake CheckAggregation->Other No

Fig 3. Troubleshooting workflow for high off-target toxicity.

References

overcoming solubility issues of Mal-amide-peg8-val-cit-pab-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mal-amide-peg8-val-cit-pab-OH in their experiments. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A: this compound is a cleavable linker commonly used in the development of Antibody-Drug Conjugates (ADCs). Its key components are:

  • Mal-amide (Maleimide): A reactive group that forms a stable covalent bond with thiol groups, typically from cysteine residues on an antibody.

  • PEG8: An eight-unit polyethylene (B3416737) glycol spacer. The PEG spacer is hydrophilic and is included to improve the aqueous solubility of the linker and the resulting ADC.[1][2]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[3][]

  • PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit linker is cleaved by proteases, the PAB group undergoes a 1,6-elimination reaction, ensuring the efficient release of the attached payload in its active form.[3][5]

Q2: In which solvents is this compound generally soluble?

A: Based on supplier information, this compound is generally soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[6] The PEG8 component is specifically included to enhance its hydrophilicity and aqueous solubility.[7]

Q3: Why am I having trouble dissolving this compound even in recommended solvents?

A: Several factors can influence the solubility of peptide-based linkers, even those designed to be hydrophilic:

  • Aggregation: Peptide sequences, particularly those with hydrophobic regions, can self-associate and form aggregates, which are difficult to dissolve.[]

  • Purity: Impurities from synthesis can affect the solubility characteristics of the final product.

  • Storage Conditions: Improper storage can lead to degradation or modification of the compound, potentially altering its solubility. It is typically recommended to store this compound at -20°C.[6]

  • Hydrophobic Payload: If the linker is already conjugated to a hydrophobic drug, the overall hydrophobicity of the molecule will increase, making it less soluble in aqueous solutions.[][]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue: The compound is not dissolving in aqueous buffers.

Root Cause Analysis and Solutions:

The inherent chemical properties of the peptide and any attached payload can lead to poor aqueous solubility. The following steps can be taken to improve dissolution.

Troubleshooting Steps:

  • Use of Co-solvents: For hydrophobic payloads conjugated to the linker, the use of a minimal amount of an organic co-solvent is often necessary.

    • Recommendation: Prepare a concentrated stock solution in 100% DMSO or DMF. Subsequently, dilute this stock solution with your aqueous buffer to the desired final concentration. Be aware that high concentrations of organic solvents can be detrimental to proteins in subsequent conjugation steps.[10]

  • pH Adjustment: The net charge of a peptide is pH-dependent, and solubility is often lowest at its isoelectric point (pI).

    • Recommendation: If the compound is acidic, try dissolving it in a slightly basic buffer. If it is basic, a slightly acidic buffer may improve solubility.

  • Gentle Heating: Increasing the temperature can sometimes aid in dissolution.

    • Recommendation: Gently warm the solution to 30-40°C. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Mechanical energy can help to break up aggregates and facilitate dissolution.

    • Recommendation: Use a bath sonicator for short bursts of 10-15 seconds, allowing the sample to cool in between cycles to prevent heating.

Issue: The compound precipitates out of solution after initial dissolution.

Root Cause Analysis and Solutions:

This often indicates that the solution is supersaturated or that the compound is aggregating over time.

Troubleshooting Steps:

  • Re-evaluation of Solvent System: The initial solvent may not be optimal for long-term stability.

    • Recommendation: Consider using a higher percentage of organic co-solvent if compatible with your downstream application. For in vivo applications, formulations with excipients like PEG300 and Tween-80 can be explored.[11]

  • Work with Freshly Prepared Solutions: Some complex molecules, especially those with reactive groups like maleimides, can have limited stability in solution.

    • Recommendation: Prepare solutions fresh before each experiment and avoid repeated freeze-thaw cycles.[12]

Quantitative Solubility Data

CompoundSolventReported Solubility
Val-cit-PAB-OH Aqueous Buffer with PEG300 and Tween-80≥ 2.08 mg/mL
Boc-Val-Cit-PAB-PNP DMSO80 mg/mL
Boc-Val-Cit-PAB-PNP Ethanol60 mg/mL
Mal-PEG8-Val-Cit-PAB-MMAE DMSO110 mg/mL (with sonication)

Data sourced from publicly available information from chemical suppliers.[11][12][13]

Experimental Protocols

Protocol 1: General Solubilization of this compound
  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solvent Addition: Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Mechanical Agitation: Gently vortex or sonicate the solution for 10-15 seconds to aid dissolution. Visually inspect to ensure all solid material has dissolved.

  • Dilution: Aliquot the desired amount of the stock solution and dilute it with the appropriate aqueous buffer for your experiment. Add the stock solution to the buffer dropwise while gently vortexing to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your experimental system (e.g., typically <5% for cell-based assays).

Protocol 2: Conjugation to a Thiol-Containing Antibody
  • Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. Purify the reduced antibody to remove excess reducing agent.

  • Linker-Payload Solution Preparation: Prepare a solution of the linker-payload in a suitable buffer, potentially with a small amount of co-solvent as described in Protocol 1. The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[10]

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold per free thiol.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

  • Purification: Remove the excess, unreacted linker-payload using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Visualizations

experimental_workflow Experimental Workflow: ADC Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Antibody reduction Reduction of Disulfides (e.g., with TCEP) antibody->reduction 1. conjugation Conjugation Reaction (pH 6.5-7.5) reduction->conjugation 2. linker_sol Solubilization of This compound (DMSO/Buffer) linker_sol->conjugation 3. purification Purification (e.g., SEC, TFF) conjugation->purification 4. analysis Characterization (e.g., DAR, Purity) purification->analysis 5. Final ADC Final ADC analysis->Final ADC

Caption: A flowchart illustrating the key steps in conjugating this compound to an antibody.

signaling_pathway Mechanism of Action: Intracellular Payload Release cluster_cell Target Cell cluster_release Payload Release adc Antibody-Drug Conjugate (ADC) receptor Cell Surface Receptor adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking cleavage Cathepsin B Cleavage of Val-Cit Linker lysosome->cleavage 4. Enzymatic Action self_immolation PAB Self-Immolation cleavage->self_immolation 5. Trigger payload Active Payload Released self_immolation->payload 6. Release

Caption: The intracellular pathway leading to the release of the active payload from an ADC with a Val-Cit linker.

logical_relationship Factors Influencing Solubility solubility Solubility of This compound hydrophilicity Hydrophilicity (PEG8 Spacer) hydrophilicity->solubility Increases hydrophobicity Hydrophobicity (Payload, Peptide Backbone) hydrophobicity->solubility Decreases aggregation Aggregation hydrophobicity->aggregation aggregation->solubility Decreases ph pH of Solution ph->solubility Influences solvent Solvent System (Aqueous vs. Co-solvent) solvent->solubility Determines temperature Temperature temperature->solubility Can Increase

References

Technical Support Center: Purification of ADCs with Mal-amide-peg8-val-cit-pab-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) utilizing the Mal-amide-peg8-val-cit-pab-OH linker. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the function of each component in the this compound linker?

A1: Each part of this linker-payload system has a distinct role:

  • Mal-amide (Maleimide): This functional group reacts with free thiol groups (sulfhydryl groups) on the antibody, typically on cysteine residues, to form a stable covalent bond. This is the point of attachment of the linker to the antibody.

  • PEG8 (Polyethylene Glycol, 8 units): The PEG spacer is hydrophilic and serves multiple purposes. It can improve the solubility of the ADC, reduce aggregation, and potentially shield the cytotoxic payload, which may decrease its immunogenicity and alter its pharmacokinetic profile.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be a substrate for specific enzymes, such as Cathepsin B, which are often overexpressed in the lysosomes of tumor cells. This enzymatic cleavage is a key mechanism for the targeted release of the cytotoxic drug inside the cancer cell.

  • PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the efficient and traceless release of the active cytotoxic drug.

  • OH (Hydroxyl group): This terminal hydroxyl group is where the cytotoxic payload would be attached to complete the drug-linker construct prior to conjugation with the antibody.

Q2: What are the primary challenges when purifying ADCs with this type of linker?

A2: The main challenges include:

  • Aggregation: The conjugation of hydrophobic drug-linkers can increase the propensity of the antibody to aggregate. The PEG8 spacer in the specified linker helps to mitigate this, but it can still be a significant issue.

  • Removal of Unconjugated Antibody: It is crucial to separate the desired ADC from any antibody that did not conjugate with the drug-linker.

  • Removal of Free Drug-Linker: Excess, unconjugated drug-linker must be effectively removed from the final product as it can contribute to off-target toxicity.

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a heterogeneous mixture of ADCs with different numbers of drug molecules per antibody (different DAR species). Purification methods may be employed to isolate a more homogeneous population.

  • Product Recovery: Optimization of purification steps is necessary to maximize the yield of the purified ADC while maintaining its integrity.

Q3: Which purification techniques are most effective for this type of ADC?

A3: A multi-step purification strategy is generally the most effective approach. The most commonly used techniques are:

  • Tangential Flow Filtration (TFF): This is often the first step to remove unconjugated drug-linker, exchange the buffer, and concentrate the ADC solution.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their DAR. The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species. It can also be used to remove unconjugated antibody.

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates and can also be used for buffer exchange. It separates molecules based on their size.

Troubleshooting Guides

Hydrophobic Interaction Chromatography (HIC)
Issue Possible Cause(s) Troubleshooting Steps
Low ADC Recovery ADC is precipitating on the column: The high salt concentration in the binding buffer may be causing the ADC to precipitate.- Perform a solubility test with your ADC in the HIC binding buffer before loading it onto the column.- Reduce the salt concentration in the binding buffer.- Consider using a different salt from the Hofmeister series that is less likely to cause precipitation (e.g., sodium chloride instead of ammonium (B1175870) sulfate).
ADC is binding too strongly to the resin: The hydrophobicity of the ADC may be too high for the selected resin.- Use a less hydrophobic HIC resin.- Decrease the salt concentration in the binding buffer.- Add a small amount of a mild organic modifier (e.g., isopropanol) to the elution buffer to facilitate elution.
Poor Resolution of DAR Species Inappropriate salt gradient: The gradient may be too steep or not shallow enough to separate species with small differences in hydrophobicity.- Optimize the elution gradient. A shallower gradient will generally provide better resolution.- Consider using a step gradient for elution if you are trying to isolate a specific DAR species.
Incorrect resin choice: The selectivity of the resin may not be suitable for your ADC.- Screen different HIC resins with varying levels of hydrophobicity.
Peak Tailing Secondary interactions with the resin: Besides hydrophobic interactions, there may be other interactions (e.g., ionic) between the ADC and the resin.- Adjust the pH of the mobile phase.- Add a non-ionic detergent to the mobile phase in a low concentration.
Column is overloaded. - Reduce the amount of ADC loaded onto the column.
Size Exclusion Chromatography (SEC)
Issue Possible Cause(s) Troubleshooting Steps
Presence of Aggregates in the Final Product Inefficient removal by SEC: The column resolution may not be sufficient to separate monomers from aggregates.- Use a longer SEC column or a column with a smaller particle size for higher resolution.- Optimize the flow rate; a lower flow rate often improves resolution.- Ensure the sample volume is not too large.
Aggregation is occurring on the column. - Change the composition of the mobile phase (e.g., adjust pH, ionic strength, or add excipients like arginine) to improve protein stability.
Peak Broadening Large sample volume: Injecting a large volume can lead to band broadening.- Reduce the injection volume.
Extra-column volume: The tubing and connections in the chromatography system can contribute to peak broadening.- Use tubing with a smaller internal diameter and minimize the length of the tubing.
ADC Interacting with the SEC Resin Non-specific binding: The ADC may be interacting with the stationary phase, leading to delayed elution and peak tailing.- Increase the ionic strength of the mobile phase to reduce electrostatic interactions.- Add a small amount of an organic modifier to the mobile phase to reduce hydrophobic interactions.

Experimental Protocols

Protocol 1: Purification of ADC using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general guideline for the purification of an ADC with a this compound linker to separate different DAR species.

Materials:

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Chromatography system (e.g., ÄKTA)

  • Binding Buffer (Buffer A): 2 M Ammonium Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0

  • Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0

  • ADC sample in a suitable buffer

Procedure:

  • Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of Binding Buffer.

  • Sample Preparation: Dilute the ADC sample with Binding Buffer to a final ammonium sulfate concentration that promotes binding without causing precipitation (this needs to be determined empirically, but a starting point is often around 1 M).

  • Sample Loading: Load the prepared ADC sample onto the equilibrated column at a recommended flow rate.

  • Wash: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound material.

  • Elution: Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over 20 CVs. Collect fractions throughout the elution.

  • Analysis: Analyze the collected fractions using analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, and analytical HIC or RP-HPLC to determine the protein concentration and DAR of each fraction.

  • Column Cleaning and Storage: Clean the column according to the manufacturer's instructions and store it in an appropriate solution (e.g., 20% ethanol).

Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)

This protocol describes a general method for removing aggregates from a purified ADC sample.

Materials:

  • SEC column (e.g., Superdex 200, TSKgel G3000SWxl)

  • Chromatography system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer that maintains the stability of the ADC.

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the chosen mobile phase.

  • Sample Preparation: If necessary, concentrate the ADC sample to a suitable volume for injection. Ensure the sample is filtered to remove any particulates.

  • Sample Injection: Inject the ADC sample onto the column. The injection volume should typically be less than 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample isocratically with the mobile phase at a constant flow rate. The aggregates will elute first, followed by the monomeric ADC.

  • Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.

  • Analysis: Analyze the collected fractions for purity and the absence of aggregates using analytical SEC.

  • Column Cleaning and Storage: Wash the column with several CVs of mobile phase and store according to the manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes typical performance parameters for the purification of ADCs using HIC and SEC. The exact values will depend on the specific antibody, drug-linker, and process conditions.

Purification Step Parameter Typical Value Reference
Hydrophobic Interaction Chromatography (HIC) Recovery80-95%[1][2]
Aggregate Removal>90%[1]
Final Purity (monomer)>98%[2]
Size Exclusion Chromatography (SEC) Recovery>95%[3]
Aggregate Removalto <1%[3]
Final Purity (monomer)>99%[3]

Visualizations

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification Cascade cluster_2 Final Product conjugation Conjugation Reaction (Antibody + Drug-Linker) tff Tangential Flow Filtration (TFF) - Buffer Exchange - Removal of free drug-linker conjugation->tff Crude ADC Mixture hic Hydrophobic Interaction Chromatography (HIC) - DAR species separation - Unconjugated antibody removal tff->hic Concentrated & Buffer-Exchanged ADC sec Size Exclusion Chromatography (SEC) - Aggregate removal - Final buffer exchange hic->sec Partially Purified ADC final_adc Purified ADC - Desired DAR - High Purity - Low Aggregates sec->final_adc Final Purified ADC HIC_Troubleshooting cluster_recovery Low Recovery cluster_resolution Poor DAR Resolution start HIC Purification Issue precip Precipitation on Column? start->precip strong_bind Binding Too Strong? start->strong_bind gradient Inappropriate Gradient? start->gradient resin_select Wrong Resin Selectivity? start->resin_select sol_test Action: - Perform solubility test - Reduce salt concentration precip->sol_test Yes less_hydro_resin Action: - Use less hydrophobic resin - Add organic modifier strong_bind->less_hydro_resin Yes opt_grad Action: - Optimize gradient (shallower) - Consider step gradient gradient->opt_grad Yes screen_resins Action: - Screen different HIC resins resin_select->screen_resins Yes

References

Validation & Comparative

A Head-to-Head Comparison of Mal-amide-peg8-val-cit-pab-OH and Val-Ala-PAB ADC Linkers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure, performance, and experimental evaluation of two leading cathepsin-cleavable linkers in antibody-drug conjugates.

In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker not only tethers the potent cytotoxic payload to the monoclonal antibody but also governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site. Among the most widely utilized classes of cleavable linkers are those sensitive to lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This guide provides a detailed, objective comparison of two prominent cathepsin-cleavable dipeptide linkers: Mal-amide-peg8-val-cit-pab-OH and Val-Ala-PAB.

This comparison is intended for researchers, scientists, and drug development professionals, offering a thorough examination of their chemical structures, mechanisms of action, and performance characteristics. We present available experimental data to support these comparisons and provide detailed protocols for key assays to aid in the practical evaluation of ADCs employing these linkers.

Linker Structure and Mechanism of Action

Both this compound and Val-Ala-PAB linkers are designed to be stable in the systemic circulation and to undergo enzymatic cleavage upon internalization into target cancer cells.

This compound is a multi-component linker system.[1][2][3][4][5] It features a maleimide (B117702) group for covalent attachment to thiol groups on the antibody, typically from cysteine residues. A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and improves the pharmacokinetic profile of the ADC.[1][2][3][4][5] The core of the linker is the Valine-Citrulline (Val-Cit) dipeptide, a substrate for lysosomal proteases like Cathepsin B.[6][7] Upon cleavage of the amide bond between Citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, a cascade reaction is initiated, leading to the release of the active cytotoxic payload.[6][7]

Val-Ala-PAB linkers operate on a similar principle. The key difference lies in the dipeptide sequence, which is Valine-Alanine (Val-Ala).[8][9][10][11][12][13][14] This dipeptide is also a substrate for Cathepsin B and other lysosomal proteases.[10][14] Like the Val-Cit linker, cleavage of the Val-Ala dipeptide triggers the self-immolation of the PAB spacer and subsequent release of the payload.

G

G

Comparative Performance Analysis

The choice between a Val-Cit and a Val-Ala linker can significantly impact the physicochemical properties and in vivo performance of an ADC.

Physicochemical Properties and Stability

Several studies suggest that the Val-Ala dipeptide offers advantages in terms of hydrophilicity and stability, which can translate to a lower propensity for aggregation, particularly with hydrophobic payloads and high drug-to-antibody ratios (DAR).[15][16][17] Aggregation is a critical quality attribute for ADCs, as it can affect manufacturing, stability, and immunogenicity. In contrast, achieving a high DAR with a Val-Cit linker can be more challenging due to the potential for precipitation and aggregation.[17]

While both linkers are designed for stability in plasma, they can be susceptible to premature cleavage by other proteases. For instance, Val-Cit linkers have been shown to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation.[18]

In Vitro Cytotoxicity

Direct, head-to-head comparisons of the in vitro cytotoxicity of ADCs with Val-Cit and Val-Ala linkers are not extensively reported in single studies. However, available data suggests that under certain conditions, both linkers can exhibit similar potencies. For example, in the context of a random cysteine-conjugated anti-Her2 ADC, both linkers showed comparable cellular viability.[15] Another study indicated that while a Val-Ala linker resulted in a two-fold decrease in cleavage rates by cathepsin B compared to a Val-Cit linker, this did not affect the in vitro potency of the conjugates, suggesting the involvement of other proteases in payload release.[2]

Parameter This compound Val-Ala-PAB Reference
Aggregation Higher propensity for aggregation, especially at high DAR.Lower propensity for aggregation, allows for higher DAR (up to 7.4).[15][16][17]
Cathepsin B Cleavage Generally considered an efficient substrate.May have a slightly lower cleavage rate by Cathepsin B compared to Val-Cit.[2]
In Vitro Potency Potent; specific IC50 values are payload and cell line dependent.Potent; often shows comparable in vitro potency to Val-Cit counterparts.[2][15]

Table 1. Summary of In Vitro Performance Characteristics.

In Vivo Efficacy

A study by Dal Corso and colleagues in 2017 directly compared the in vivo efficacy of non-internalizing F16 antibody-MMAE conjugates with different dipeptide linkers in a human epidermoid A431 carcinoma xenograft model. At a suboptimal dose of 3 mg/kg, the ADC with the Val-Ala linker demonstrated the best tumor growth inhibition compared to the Val-Cit, Val-Lys, and Val-Arg analogues.[19] This suggests that under certain conditions, the Val-Ala linker may offer a superior therapeutic window.

Parameter F16-Val-Cit-MMAE F16-Val-Ala-MMAE Reference
Tumor Growth Inhibition Active in vivo.Exhibited the best tumor growth inhibition at a suboptimal dose of 3 mg/kg.[19]

Table 2. Summary of In Vivo Efficacy Data from a Comparative Study.

Experimental Protocols

To aid researchers in the evaluation of ADCs with these linkers, we provide detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC using a colorimetric MTT assay.[15][16][19][20]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the overnight culture medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight PrepareADC Prepare ADC Serial Dilutions IncubateOvernight->PrepareADC TreatCells Treat Cells with ADC IncubateOvernight->TreatCells PrepareADC->TreatCells Incubate72h Incubate for 72-120h TreatCells->Incubate72h AddMTT Add MTT Solution Incubate72h->AddMTT Incubate4h Incubate for 2-4h AddMTT->Incubate4h Solubilize Solubilize Formazan Crystals Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570nm Solubilize->ReadAbsorbance AnalyzeData Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

In Vivo Efficacy Study (Xenograft Model)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[21][22][23][24]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • ADC therapeutic

  • Vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Group Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC and vehicle control to their respective groups via an appropriate route (e.g., intravenous injection).

  • Efficacy Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or when pre-defined toxicity endpoints are met.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control.

In Vitro Plasma Stability Assay (LC-MS)

This protocol provides a method for assessing the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[1][25][26][27][28]

Materials:

  • ADC

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS system

  • Sample preparation reagents (e.g., for protein precipitation or affinity capture)

Procedure:

  • Incubation: Incubate the ADC at a fixed concentration in plasma at 37°C. Include a control sample of the ADC in PBS.

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the samples at -80°C to halt any degradation.

  • Sample Preparation: Process the plasma samples to isolate the ADC. This can be done by protein precipitation or immunoaffinity capture.

  • LC-MS Analysis: Analyze the prepared samples by LC-MS to determine the average DAR at each time point.

  • Data Analysis: Plot the average DAR against time for both the plasma and PBS samples. A decrease in DAR over time in the plasma sample indicates linker cleavage and payload loss. The rate of DAR loss can be used to determine the plasma half-life of the conjugated payload.

Conclusion

The selection of a cathepsin-cleavable linker is a critical decision in the design of an effective and safe ADC. Both this compound and Val-Ala-PAB linkers have demonstrated utility in preclinical and clinical development.

The Val-Ala-PAB linker appears to offer advantages in terms of improved hydrophilicity and reduced aggregation, making it a potentially better choice for ADCs with hydrophobic payloads or those requiring a high drug-to-antibody ratio.[15][16][17] Furthermore, some in vivo data suggests it may provide a superior therapeutic window.[19]

The This compound linker , while being a widely used and well-validated linker, may present challenges with aggregation at high DARs.[17] Its susceptibility to cleavage by enzymes other than cathepsins in certain preclinical species should also be considered during development.[18]

Ultimately, the optimal linker choice will depend on the specific antibody, payload, and desired therapeutic application. The experimental protocols provided in this guide offer a framework for the empirical evaluation of ADCs with these and other linkers, enabling an informed decision-making process in the pursuit of novel and effective cancer therapies.

References

A Comparative Analysis of Cathepsin B-Mediated Cleavage for ADC Linker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cathepsin B-mediated cleavage of the Mal-amide-peg8-val-cit-pab-OH linker, a critical component in many antibody-drug conjugates (ADCs), with alternative linker technologies. The information presented herein is supported by experimental data to aid researchers in the selection and validation of linkers for ADC development.

The Val-Cit dipeptide linker is a well-established motif designed for cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1] This targeted cleavage mechanism is designed to ensure the stable circulation of the ADC in the bloodstream and promote the specific release of the cytotoxic payload within cancer cells.[1] The this compound linker incorporates this dipeptide, along with a maleimide (B117702) group for conjugation to the antibody, a hydrophilic PEG8 spacer to improve solubility, and a self-immolative para-aminobenzyl (PAB) group to facilitate the release of the unmodified drug.

Comparative Performance of Cathepsin B-Cleavable Linkers

The selection of a linker can significantly impact the efficacy and safety profile of an ADC. While the Val-Cit linker is widely used, several alternatives have been developed to address potential limitations such as off-target cleavage and suboptimal specificity. This section compares the performance of the Val-Cit linker with notable alternatives.

Linker TypeKey CharacteristicsQuantitative Performance DataReference
Val-Cit The industry standard for Cathepsin B-cleavable linkers.A study on various vc-MMAE ADCs showed no significant difference in KM or kcat values for Cathepsin B cleavage, suggesting the antibody carrier does not heavily impact the cleavage rate.[2]
Val-Ala Exhibits better hydrophilicity and stability in mouse plasma compared to Val-Cit.Demonstrates similar Cathepsin B release efficiency to Val-Cit. However, it shows less aggregation in high drug-to-antibody ratio (DAR) constructs.[]
cBu-Cit A peptidomimetic linker with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure designed for enhanced Cathepsin B specificity.Cleavage activity is reduced by 90% in the presence of a Cathepsin B inhibitor, compared to a 50% reduction for the Val-Cit linker, indicating higher specificity.[4][5]
Glu-Val-Cit Designed to be a poor substrate for the mouse plasma enzyme Ces1C, which can cause premature cleavage of Val-Cit linkers in preclinical mouse models.Specific kinetic data for Cathepsin B cleavage is not widely available, but the primary advantage lies in its enhanced stability in murine plasma.[6]
Asn-Asn A legumain-cleavable linker that offers an alternative enzymatic target.The cleavage rate in lysosomes was reported to be five times higher than that of Val-Cit.[7]

Experimental Protocols for Cleavage Validation

Accurate validation of linker cleavage is paramount in ADC development. Below are detailed methodologies for key experiments used to assess the Cathepsin B-mediated release of a payload from an ADC.

In Vitro Enzymatic Cleavage Assay with HPLC Analysis

This assay quantifies the release of the payload from the ADC over time in the presence of Cathepsin B.

Materials:

  • ADC conjugate (e.g., containing this compound linker)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM DTT

  • Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Activate the recombinant Cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer.

  • Initiate the reaction by adding activated Cathepsin B (final concentration, e.g., 50 nM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding 3 volumes of cold quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by RP-HPLC to quantify the released payload.

HPLC Parameters (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at a wavelength appropriate for the payload

  • Quantification: The concentration of the released payload is determined by comparing the peak area to a standard curve of the free drug.

In Vitro Enzymatic Cleavage Assay with LC-MS/MS Analysis

This method offers higher sensitivity and specificity for quantifying the released payload and identifying any potential metabolites.

Materials:

  • Same as for the HPLC-based assay

  • Internal Standard (IS): A stable isotope-labeled version of the payload or a structurally similar molecule

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Follow steps 1-7 of the HPLC-based assay protocol.

  • Add a known concentration of the internal standard to the supernatant samples.

  • Analyze the samples by LC-MS/MS.

LC-MS/MS Parameters (Example):

  • LC System: A UHPLC system with a C18 column.

  • Mobile Phase: Similar to the HPLC method, but using LC-MS grade solvents.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the payload.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the payload and the internal standard are monitored.

  • Quantification: The ratio of the peak area of the payload to the peak area of the internal standard is used for quantification against a standard curve.[8]

Visualizing the Cleavage Pathway and Experimental Workflow

To further elucidate the process of Cathepsin B-mediated cleavage and the experimental procedures for its validation, the following diagrams are provided.

Cathepsin B-Mediated Payload Release Pathway ADC Antibody-Drug Conjugate (Mal-amide-peg8-val-cit-pab-Payload) Internalization Internalization into Lysosome ADC->Internalization CathepsinB Cathepsin B Internalization->CathepsinB pH ~5.0 Cleavage Cleavage of Val-Cit Linker CathepsinB->Cleavage Enzymatic Action Intermediate Unstable Intermediate (p-aminobenzyl alcohol derivative) Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation Intermediate->SelfImmolation Payload Active Payload SelfImmolation->Payload

Caption: Cathepsin B-mediated cleavage and payload release from a Val-Cit linker-based ADC.

Experimental Workflow for In Vitro Cleavage Assay Start Start: ADC Sample Incubation Incubate with Activated Cathepsin B (37°C, pH 5.0) Start->Incubation TimePoints Collect Aliquots at Time Points Incubation->TimePoints Quench Quench Reaction (e.g., Acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS/MS) Centrifuge->Analyze End End: Quantify Released Payload Analyze->End

Caption: A generalized workflow for the in vitro validation of ADC linker cleavage.

References

Assessing the Efficacy of Mal-amide-peg8-val-cit-pab-OH ADCs in Diverse Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) featuring the Mal-amide-peg8-val-cit-pab-OH linker system in various tumor models. We will delve into supporting experimental data, compare its efficacy with alternative linker technologies, and provide detailed methodologies for key experiments.

The this compound linker is a cleavable linker system widely employed in ADC development. Its design incorporates a maleimide (B117702) group for conjugation to the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, a cathepsin B-cleavable valine-citrulline (val-cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PAB) group. This intricate structure is engineered to ensure stability in circulation and facilitate targeted release of the cytotoxic payload within the tumor microenvironment.

Mechanism of Action

The efficacy of ADCs utilizing the this compound linker hinges on a sequence of events initiated by the specific binding of the monoclonal antibody to its target antigen on the surface of cancer cells.

Mechanism_of_Action Mechanism of Action of a this compound ADC cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release cluster_cytotoxicity Cytotoxicity ADC ADC circulates in the bloodstream Binding ADC binds to target antigen on tumor cell ADC->Binding Targeting Endocytosis ADC-antigen complex is internalized via endocytosis Binding->Endocytosis Lysosome Trafficking to the lysosome Endocytosis->Lysosome Cleavage Cathepsin B cleaves the val-cit (B3106666) linker Lysosome->Cleavage Enzymatic Action SelfImmolation PAB self-immolates, releasing the payload Cleavage->SelfImmolation Apoptosis Payload induces tumor cell apoptosis SelfImmolation->Apoptosis Drug Action

Mechanism of Action of a this compound ADC

Comparative Efficacy in Tumor Models

Direct head-to-head comparisons of ADCs using the this compound linker against other linkers in the same tumor model are limited in publicly available literature. However, by examining data from studies on ADCs with similar val-cit linkers, such as brentuximab vedotin and polatuzumab vedotin, we can infer its efficacy, particularly in hematological malignancies.

Lymphoma Models

The val-cit linker has demonstrated significant success in the treatment of various lymphomas. Brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®) are both approved ADCs that utilize a val-cit linker.

ADCTargetTumor ModelEfficacy MetricResultCitation
Brentuximab Vedotin CD30Relapsed/Refractory Hodgkin Lymphoma (Pivotal Phase II)Objective Response Rate (ORR)75%[1]
Relapsed/Refractory Hodgkin Lymphoma (Pivotal Phase II)Complete Remission (CR)34%[1]
Relapsed/Refractory systemic Anaplastic Large Cell Lymphoma (sALCL)Objective Response Rate (ORR)86%[1]
Relapsed/Refractory sALCLComplete Remission (CR)57%[1]
Polatuzumab Vedotin CD79bRelapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) (in combination with BR)Complete Response (CR)40%[2]
Relapsed/Refractory DLBCL (in combination with BR)Median Progression-Free Survival (PFS)9.5 months[2]
Solid Tumor Models

While the val-cit linker is a component of some ADCs in development for solid tumors, comprehensive comparative efficacy data is less readily available. The principles of linker stability and payload release remain crucial in these models. The inclusion of the PEG8 spacer in the this compound linker is intended to improve hydrophilicity, which can enhance pharmacokinetics and potentially improve efficacy and tolerability, especially with hydrophobic payloads.

Comparison with Alternative Linker Technologies

The choice of linker is a critical determinant of an ADC's therapeutic index. Below is a qualitative comparison of the this compound linker with other common linker types.

Linker TypeCleavage MechanismAdvantagesDisadvantages
This compound (Cleavable) Protease (Cathepsin B)- Targeted payload release in the tumor microenvironment. - Potential for bystander effect. - PEG8 spacer can improve solubility and PK.- Potential for premature cleavage in circulation leading to off-target toxicity. - Efficacy can be dependent on tumor protease levels.
Non-Cleavable Linkers (e.g., SMCC) Antibody degradation in the lysosome- High stability in circulation, potentially leading to a better safety profile.- No bystander effect. - Efficacy is highly dependent on ADC internalization and lysosomal degradation. - The released payload is an amino acid-linker-drug adduct, which may have reduced potency.
Other Cleavable Linkers (e.g., Hydrazone, Disulfide) pH-sensitive (Hydrazone), Reductive environment (Disulfide)- Exploit different aspects of the tumor microenvironment or intracellular environment for payload release.- Hydrazone linkers can have lower stability in circulation. - Disulfide linkers can be susceptible to premature cleavage by circulating thiols.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ADC efficacy. Below is a general protocol for an in vivo xenograft model study.

In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
  • Cell Line Selection and Culture:

    • Select a human cancer cell line that expresses the target antigen of the ADC's monoclonal antibody.

    • Culture the cells in appropriate media and conditions to ensure optimal growth and viability.

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor xenograft.

    • House the animals in a specific pathogen-free environment.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

    • Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

  • ADC Administration:

    • Prepare the ADC and control articles (e.g., vehicle, unconjugated antibody) under sterile conditions.

    • Administer the treatments to the mice, typically via intravenous (IV) injection.

    • The dosing schedule can be a single dose or multiple doses over a period of time.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • Primary efficacy endpoints often include tumor growth inhibition (TGI) and survival.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis:

    • Calculate the mean tumor volume for each treatment group over time.

    • Perform statistical analysis to determine the significance of the differences between treatment groups.

Experimental_Workflow General Experimental Workflow for ADC Efficacy in a Xenograft Model Cell_Culture Cell Line Culture Tumor_Implantation Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

General Experimental Workflow for ADC Efficacy in a Xenograft Model

Conclusion

The this compound linker represents a sophisticated and widely adopted technology in the field of ADC development. Its cleavable nature, combined with the inclusion of a hydrophilic PEG spacer, offers a promising balance of stability and targeted payload delivery. While direct comparative efficacy data across a wide range of tumor models remains a key area for future research, the clinical success of ADCs with similar val-cit linkers in hematological malignancies underscores the potential of this linker class. The rational selection of linker technology, based on the specific target, payload, and tumor microenvironment, will continue to be a critical factor in the design of next-generation ADCs with improved therapeutic indices.

References

A Head-to-Head Comparison of Val-Cit and Glutamic Acid-Val-Cit (EVCit) Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides an objective, data-driven comparison of two prominent cleavable linkers: the industry-standard valine-citrulline (Val-Cit) and the more recent glutamic acid-valine-citrulline (EVCit).

The linker, which connects the monoclonal antibody to the cytotoxic payload, must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity. However, it must also be efficiently cleaved to release the payload within the target tumor cell. This comparative guide delves into the structural nuances, cleavage mechanisms, stability profiles, and therapeutic efficacy of Val-Cit and EVCit linkers, supported by experimental data to inform rational ADC design.

Linker Chemistry and Cleavage Mechanism

Both Val-Cit and EVCit are di- and tripeptide linkers, respectively, designed to be cleaved by lysosomal proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment.[][2][3] The cleavage occurs at the peptide bond C-terminal to the citrulline residue, typically triggering a self-immolative cascade through a p-aminobenzyl carbamate (B1207046) (PABC) spacer to release the active drug.[3][4]

The key distinction lies in the addition of a glutamic acid residue at the P3 position in the EVCit linker.[5][6] This modification was engineered to address a significant limitation of the Val-Cit linker: its instability in rodent plasma.[5][7]

cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate (ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome (Acidic pH, High Cathepsin B) Internalization->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Cathepsin B Payload Active Payload Release Cleavage->Payload Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Apoptosis Apoptosis Target->Apoptosis cluster_workflow Experimental Workflow: Plasma Stability Start Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots at Multiple Time Points Start->Timepoints Analysis Analyze Samples Timepoints->Analysis ELISA ELISA (Total Ab vs. Conjugated Drug) Analysis->ELISA LCMS LC-MS (Intact ADC, Free Payload) Analysis->LCMS Result Determine Rate of Drug Deconjugation ELISA->Result LCMS->Result

References

Navigating the ADC Landscape: A Comparative Guide to Maleimide-Based Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a multifaceted challenge where the linker connecting the antibody to the cytotoxic payload plays a pivotal role in therapeutic success. This guide provides an objective comparison of the pharmacokinetic profile of ADCs utilizing the Mal-amide-peg8-val-cit-pab-OH linker system against next-generation alternatives, supported by experimental data to inform rational ADC design.

The this compound linker represents a sophisticated approach to ADC design, incorporating a cysteine-reactive maleimide (B117702), a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, a cathepsin B-cleavable valine-citrulline (val-cit) dipeptide, and a self-immolative para-aminobenzyl alcohol (PABC) group. While this combination of features aims to provide stability in circulation and efficient payload release within the target cell, the inherent instability of the maleimide-thiol linkage has driven the development of alternative conjugation chemistries with improved pharmacokinetic profiles.

The Challenge of Maleimide Instability

The traditional N-alkyl maleimide linkage to cysteine residues on the antibody, while widely used, is susceptible to a retro-Michael reaction in vivo. This can lead to premature release of the cytotoxic payload in the bloodstream, resulting in off-target toxicity and a diminished therapeutic window. Endogenous thiols, such as albumin and glutathione, can facilitate this deconjugation.[1]

Next-Generation Maleimide-Based Linkers: Enhancing Stability

To address the stability issues of traditional maleimide linkers, several innovative alternatives have emerged, offering enhanced stability and more predictable pharmacokinetic profiles. This guide will focus on comparing the this compound system to two prominent alternatives: N-aryl maleimides and vinyl sulfones.

Comparative Pharmacokinetic and Stability Data

The following tables summarize the key performance metrics of the different linker technologies based on available experimental data. It is important to note that direct head-to-head in vivo pharmacokinetic data for ADCs using the exact this compound linker is limited in publicly available literature. Therefore, data from ADCs with structurally similar PEGylated val-cit-PABC linkers are used for comparison, and this should be considered when interpreting the data.

Linker TypeConjugation ChemistryKey Stability FeaturesIn Vitro Stability (7 days, 37°C in serum)In Vivo Half-life (Reported Ranges)Clearance (Reported Ranges)
This compound Thiol-Michael addition (N-alkyl maleimide)PEG8 spacer for hydrophilicity, cleavable val-cit (B3106666) peptide.Prone to deconjugation (35-67% loss with N-alkyl maleimides).[2][3]Variable, influenced by payload and antibody. Generally in the range of several days for the total antibody.[4][5]Influenced by deconjugation and properties of the antibody.[4][5]
N-Aryl Maleimide Thiol-Michael additionResonance-stabilized thiosuccinimide ring, accelerated hydrolysis to a stable open-ring form.[2][3]Significantly improved stability (<20% deconjugation).[2][3]Expected to be longer for the conjugated ADC due to enhanced stability.Expected to be lower for the conjugated ADC compared to N-alkyl maleimide ADCs.
Vinyl Sulfone Michael additionForms a stable, irreversible thioether bond.High stability.Data is emerging, but expected to be stable with a long half-life for the conjugate.Expected to be low and primarily driven by the antibody.
Maleamic Methyl Ester Thiol-Michael addition followed by ring-openingForms a stable, ring-opened structure that prevents retro-Michael addition.Significantly improved stability compared to traditional maleimides.Not widely reported, but expected to be similar to other stabilized linkers.Not widely reported.

Note: The pharmacokinetic parameters for ADCs are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the tumor model used. The data presented here are for comparative purposes and represent general trends observed in preclinical studies.

The Role of the PEG8 Spacer

The inclusion of a PEG8 spacer in the this compound linker is intended to improve the hydrophilicity of the ADC. This can lead to several advantages, including:

  • Reduced Aggregation: Hydrophobic payloads can induce ADC aggregation, leading to rapid clearance. PEGylation helps to mitigate this.

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the hydrophobic payload, potentially leading to a longer circulation half-life and reduced non-specific uptake.[6][7]

  • Enhanced Solubility: PEG spacers can improve the overall solubility of the ADC, which is beneficial during manufacturing and formulation.

However, the impact of a specific PEG spacer length on the pharmacokinetics of an ADC can be complex and may require empirical determination for each specific construct.[6][7]

The Val-Cit-PABC Cleavable System

The val-cit dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[] Following cleavage, the PABC spacer undergoes a self-immolation process to release the active payload.[9] While this system is designed for tumor-specific payload release, studies have shown that the val-cit linker can be susceptible to premature cleavage by carboxylesterases in rodent plasma, which can complicate preclinical evaluation.[10]

Experimental Protocols

Accurate evaluation of ADC pharmacokinetics requires robust and well-defined experimental protocols. Below are outlines for key experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters (e.g., clearance, half-life, volume of distribution, and AUC) of the total antibody and the conjugated ADC.

Materials:

  • Tumor-bearing mice (e.g., female athymic nude mice with relevant xenograft tumors).[11]

  • ADC constructs.

  • Vehicle for injection (e.g., sterile PBS).

  • Blood collection supplies (e.g., anticoagulant-coated capillaries or tubes).[12]

  • Centrifuge for plasma separation.

  • -80°C freezer for sample storage.

Procedure:

  • Animal Model: Establish tumor xenografts in mice.[12]

  • Dosing: Administer a single intravenous (IV) dose of the ADC to the mice.[12]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h) post-injection.[11]

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.[12]

  • Sample Storage: Store plasma samples at -80°C until analysis.[12]

  • Bioanalysis: Quantify the concentrations of total antibody and conjugated ADC in the plasma samples using validated ELISA methods.

Total Antibody ELISA

Objective: To quantify the total antibody concentration (both conjugated and unconjugated) in plasma samples.

Principle: A sandwich ELISA format is typically used.

Materials:

  • Microtiter plates.

  • Capture antibody (e.g., anti-human IgG Fc).[13]

  • Blocking buffer (e.g., 3-5% BSA in PBST).[14]

  • Wash buffer (e.g., PBST).

  • ADC standard of known concentration.

  • Plasma samples.

  • Detection antibody (e.g., HRP-conjugated anti-human IgG).[13]

  • Substrate (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).[13]

  • Plate reader.

Procedure:

  • Coating: Coat microtiter plates with the capture antibody.

  • Blocking: Block non-specific binding sites with blocking buffer.

  • Sample Incubation: Add standards and diluted plasma samples to the wells.

  • Detection: Add the HRP-conjugated detection antibody.

  • Development: Add the substrate and incubate until color develops.

  • Stopping and Reading: Stop the reaction and read the absorbance at 450 nm.

  • Quantification: Calculate the total antibody concentration in the samples based on the standard curve.

Conjugated ADC ELISA

Objective: To quantify the concentration of the antibody that is conjugated to the payload.

Principle: A sandwich ELISA format is used, but with a capture antibody that specifically recognizes the payload or the linker-payload complex.

Materials:

  • Same as Total Antibody ELISA, with the following exception:

  • Capture Antibody: Anti-payload monoclonal antibody (e.g., anti-MMAE).[13][15]

Procedure: The procedure is similar to the Total Antibody ELISA, but the plate is coated with an anti-payload antibody to specifically capture the conjugated ADC.[13]

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

ADC_Components cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker This compound Linker Components Antibody Antibody Linker Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment Maleimide Maleimide (Cysteine Reactive) PEG8 PEG8 Spacer (Hydrophilicity) Maleimide->PEG8 ValCit Val-Cit (Cleavable Dipeptide) PEG8->ValCit PABC PABC (Self-immolative) ValCit->PABC

Figure 1. Components of an ADC with the this compound linker.

Linker_Stability_Comparison Traditional Maleimide Traditional Maleimide Improved Stability Improved Stability Traditional Maleimide->Improved Stability Susceptible to retro-Michael addition N-Aryl Maleimide N-Aryl Maleimide N-Aryl Maleimide->Improved Stability Vinyl Sulfone Vinyl Sulfone Vinyl Sulfone->Improved Stability Maleamic Methyl Ester Maleamic Methyl Ester Maleamic Methyl Ester->Improved Stability

Figure 2. Comparison of the relative stability of different maleimide-based linkers.

PK_Workflow start ADC Administration (IV) blood_collection Serial Blood Collection start->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage elisa ELISA Analysis (Total Antibody & Conjugated ADC) storage->elisa data_analysis Pharmacokinetic Data Analysis elisa->data_analysis

Figure 3. Experimental workflow for an in vivo pharmacokinetic study of an ADC.

Conclusion

The selection of a linker is a critical decision in the development of an ADC, with profound implications for its pharmacokinetic profile, efficacy, and safety. While the this compound linker system offers a sophisticated design with features aimed at optimizing performance, the inherent instability of the traditional maleimide-thiol linkage remains a significant concern. Next-generation alternatives, such as N-aryl maleimides and vinyl sulfones, demonstrate superior stability in preclinical models and represent promising strategies for developing more robust and effective ADCs. The choice of linker technology should be guided by a thorough evaluation of the specific antibody, payload, and desired therapeutic application, supported by comprehensive in vitro and in vivo characterization.

References

Val-Cit-PAB Linker Technology: A Comparative Guide to Successful Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-para-aminobenzyl (Val-Cit-PAB) linker system represents a cornerstone in the field of antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells. This guide provides a comprehensive comparison of four successful ADCs that utilize this technology: Brentuximab vedotin (Adcetris®), Polatuzumab vedotin (Polivy®), Enfortumab vedotin (Padcev®), and Tisotumab vedotin (Tivdak®). We will delve into their mechanisms of action, comparative efficacy, and the experimental data that underscore their clinical success.

Mechanism of Action: The Cathepsin B-Cleavable Linker

The Val-Cit-PAB linker is a protease-cleavable linker designed for intracellular drug release. Its mechanism relies on the high activity of the lysosomal enzyme Cathepsin B within tumor cells.

Mechanism of Val-Cit-PAB Linker Cleavage ADC Antibody-Drug Conjugate (ADC) in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Targeting Endocytosis Receptor-Mediated Endocytosis TumorCell->Endocytosis 2. Binding & Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage 3. Trafficking PayloadRelease Payload Release (e.g., MMAE) Cleavage->PayloadRelease 4. Enzymatic Cleavage Microtubule Microtubule Disruption PayloadRelease->Microtubule 5. Cytotoxic Action Apoptosis Apoptosis Microtubule->Apoptosis

Mechanism of Val-Cit-PAB linker cleavage and payload release.

This targeted release mechanism minimizes systemic exposure to the cytotoxic payload, thereby reducing off-target toxicities and widening the therapeutic window.

Case Studies: Approved ADCs Utilizing Val-Cit-PAB Technology

The following sections provide an overview of four FDA-approved ADCs that have successfully incorporated the Val-Cit-PAB linker, leading to significant advancements in cancer therapy.

Brentuximab Vedotin (Adcetris®)
  • Target Antigen: CD30

  • Payload: Monomethyl auristatin E (MMAE)

  • Indications: Hodgkin lymphoma and anaplastic large cell lymphoma.

  • Mechanism: Brentuximab vedotin targets the CD30 receptor, which is highly expressed on the surface of malignant cells in certain lymphomas. Upon internalization, the Val-Cit-PAB linker is cleaved by cathepsin B, releasing MMAE. MMAE then disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis.[1]

Polatuzumab Vedotin (Polivy®)
  • Target Antigen: CD79b

  • Payload: Monomethyl auristatin E (MMAE)

  • Indications: Diffuse large B-cell lymphoma (DLBCL).

  • Mechanism: Polatuzumab vedotin targets CD79b, a component of the B-cell receptor complex found on the surface of B-cells.[2] Following internalization, MMAE is released via the same cathepsin B-mediated cleavage of the Val-Cit-PAB linker, inducing apoptosis in the malignant B-cells.[3]

Enfortumab Vedotin (Padcev®)
  • Target Antigen: Nectin-4

  • Payload: Monomethyl auristatin E (MMAE)

  • Indications: Urothelial cancer.

  • Mechanism: Enfortumab vedotin targets Nectin-4, a cell adhesion molecule that is highly expressed in urothelial carcinoma.[4] The subsequent release of MMAE within the cancer cells leads to microtubule disruption and cell death.

Tisotumab Vedotin (Tivdak®)
  • Target Antigen: Tissue Factor (TF)

  • Payload: Monomethyl auristatin E (MMAE)

  • Indications: Cervical cancer.

  • Mechanism: Tisotumab vedotin targets Tissue Factor, a protein involved in tumor signaling and angiogenesis that is overexpressed in various solid tumors, including cervical cancer.[5] The ADC is internalized, and the Val-Cit-PAB linker is cleaved to release MMAE, resulting in apoptosis of the cancer cells.[6]

Comparative Performance Data

The following tables summarize key performance indicators for these Val-Cit-PAB ADCs, providing a basis for comparison.

Table 1: In Vitro Cytotoxicity (IC50 Values)
ADCCancer TypeCell LineIC50 (ng/mL)
Brentuximab vedotin Hodgkin LymphomaL540~250[1]
Embryonal CarcinomaGCT27<250[1]
Polatuzumab vedotin Diffuse Large B-cell LymphomaSU-DHL-4Data not readily available
Diffuse Large B-cell LymphomaOCI-Ly18Data not readily available
Enfortumab vedotin Urothelial CarcinomaHT-1376Moderately sensitive[7]
Urothelial Carcinoma647V~3 µg/mL[7]
Tisotumab vedotin Cervical CancerSiHaData not readily available
Cervical CancerHeLaData not readily available

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from published studies.

Table 2: Clinical Efficacy
ADCIndicationClinical TrialObjective Response Rate (ORR)Median Overall Survival (OS)
Brentuximab vedotin Relapsed/Refractory Hodgkin LymphomaPhase 275%Not reached at time of analysis
Polatuzumab vedotin Relapsed/Refractory DLBCLGO2936540% (in combination)12.4 months (in combination)[8]
Enfortumab vedotin Previously treated metastatic Urothelial CancerEV-20144%11.7 months[4]
Tisotumab vedotin Recurrent/Metastatic Cervical CancerinnovaTV 20424%12.1 months
Table 3: Pharmacokinetic Parameters in Humans
ADCHalf-Life (ADC)Clearance (ADC)Volume of Distribution (ADC)
Brentuximab vedotin ~4-6 days~1.5 L/day[9]Central Compartment: ~3.2 L
Polatuzumab vedotin ~12 days~0.9 L/day[10]Central Compartment: ~3.15 L[10]
Enfortumab vedotin 3.6 days[11]0.11 L/h[11]Central Compartment: 11 L
Tisotumab vedotin 4.04 days[12]1.42 L/day[12]7.83 L[13]
Table 4: Drug-to-Antibody Ratio (DAR)
ADCAverage DAR
Brentuximab vedotin ~4
Polatuzumab vedotin ~3.5
Enfortumab vedotin ~3.8
Tisotumab vedotin ~4

Comparison with Alternative Linker Technologies

While the Val-Cit-PAB linker has proven highly successful, alternative linker strategies exist, each with its own set of advantages and disadvantages.

Comparison of ADC Linker Technologies ADC_Linkers ADC Linker Technologies Cleavable Cleavable Linkers ADC_Linkers->Cleavable NonCleavable Non-Cleavable Linkers ADC_Linkers->NonCleavable ValCit Val-Cit-PAB (Protease-sensitive) Cleavable->ValCit Hydrazone Hydrazone (pH-sensitive) Cleavable->Hydrazone Disulfide Disulfide (Redox-sensitive) Cleavable->Disulfide Thioether Thioether (e.g., SMCC) NonCleavable->Thioether

Classification of common ADC linker technologies.

Cleavable Linkers (e.g., Val-Cit-PAB, Hydrazone, Disulfide):

  • Advantages: Enable the release of an unmodified, highly potent payload, which can lead to a "bystander effect" where the released drug kills adjacent antigen-negative tumor cells.[14] This is particularly advantageous in heterogeneous tumors.

  • Disadvantages: Can be susceptible to premature cleavage in systemic circulation, leading to off-target toxicity.[8]

Non-Cleavable Linkers (e.g., Thioether):

  • Advantages: Offer greater stability in plasma, potentially leading to a better safety profile and a wider therapeutic window.[2][15]

  • Disadvantages: The payload is released as an amino acid-linker-drug adduct after lysosomal degradation of the antibody. This adduct is typically less membrane-permeable, which limits the bystander effect.[15] The efficacy is more dependent on the internalization and degradation of the entire ADC within the target cell.

The choice of linker technology is a critical consideration in ADC design and depends on the specific target, the nature of the payload, and the desired therapeutic outcome.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.

Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start SeedCells 1. Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 2. Incubate Overnight SeedCells->Incubate1 AddADC 3. Add Serial Dilutions of ADC Incubate1->AddADC Incubate2 4. Incubate for 72 hours AddADC->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate for 4 hours AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals (e.g., with DMSO) Incubate3->Solubilize ReadAbsorbance 8. Read Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateIC50 9. Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End Workflow for In Vivo Pharmacokinetic Study in Mice Start Start AnimalAcclimation 1. Animal Acclimation Start->AnimalAcclimation DoseAdmin 2. Administer ADC via Intravenous Injection AnimalAcclimation->DoseAdmin BloodCollection 3. Collect Blood Samples at Predetermined Time Points DoseAdmin->BloodCollection PlasmaProcessing 4. Process Blood to Obtain Plasma BloodCollection->PlasmaProcessing SampleAnalysis 5. Analyze Plasma Samples (e.g., by ELISA or LC-MS/MS) PlasmaProcessing->SampleAnalysis PK_Analysis 6. Perform Pharmacokinetic Analysis SampleAnalysis->PK_Analysis End End PK_Analysis->End

References

Safety Operating Guide

Proper Disposal of Mal-amide-peg8-val-cit-pab-OH: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Mal-amide-peg8-val-cit-pab-OH, a cleavable antibody-drug conjugate (ADC) linker.[1][2] Given its nature as a component in highly potent biopharmaceuticals, this compound must be handled with stringent safety measures to protect laboratory personnel and the environment.[3][4] All procedures should be performed in accordance with institutional, local, and national regulations for hazardous waste.

Immediate Safety Protocols: Hazard Assessment and Control

This compound and similar ADC linkers are considered potent compounds.[3][5] The primary risks include exposure through inhalation, dermal contact, or ingestion, which could lead to unknown toxicological effects. Therefore, all handling and disposal operations must occur in a designated containment area, such as a certified chemical fume hood or a containment glove box, to minimize exposure.[6]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical.[6] The following table summarizes the recommended PPE for all tasks involving the handling and disposal of this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
All Handling & Disposal Operations - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Chemical-resistant laboratory coat- Closed-toe shoes- Chemical splash goggles or face shield- Chemical-resistant apron over lab coat- Sleeve protectors
Handling Solids/Powders In addition to above:- Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Chemical-resistant boot covers
Equipment Decontamination In addition to above:- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols may be generated)

Note: Always consult your institution's Environmental Health and Safety (EHS) office to confirm PPE requirements.

Step-by-Step Disposal Procedure

The recommended disposal method for potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal vendor.[6] Never dispose of this compound or its containers down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

  • Designate Waste Containers: Use dedicated, leak-proof hazardous waste containers clearly labeled "Hazardous Waste: Potent Compound" or with equivalent institutional signage.[3]

  • Solid Waste: Collect all disposable materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, bench paper, and contaminated PPE. Place them directly into the designated solid waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and shatter-proof hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by your EHS office.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be placed in a designated sharps container for potent compound waste.

Step 2: Decontamination

  • Work Surfaces: At the end of any procedure, thoroughly decontaminate all work surfaces (fume hood, benchtop) with an appropriate cleaning agent. A common practice involves an initial wipe with a solution known to degrade or solubilize the compound, followed by a standard laboratory disinfectant or cleaning agent.[6]

  • Reusable Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated. This may involve soaking in a validated decontamination solution followed by thorough rinsing. The rinsate should be collected as hazardous liquid waste. Developing a specific deactivation or "kill" solution may be necessary for extensive contamination.[7]

  • Empty Containers: The original product container is considered hazardous waste. It should be emptied, triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The container should then be placed in the solid hazardous waste stream. Obliterate or remove all labels from the empty container before final disposal.[6]

Step 3: Final Packaging and Removal

  • Seal Containers: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Labeling: Label containers with the full chemical name ("this compound"), the approximate amount, and any other information required by your institution.

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials while awaiting pickup by your institution's hazardous waste management service.

Disposal Workflow and Logic

The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Final Disposal Pathway start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled 'Potent Solid Waste' Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled 'Potent Liquid Waste' Container is_liquid->liquid_waste Yes sharp_waste Collect in Labeled 'Potent Sharps Waste' Container is_sharp->sharp_waste Yes decon Decontaminate Surfaces & Equipment is_sharp->decon No (End of Path) solid_waste->decon liquid_waste->decon sharp_waste->decon storage Securely Store for Pickup decon->storage incinerate High-Temperature Incineration via Licensed Vendor storage->incinerate

Caption: Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.